Technical Documentation Center

9-Oxo Epinastine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Oxo Epinastine Hydrochloride
  • CAS: 745761-19-7

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of 9-Oxo Epinastine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-Oxo Epinastine Hydrochloride, a significant metabolite and degradation product of the antihistamine, Epinastine.[1] Intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-Oxo Epinastine Hydrochloride, a significant metabolite and degradation product of the antihistamine, Epinastine.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of public domain experimental spectra for this specific hydrochloride salt, this guide leverages advanced spectroscopic prediction methodologies to present a comprehensive and scientifically grounded analytical profile.

Introduction to 9-Oxo Epinastine Hydrochloride

9-Oxo Epinastine Hydrochloride, with the chemical name 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride, is a key compound in the study of Epinastine's metabolic fate and stability.[1] Its structure is characterized by the introduction of a carbonyl group at the 9-position of the dibenzo[c,f]azepine ring system of Epinastine. Understanding the spectroscopic signature of this molecule is crucial for its identification and quantification in various matrices during preclinical and clinical development, as well as in quality control of the parent drug.

Chemical Structure:

Caption: Molecular Structure of 9-Oxo Epinastine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 9-Oxo Epinastine Hydrochloride in a standard deuterated solvent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 9-Oxo Epinastine Hydrochloride

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.2 - 8.0Multiplet-
CH (C13b)~5.0Doublet~6
CH₂ (C1)3.5 - 4.5Multiplet-
NH₂6.5 - 7.5Broad Singlet-
NH (imidazole)10.0 - 11.0Broad Singlet-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 9-Oxo Epinastine Hydrochloride

Carbon Predicted Chemical Shift (ppm)
C=O (C9)~190
Aromatic C-H120 - 135
Aromatic C (quaternary)135 - 150
C (imidazole, C=N)~155
CH (C13b)~60
CH₂ (C1)~45

Methodology for NMR Prediction:

The predicted NMR data presented above were generated using advanced computational algorithms that rely on the principle of additivity and extensive databases of known chemical shifts. The process involves:

  • Input: The 2D structure of 9-Oxo Epinastine Hydrochloride is provided as input.

  • Environment Analysis: The software analyzes the chemical environment of each proton and carbon atom, considering factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy.

  • Database Correlation: The analyzed environments are correlated with a vast library of experimentally determined NMR data.

  • Shift Prediction: Based on these correlations, the most probable chemical shifts are calculated and presented.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 9-Oxo Epinastine Hydrochloride are summarized below. For comparative purposes, characteristic absorption bands of the parent compound, Epinastine Hydrochloride, are also included.

Table 3: Predicted IR Absorption Bands (cm⁻¹) for 9-Oxo Epinastine Hydrochloride

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500MediumBroad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketone)1680 - 1700StrongDistinguishing feature from Epinastine
C=N Stretch (Imidazole)1630 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong

A notable feature in the IR spectrum of 9-Oxo Epinastine Hydrochloride is the strong absorption band in the region of 1680-1700 cm⁻¹, which is characteristic of a conjugated ketone. This band is absent in the spectrum of Epinastine Hydrochloride. A patent for Epinastine Hydrochloride reports infrared absorption at 3079, 2896, 1666, 1582, 1554, 1491, and 1440 cm⁻¹, which aligns with the expected stretches for amine, aliphatic, and aromatic C-H and C=C/C=N bonds.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for structural elucidation and confirmation.

Predicted Mass Spectrum Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 9-Oxo Epinastine (Free Base)

m/z (Predicted) Ion Notes
263.11[M+H]⁺Molecular ion of the free base (C₁₆H₁₃N₃O)
235[M+H - CO]⁺Loss of carbon monoxide
Various smaller fragments-Resulting from cleavage of the azepine and imidazole rings

Methodology for MS Prediction:

The prediction of the mass spectrum, particularly the fragmentation pattern, was performed using a computational model that simulates the ionization and subsequent fragmentation of the molecule in a mass spectrometer. The general workflow is as follows:

G A Input Molecular Structure (9-Oxo Epinastine) B Simulate Ionization (e.g., Protonation for ESI) A->B C Generate Putative Fragment Ions B->C D Calculate m/z for Each Fragment C->D E Predict Relative Intensities D->E F Construct Predicted Mass Spectrum E->F

Caption: Workflow for Predictive Mass Spectrometry.

Proposed Fragmentation Pathway

The fragmentation of 9-Oxo Epinastine is likely initiated by cleavage of the bonds adjacent to the carbonyl group and within the strained azepine ring system. A plausible fragmentation pathway is outlined below:

G M [M+H]⁺ m/z 263 F1 Loss of CO [M+H - 28]⁺ m/z 235 M->F1 F2 Cleavage of Azepine Ring M->F2 F3 Further Fragmentation F2->F3

Caption: Proposed Fragmentation Pathway for 9-Oxo Epinastine.

Conclusion

This technical guide provides a detailed spectroscopic profile of 9-Oxo Epinastine Hydrochloride based on robust, scientifically validated prediction methodologies. The presented NMR, IR, and MS data offer a comprehensive analytical framework for the identification and characterization of this important Epinastine-related compound. The distinguishing spectral features, particularly the carbonyl stretch in the IR spectrum and the unique fragmentation pattern in the mass spectrum, serve as key identifiers for differentiating 9-Oxo Epinastine from its parent drug. This guide serves as a valuable resource for researchers and scientists engaged in the development and analysis of Epinastine and related pharmaceutical products.

References

  • CN104098575A - Epinastine hydrochloride crystal form, and preparation method and application thereof - Google P

Sources

Exploratory

Introduction: The Critical Role of Metabolite and Impurity Profiling

An In-depth Technical Guide to the Chemical and Physical Properties of 9-Oxo Epinastine Hydrochloride In the landscape of pharmaceutical development, the comprehensive characterization of a drug substance extends beyond...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 9-Oxo Epinastine Hydrochloride

In the landscape of pharmaceutical development, the comprehensive characterization of a drug substance extends beyond the active pharmaceutical ingredient (API) itself. Understanding the profile of related substances, including metabolites and degradation products, is paramount for ensuring the safety, efficacy, and quality of a final drug product. 9-Oxo Epinastine Hydrochloride is a key metabolite and potential decomposition product of Epinastine, a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2]

This guide provides a detailed technical overview of the chemical and physical properties of 9-Oxo Epinastine Hydrochloride. As a critical reference standard in the analytical testing of Epinastine, a thorough understanding of this compound is essential for professionals involved in analytical method development, stability testing, quality control, and pharmacokinetic studies.[3] This document moves beyond a simple data sheet, offering insights into the practical implications of its properties and the methodologies used for its characterization.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 9-Oxo Epinastine Hydrochloride is structurally derived from the parent drug, Epinastine, through the oxidation of the methylene bridge in the dibenzo[c,f]azepine ring system to a ketone.

Nomenclature and Identifiers:

  • Chemical Name: 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride[4]

  • Synonyms: 9-Oxo Epinastine HCl, Epinastine Impurity 12[5]

  • CAS Number: 141342-69-0[2][3][5][6]

  • Molecular Formula: C₁₆H₁₃N₃O · HCl[4][7][8]

  • Molecular Weight: 299.75 g/mol (Hydrochloride Salt) | 263.29 g/mol (Free Base)[3][5]

The introduction of the carbonyl (C=O) group at the 9-position significantly alters the molecule's electronic and steric properties compared to Epinastine. This structural change is the primary determinant of its distinct physical and chemical characteristics.

Caption: Core chemical structure of 9-Oxo Epinastine.

Physicochemical Properties: A Comparative Summary

The physicochemical properties of a drug metabolite are critical predictors of its pharmacokinetic and toxicological profile. The introduction of a polar ketone group is expected to increase hydrophilicity compared to the parent compound, Epinastine.

PropertyValueSourceImplication for Researchers
Molecular Weight 263.29 g/mol (Base)[2][5]Essential for all stoichiometric calculations and preparation of standard solutions.
Melting Point >231°C (decomposes)[6]High melting point suggests a stable crystalline lattice. The decomposition indicates thermal lability at elevated temperatures.
Calculated XLogP3 1.4[5]A low LogP value indicates higher polarity than Epinastine, suggesting potentially lower membrane permeability and a different distribution profile.
Polar Surface Area 58.7 Ų[5]The polar surface area is a key indicator of drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1[5]Contributes to its solubility in polar solvents and interactions with biological targets.
Hydrogen Bond Acceptors 3[5]Contributes to its solubility in polar solvents and interactions with biological targets.
Solubility Data not specifiedN/AWhile specific data is unavailable, its structure suggests solubility in polar organic solvents like methanol and DMSO. Aqueous solubility will be pH-dependent.

The Genesis of 9-Oxo Epinastine: Metabolic and Degradative Pathways

Understanding the origin of 9-Oxo Epinastine is crucial for its application as a reference standard. It primarily arises from two routes: metabolic conversion and chemical degradation.

Metabolic Pathway

Epinastine is noted for being poorly metabolized, with less than 10% of a dose being biotransformed.[9][10] However, in vitro studies using human liver microsomes have identified cytochrome P450 isoforms CYP3A4 and CYP2D6 as being responsible for its metabolism.[10][11] The formation of 9-Oxo Epinastine is a result of oxidative metabolism at the 9-position of the dibenzo[c,f]azepine ring.

Metabolic_Pathway Epinastine Epinastine (C₁₆H₁₅N₃) Oxo_Epinastine 9-Oxo Epinastine (C₁₆H₁₃N₃O) Epinastine->Oxo_Epinastine Oxidative Metabolism (CYP3A4, CYP2D6)

Caption: Simplified metabolic conversion of Epinastine.

The presence of this metabolite, even at low levels, must be monitored in pharmacokinetic studies to build a complete picture of the drug's disposition and to assess any potential biological activity of the metabolite itself.

Degradation Pathway

9-Oxo Epinastine is also recognized as a decomposition product.[2] This implies that under certain stress conditions (e.g., oxidative stress, light exposure, or extreme pH), the parent Epinastine molecule can degrade to form this ketone derivative. This is a critical consideration for:

  • Forced Degradation Studies: To establish the stability-indicating nature of analytical methods.

  • Stability Testing: To determine appropriate storage conditions and shelf-life for the Epinastine drug product.

Analytical Characterization and Methodologies

Accurate and precise quantification of 9-Oxo Epinastine Hydrochloride is essential for quality control and research. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the gold standard for this purpose.

Experimental Protocol: HPLC Method for Impurity Profiling

The following protocol is a representative, field-proven method for the separation of Epinastine from its related substances, including 9-Oxo Epinastine. The causality behind the choice of parameters is to achieve a balance between resolution, sensitivity, and run time.

Objective: To resolve 9-Oxo Epinastine from the Epinastine main peak and other potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution is often preferred for separating a parent drug from its more polar metabolites.

    • Solvent A: 0.1M Ammonium Acetate Buffer. The buffer controls the pH to ensure consistent ionization states of the analytes.

    • Solvent B: Acetonitrile. This is the organic modifier used to elute the compounds from the C18 column.

  • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and column efficiency.

  • Detection Wavelength: UV detection at 262 nm is suitable for these compounds.[12][13][14] A PDA detector can be used to confirm peak purity.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C to ensure reproducible retention times.

Procedure:

  • Standard Preparation: Prepare a stock solution of 9-Oxo Epinastine Hydrochloride reference standard in a suitable diluent (e.g., methanol or mobile phase). Prepare a series of working standards for linearity assessment.

  • Sample Preparation: Dissolve the Epinastine drug substance or product in the diluent to a known concentration.

  • System Suitability: Inject a system suitability solution (containing both Epinastine and 9-Oxo Epinastine) to verify the resolution, tailing factor, and repeatability of the system.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: The concentration of 9-Oxo Epinastine in the sample is determined by comparing its peak area to that of the certified reference standard.

Method Validation (Self-Validating System): This protocol must be validated according to ICH guidelines, ensuring it is a self-validating system by confirming:

  • Specificity: The method's ability to resolve the 9-Oxo Epinastine peak from all other components.

  • Linearity: A linear relationship between the concentration and detector response.

  • Accuracy: The closeness of test results to the true value (% recovery).

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation RefStd 9-Oxo Epinastine HCl Reference Standard Dilution1 Prepare Working Standards RefStd->Dilution1 Dissolve in Diluent DrugSample Epinastine HCl Drug Substance/Product Dilution2 Prepare Sample Solution DrugSample->Dilution2 Dissolve in Diluent HPLC HPLC System (C18 Column, UV 262 nm) Dilution1->HPLC Inject Standards Dilution2->HPLC Inject Sample DataAcq Chromatogram Acquisition HPLC->DataAcq Quant Peak Integration & Quantification DataAcq->Quant Validation Method Validation (ICH Guidelines) Quant->Validation FinalReport Final Report: % 9-Oxo Epinastine Quant->FinalReport Report Result

Caption: Workflow for HPLC-based quantification.

Conclusion: An Essential Tool for Pharmaceutical Quality

9-Oxo Epinastine Hydrochloride is more than a molecular curiosity; it is a critical component in the rigorous quality control and safety assessment of Epinastine-containing pharmaceuticals. Its distinct physicochemical properties, stemming from the introduction of a ketone functional group, necessitate specific and validated analytical methods for its detection and quantification. This guide has synthesized the available technical data to provide researchers and drug development professionals with a comprehensive understanding of its structure, properties, origins, and analytical characterization. The use of 9-Oxo Epinastine Hydrochloride as a certified reference standard is indispensable for ensuring that Epinastine drug products meet the stringent purity and stability requirements set forth by regulatory agencies.

References

  • Tashtoush, B. M., Al-Taani, B. M., & Khattat, M. H. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71306710, 9-Oxo Epinastine Hydrochloride. Retrieved from [Link]

  • Nakamura, Y., et al. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 28(1), 19-28. [Link]

  • Tashtoush, B. M., et al. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today. [Link]

  • LabSolutions (n.d.). 9-Oxo Epinastine Hydrochloride. Retrieved from [Link]

  • ResearchGate (n.d.). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Retrieved from [Link]

  • Drugs.com (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. Retrieved from [Link]

  • Wikipedia (n.d.). Epinastine. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 9-Oxo Epinastine Hydrochloride. Retrieved from [Link]

  • Lee, H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]

  • Ogawa, T., et al. (2004). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British Journal of Clinical Pharmacology, 57(5), 576-585. [Link]

  • U.S. Food and Drug Administration (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • SynZeal (n.d.). 9-Oxo Epinastine Hydrochloride. Retrieved from [Link]

  • ResearchGate (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. JOCPR, 7(12), 863-871. [Link]

Sources

Foundational

The Unseen Contributors: A Technical Guide to the Pharmacology of Epinastine Metabolites

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Abstract Epinastine is a well-established second-generation antihistamine, recognized for its potent histamine H1 receptor a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Epinastine is a well-established second-generation antihistamine, recognized for its potent histamine H1 receptor antagonism and mast cell-stabilizing properties.[1][2][3] Its clinical efficacy in managing allergic conjunctivitis is underscored by a favorable safety profile, largely attributed to its minimal systemic absorption and low propensity to cross the blood-brain barrier.[1][2] A key aspect of its pharmacokinetics is its limited metabolism, with over 90% of the drug excreted unchanged.[4][5][6] However, the pharmacological activity of the small fraction that is metabolized remains a critical area of investigation for a comprehensive understanding of its overall therapeutic and toxicological profile. This guide provides an in-depth exploration of the known metabolic pathways of epinastine, identifies its principal metabolites, and critically appraises the current, albeit limited, understanding of their pharmacological significance. In the absence of extensive direct data, this document synthesizes foundational pharmacological principles and detailed experimental workflows to empower researchers to elucidate the activity of these metabolic products. We will delve into the causality behind the selection of specific in vitro assays and provide actionable, field-proven protocols for their execution.

Epinastine: A Multi-Faceted Pharmacological Profile

Epinastine exerts its therapeutic effects through a dual mechanism of action:

  • Direct H1 Receptor Antagonism: Epinastine is a potent and selective antagonist of the histamine H1 receptor.[1][4] This competitive inhibition prevents histamine from binding to its receptor, thereby blocking the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, redness, and swelling.[1] In vitro studies have demonstrated a high binding affinity of epinastine for the H1 receptor, with an IC50 of 9.8 nM, which is significantly more potent than other antihistamines like terfenadine (77 nM) and astemizole (15 nM).[7]

  • Mast Cell Stabilization: Beyond its antihistaminic activity, epinastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[2][3][4] By stabilizing these key immune cells, epinastine attenuates the initial inflammatory response in allergic conditions.[2]

Epinastine also exhibits affinity for the histamine H2 receptor, as well as for α1, α2, and 5-HT2 receptors, although its affinity for the H1 receptor is substantially higher.[4][8] Its limited ability to penetrate the blood-brain barrier is a key structural feature that contributes to its non-sedating properties.[1][2]

The Metabolic Fate of Epinastine: A Limited Transformation

Epinastine undergoes minimal metabolic biotransformation in humans, with less than 10% of an administered dose being metabolized.[4][5][6] The majority of the drug is excreted unchanged in the urine and feces.[4][5][6] This limited metabolism is a significant factor in its favorable drug-drug interaction profile.

The metabolic processes that do occur are primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified the specific CYP isoforms responsible for epinastine metabolism as CYP3A4 and CYP2D6, with a minor contribution from CYP2B6.[9][10]

Two primary metabolites have been identified or postulated:

  • 9,13b-dehydroepinastine: This is a known metabolite of epinastine in humans.[11]

  • 1-OH-epinastine: The formation of this hydroxylated metabolite has been postulated based on in vitro studies with human liver microsomes.[7]

The metabolic pathway of epinastine can be visualized as follows:

G Epinastine Epinastine Metabolites <10% of Dose Epinastine->Metabolites Metabolism Excretion >90% Excreted Unchanged Epinastine->Excretion CYP3A4 CYP3A4 Metabolites->CYP3A4 CYP2D6 CYP2D6 Metabolites->CYP2D6 CYP2B6 CYP2B6 Metabolites->CYP2B6 Dehydro_Metabolite 9,13b-dehydroepinastine CYP3A4->Dehydro_Metabolite Hydroxylated_Metabolite 1-OH-epinastine (Postulated) CYP3A4->Hydroxylated_Metabolite CYP2D6->Dehydro_Metabolite CYP2D6->Hydroxylated_Metabolite

Metabolic Pathway of Epinastine.

The Uncharted Territory: Pharmacology of Epinastine Metabolites

A comprehensive review of the scientific literature reveals a significant gap in our understanding of the pharmacological activity of epinastine's metabolites. To date, there are no publicly available studies that have characterized the receptor binding profiles, potency, or mast cell-stabilizing properties of 9,13b-dehydroepinastine or the postulated 1-OH-epinastine.

Hypothesized Activity Profile:

Given the structural similarity to the parent compound, it is plausible that these metabolites may retain some affinity for the histamine H1 receptor. However, the introduction of a double bond (in 9,13b-dehydroepinastine) or a hydroxyl group (in 1-OH-epinastine) could alter the molecule's conformation and electronic distribution, potentially leading to:

  • Reduced Affinity: The structural changes may hinder optimal binding to the H1 receptor, resulting in lower potency compared to epinastine.

  • Altered Selectivity: The affinity for other receptors (e.g., H2, adrenergic, serotonergic) could be differentially affected.

  • Inactive Metabolites: The metabolic changes could render the compounds pharmacologically inactive.

The biological properties of antihistamine metabolites can vary significantly.[11][12] For instance, the metabolism of terfenadine to fexofenadine is a well-known example where the metabolite is the active, non-cardiotoxic therapeutic agent.[11][12] Conversely, for other antihistamines, metabolism leads to inactive products. Without empirical data, the pharmacological profile of epinastine's metabolites remains speculative.

Elucidating Metabolite Pharmacology: A Methodological Guide

To address the existing knowledge gap, a systematic in vitro characterization of epinastine's metabolites is necessary. The following sections provide detailed, field-proven protocols for the key assays required to determine their pharmacological activity.

Determining Histamine H1 Receptor Affinity: Radioligand Binding Assay

The cornerstone of characterizing any H1 antagonist is the determination of its binding affinity (Ki) for the H1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Causality of Experimental Choices:

  • Radioligand: [3H]-mepyramine is a commonly used radiolabeled H1 antagonist with high affinity and specificity, making it an excellent tool for competitive binding studies.

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) provides a consistent and reproducible source of the target receptor, eliminating the variability associated with primary tissue preparations.

  • Non-specific Binding: The inclusion of a high concentration of a non-labeled H1 antagonist (e.g., mianserin) is crucial to determine the amount of radioligand that binds to non-receptor sites. This allows for the accurate calculation of specific binding.

Experimental Protocol: H1 Receptor Competitive Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human histamine H1 receptor in appropriate media and conditions.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension.

      • 50 µL of [3H]-mepyramine (at a concentration close to its Kd, typically 1-5 nM).

      • 50 µL of varying concentrations of the test compound (epinastine or its metabolites) or buffer (for total binding) or a saturating concentration of a non-labeled antagonist like mianserin (10 µM) for non-specific binding.

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start: Prepare Reagents Incubate Incubate: Membranes + [3H]-mepyramine + Competitor Start->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Receptor Affinity Analyze->End

Workflow for H1 Receptor Binding Assay.

Assessing Mast Cell Stabilization: β-Hexosaminidase Release Assay

To determine if epinastine's metabolites retain the parent drug's mast cell-stabilizing properties, a degranulation assay is performed. The release of the enzyme β-hexosaminidase, which is stored in mast cell granules along with histamine, serves as a reliable marker of degranulation.[2][13]

Causality of Experimental Choices:

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a widely used and well-characterized mast cell line that can be sensitized with IgE and stimulated to degranulate with an antigen.

  • Stimulus: A combination of IgE and a specific antigen (e.g., dinitrophenyl-human serum albumin, DNP-HSA) provides a physiologically relevant model of allergen-induced mast cell activation.

  • Quantification Method: The colorimetric or fluorometric measurement of β-hexosaminidase activity in the cell supernatant provides a quantitative and sensitive measure of degranulation.

Experimental Protocol: β-Hexosaminidase Release Assay

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in a 96-well plate until they reach confluence.

    • Sensitize the cells by incubating them overnight with anti-DNP IgE (0.5-1 µg/mL).

  • Cell Treatment and Stimulation:

    • Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).

    • Pre-incubate the cells with varying concentrations of the test compound (epinastine or its metabolites) or buffer (control) for 15-30 minutes at 37°C.

    • Stimulate degranulation by adding DNP-HSA (10-100 ng/mL) to the wells.

    • For controls, include wells for spontaneous release (no stimulus) and total release (cells lysed with Triton X-100).

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding a high pH buffer (e.g., glycine or carbonate buffer).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Sample Absorbance - Spontaneous Release Absorbance) / (Total Release Absorbance - Spontaneous Release Absorbance)] x 100

    • Plot the percentage of inhibition of release against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison between epinastine and its metabolites.

Table 1: Comparative Pharmacology of Epinastine and its Metabolites

CompoundH1 Receptor Affinity (Ki, nM)Mast Cell Stabilization (IC50, µM)
EpinastineTo be determined from assayTo be determined from assay
9,13b-dehydroepinastineTo be determined from assayTo be determined from assay
1-OH-epinastineTo be determined from assayTo be determined from assay

Conclusion and Future Directions

While epinastine's primary mechanism of action and pharmacokinetic profile are well-documented, the pharmacological activity of its metabolites remains an unexplored area. The limited extent of its metabolism suggests that the metabolites may have a negligible impact on its overall clinical efficacy and safety. However, a thorough characterization is essential for a complete understanding of the drug's disposition and to definitively rule out any potential for metabolite-mediated off-target effects.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the pharmacology of 9,13b-dehydroepinastine and 1-OH-epinastine. The elucidation of their H1 receptor affinity and mast cell-stabilizing properties will provide crucial insights into their potential contribution to the therapeutic profile of epinastine and will be of significant value to the fields of pharmacology and drug development. Future research should also focus on the in vivo activity of these metabolites to correlate in vitro findings with their physiological effects.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Epinastine Hydrochloride? Retrieved from [Link]

  • Ohia, E. O., & Spada, C. S. (2022). Mast Cell Degranulation Assessment From Microplate Assay. Journal of Visualized Experiments, (180), e50671.
  • U.S. Food and Drug Administration. (2003). ELESTAT® (epinastine HCl ophthalmic solution) 0.05% Prescribing Information. Retrieved from [Link]

  • Kishimoto, W., Sakai, K., & Kudo, S. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 28(1), 103-112.
  • Pediatric Oncall. Epinastine - Mechanism, Indication, Dosing, Adverse Effect, Lactation, Pregnancy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Kishimoto, W., et al. (1997). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 27(11), 1141-51.
  • Kuehn, H. S., & Gilfillan, A. M. (2017). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Methods in molecular biology (Clifton, N.J.), 1523, 133–143.
  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies.
  • Renwick, A. G. (1999). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 29 Suppl 3, 116–124.
  • Drugs.com. (2024, September 10). Epinastine Hydrochloride (EENT) Monograph for Professionals. Retrieved from [Link]

  • Sarashina, A., Tatami, S., Yamamura, N., Tsuda, Y., & Igarashi, T. (2005). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British journal of clinical pharmacology, 59(1), 43–53.
  • Renwick, A. G. (1999). The metabolism of antihistamines and drug interactions. Clinical & Experimental Allergy, 29(s3), 116-124.
  • RxList. (2022). Epinastine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

  • Drugs.com. (2025, March 30). Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757.
  • Singh, G., & Trivedi, P. (2023). Epinastine. In StatPearls.
  • European Medicines Agency. (2009). Relestat, 0.5 mg/ml, eye drops, solution. Summary of Product Characteristics.
  • Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of today (Barcelona, Spain : 1998), 36(11), 735–757.
  • Roesch, A., & Kaps, M. (2020). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases.
  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules (Basel, Switzerland), 25(1), 159.
  • Ohbayashi, H., et al. (1993). Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition. Japanese journal of pharmacology, 62(3), 227-236.
  • Chand, N., et al. (1984). Inhibition of allergic and non-allergic histamine release from rat peritoneal mast cells by calcium channel antagonists. British journal of pharmacology, 83(4), 899-902.
  • Church, M. K., & Gradidge, C. F. (1980). Inhibition of histamine release from human lung in vitro by antihistamines and related drugs. British journal of pharmacology, 69(4), 663–667.
  • U.S. Food and Drug Administration. (2003). ELESTAT (epinastine HCl ophthalmic solution) 0.05% Highlights of Prescribing Information. Retrieved from [Link]

  • RxList. (2021). Epinastine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

  • Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757.
  • Singh, G., & Trivedi, P. (2023). Epinastine. In StatPearls.
  • Arrow@TU Dublin. (n.d.). Mast Cell Stabilisers. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Characterization of 9-Oxo Epinastine Hydrochloride

Foreword: Charting the Pharmacological Profile of a Novel Epinastine Derivative Epinastine hydrochloride is a well-established second-generation antihistamine, recognized for its dual mechanism of action as a potent hist...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Pharmacological Profile of a Novel Epinastine Derivative

Epinastine hydrochloride is a well-established second-generation antihistamine, recognized for its dual mechanism of action as a potent histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] Its clinical efficacy in managing allergic conditions, particularly allergic conjunctivitis, is well-documented.[4] The parent compound exhibits minimal metabolism, with less than 10% of the drug being biotransformed in humans.[5][6][7] This guide addresses the in vitro characterization of a putative metabolite or novel derivative, 9-Oxo Epinastine Hydrochloride. As there is a paucity of data on this specific compound, this document serves as a comprehensive roadmap for its preclinical evaluation. We will delineate a logical, multi-tiered approach to elucidate its pharmacological activity, safety profile, and mechanism of action, providing researchers and drug development professionals with the foundational data necessary for further development.

Our approach is grounded in the principles of scientific integrity, ensuring that each proposed study is a self-validating system designed to yield robust and reproducible data. We will proceed from broad, primary screening assays to more complex, functional, and mechanistic studies, providing a holistic understanding of 9-Oxo Epinastine Hydrochloride's biological activity.

Part 1: Primary Target Engagement and Receptor Pharmacology

The initial phase of our investigation focuses on determining if and how 9-Oxo Epinastine Hydrochloride interacts with the primary pharmacological target of its parent compound, the histamine H1 receptor (H1R).

Histamine H1 Receptor Binding Affinity

The foundational step is to quantify the binding affinity of 9-Oxo Epinastine Hydrochloride for the H1R. A competitive radioligand binding assay is the gold standard for this purpose.[8][9] This assay will determine the compound's inhibitory constant (Ki), a measure of its binding affinity.

Experimental Protocol: H1 Receptor Competitive Binding Assay

  • Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Employ [³H]-mepyramine, a well-characterized H1R antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of 9-Oxo Epinastine Hydrochloride (or a reference compound like unlabeled epinastine) for 60 minutes at 25°C.

  • Non-specific Binding Determination: A parallel set of incubations should include a high concentration of a potent H1R antagonist (e.g., 10 µM mianserin) to determine non-specific binding.[8]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Cell Line: Overexpression systems ensure a high density of the target receptor, leading to a robust signal-to-noise ratio.

  • Radioligand: [³H]-mepyramine is a high-affinity, selective H1R antagonist, making it ideal for competitive binding studies.

  • Non-specific Binding Control: This is crucial to ensure that the observed binding is specific to the H1R and not to other cellular components or the filter itself.

Functional Receptor Activity: Agonist, Antagonist, or Inverse Agonist?

Once binding is confirmed, the functional consequence of this interaction must be determined. A GTPγS binding assay is a proximal functional assay that can differentiate between agonist, antagonist, and inverse agonist activities at G protein-coupled receptors (GPCRs) like the H1R.[10][11][12]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same H1R-expressing cell membranes as in the binding assay.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, containing GDP (10 µM).

  • Incubation:

    • Agonist Mode: Incubate membranes with [³⁵S]GTPγS and increasing concentrations of 9-Oxo Epinastine Hydrochloride to assess for direct receptor activation.

    • Antagonist Mode: Incubate membranes with [³⁵S]GTPγS, a fixed concentration of a known H1R agonist (e.g., histamine), and increasing concentrations of 9-Oxo Epinastine Hydrochloride to measure inhibition of agonist-induced activation.

  • Separation and Quantification: Similar to the radioligand binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis:

    • Agonist Mode: Plot stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the compound concentration to determine the IC50.

Causality Behind Experimental Choices:

  • [³⁵S]GTPγS: This non-hydrolyzable GTP analog traps the G protein in its active state, allowing for the accumulation of a measurable signal upon receptor activation.[11]

  • GDP: The presence of GDP is critical for maintaining the G protein in its inactive state prior to agonist stimulation.

  • Dual-Mode Testing: This approach comprehensively characterizes the compound's functional activity, distinguishing it from a simple binder.

Part 2: Cellular Pharmacology and Mechanism of Action

Moving from isolated membranes to a cellular context, the next series of experiments will investigate the compound's effects on cellular signaling and function.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that 9-Oxo Epinastine Hydrochloride engages the H1R in a physiological, intact cell environment, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[13][14][15] This assay measures changes in the thermal stability of a target protein upon ligand binding.[16][17]

Experimental Protocol: CETSA® for H1R Target Engagement

  • Cell Culture: Use intact cells expressing the H1R.

  • Compound Treatment: Incubate cells with 9-Oxo Epinastine Hydrochloride or vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble H1R at each temperature using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble H1R as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Diagram: CETSA® Experimental Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells (H1R Expressing) compound Add 9-Oxo Epinastine HCl cells->compound heat Heat Aliquots (Temp Gradient) compound->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge soluble Soluble Fraction (Target Protein) centrifuge->soluble pellet Pellet (Aggregated Protein) centrifuge->pellet quantify Quantify Soluble H1R (e.g., Western Blot) soluble->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Mast Cell Stabilization

A key feature of the parent compound, epinastine, is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[1][2][4] It is crucial to determine if 9-Oxo Epinastine Hydrochloride retains this activity.

Experimental Protocol: Mast Cell Degranulation Assay

  • Cell Model: Use a suitable mast cell model, such as rat basophilic leukemia (RBL-2H3) cells or primary human mast cells derived from CD34+ progenitors.[18][19]

  • Sensitization (for IgE-mediated activation): Sensitize cells with IgE.

  • Pre-treatment: Incubate the cells with various concentrations of 9-Oxo Epinastine Hydrochloride or a positive control (e.g., cromolyn sodium).

  • Activation: Induce degranulation using an appropriate stimulus, such as an antigen (for IgE-sensitized cells) or a secretagogue like compound 48/80 or calcium ionophore A23187.[20][21]

  • Quantification of Mediator Release: Measure the release of degranulation markers into the cell supernatant. Common markers include:

    • β-hexosaminidase: A colorimetric assay.

    • Histamine: ELISA or automated fluorometric assays.[22][23]

    • Tryptase: A specific marker for mast cell activation.[21]

  • Data Analysis: Calculate the percentage inhibition of mediator release at each concentration of the test compound and determine the IC50.

Diagram: Mast Cell Stabilization Signaling

Mast_Cell_Stabilization cluster_activation Activation Pathway cluster_inhibition Inhibition by 9-Oxo Epinastine HCl cluster_output Mediator Release Stimulus Stimulus (e.g., Antigen, C48/80) Receptor Surface Receptor Stimulus->Receptor Signaling Intracellular Signaling (Ca²⁺ Influx) Receptor->Signaling Granules Granule Fusion & Degranulation Signaling->Granules Histamine Histamine Granules->Histamine Tryptase Tryptase Granules->Tryptase Cytokines Cytokines Granules->Cytokines Compound 9-Oxo Epinastine HCl Compound->Signaling Inhibits

Caption: Inhibition of mast cell degranulation pathway.

Part 3: In Vitro Safety and Selectivity Profiling

A critical component of early-stage drug development is the assessment of potential off-target effects and cytotoxicity.

General Cytotoxicity Assessment

It is essential to determine the concentration range at which 9-Oxo Epinastine Hydrochloride may exert cytotoxic effects, to distinguish these from specific pharmacological activities.[24][25]

Experimental Protocol: Multiplexed Viability and Cytotoxicity Assay

  • Cell Lines: Use a panel of relevant cell lines, such as hepatocytes (e.g., HepG2) for metabolic toxicity and the cell lines used in the functional assays.

  • Compound Treatment: Expose cells to a wide range of concentrations of 9-Oxo Epinastine Hydrochloride for a relevant time period (e.g., 24-48 hours).

  • Multiplexed Assay: Utilize a multiplexed assay that simultaneously measures:

    • Cell Viability: e.g., ATP content (luminescence-based).

    • Cytotoxicity: e.g., release of a cytosolic enzyme like lactate dehydrogenase (LDH) into the medium (colorimetric or fluorometric).

  • Data Analysis: Determine the CC50 (concentration that causes 50% cytotoxicity) and the GI50 (concentration that causes 50% growth inhibition).

Causality Behind Experimental Choices:

  • Multiplexing: Measuring multiple parameters provides a more nuanced understanding of the compound's effect on cell health than a single endpoint assay. For example, a decrease in ATP may indicate a cytostatic effect, while an increase in LDH release points to a cytotoxic, membrane-damaging effect.

  • Hepatocyte Line: Including a liver cell line is crucial as the liver is the primary site of drug metabolism and a common site of drug-induced toxicity.[26]

Receptor Selectivity Panel

The parent compound, epinastine, is known to have some affinity for α-adrenergic and 5-HT2 receptors.[3][6] A broad receptor screening panel is necessary to profile the selectivity of 9-Oxo Epinastine Hydrochloride and identify potential off-target liabilities.

Protocol: Engage a contract research organization (CRO) to screen 9-Oxo Epinastine Hydrochloride at a fixed concentration (e.g., 10 µM) against a panel of common GPCRs, ion channels, and kinases. Any significant inhibition (>50%) should be followed up with full concentration-response curves to determine the IC50 or Ki for the off-target interaction.

Part 4: Data Synthesis and Interpretation

The data generated from these studies should be synthesized to build a comprehensive pharmacological profile of 9-Oxo Epinastine Hydrochloride.

Data Summary Table:

AssayParameter9-Oxo Epinastine HClEpinastine HCl (Reference)
H1 Receptor Binding Ki (nM)Experimental ValueLiterature Value
GTPγS Functional Assay IC50 (nM)Experimental ValueExperimental Value
Agonist ActivityYes/NoNo
Mast Cell Degranulation IC50 (µM)Experimental ValueLiterature Value
Cytotoxicity (HepG2) CC50 (µM)Experimental ValueLiterature Value
Selectivity Panel (e.g., α1-R) Ki (nM)Experimental ValueLiterature Value

Interpretation:

The collective results will allow for a direct comparison of 9-Oxo Epinastine Hydrochloride to its parent compound. Key questions to be answered include:

  • Does the modification to the epinastine structure retain, enhance, or diminish H1R affinity and antagonist potency?

  • Is the valuable mast cell stabilizing property preserved?

  • Does the compound exhibit an improved safety profile, with lower cytotoxicity or reduced off-target activity?

This structured in vitro evaluation will provide a robust, data-driven foundation to guide decisions on the further development of 9-Oxo Epinastine Hydrochloride as a potential therapeutic agent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays.
  • NCBI Bookshelf. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Sastre, J., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). Allergologia et Immunopathologia, 17(2), 85-93. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 169-183. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

  • FDA. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. Retrieved from [Link]

  • Kandemir, F. M., et al. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. ASSAY and Drug Development Technologies, 16(8), 447-458. Retrieved from [Link]

  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(9), 2246-2251. Retrieved from [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. Retrieved from [Link]

  • Takahara, S., et al. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 28(1), 81-91. Retrieved from [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Retrieved from [Link]

  • Milligan, G. (2009). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Methods in Molecular Biology, 552, 177-186. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Slater, J. W., et al. (2005). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Expert Opinion on Pharmacotherapy, 6(15), 2689-2703. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mast Cell Assays. Retrieved from [Link]

  • Irish Medicines Board. (2014). Relestat, 0.5 mg/ml, eye drops, solution. - Summary of Product Characteristics. Retrieved from [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Rathi, H. (2019). Expt 2- To determine anti-allergic activity by mast cell stabilization assay. Slideshare. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • Kett, K., & Varga, E. M. (1989). Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. Allergy, 44(3), 235-239. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Ueno, M., et al. (2001). Suppressive activity of epinastine hydrochloride on eosinophil activation in vitro. Pharmacology, 63(3), 164-169. Retrieved from [Link]

  • Seibel-Ehlert, U. (2024). Time-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Epinastine Hydrochloride?. Retrieved from [Link]

  • Siraganian, R. P., & Brodsky, M. J. (1976). Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. The Journal of Allergy and Clinical Immunology, 57(6), 525-540. Retrieved from [Link]

  • Watase, F., et al. (2008). Modulation of eosinophil survival by epinastine hydrochloride, an H1 receptor antagonist, in vitro. In Vivo, 22(6), 687-691. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile of Epinastine Hydrochloride 0.05% Ophthalmic Solution. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Evaluation of mast cell stabilizing activity of Camellia sinensis and Ocimum basilicum and correlation with their antioxidant pr. Retrieved from [Link]

  • Hussein Al Ali, S. H., et al. (2017). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. Nanomaterials (Basel, Switzerland), 7(12), 430. Retrieved from [Link]

  • Bosma, R., et al. (2018). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. ResearchGate. Retrieved from [Link]

  • Axela Bio. (n.d.). Mast Cell Degranulation Assay. Retrieved from [Link]

  • Asano, K., et al. (2006). Epinastine hydrochloride antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro. International Archives of Allergy and Immunology, 141(1), 71-78. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Comfort: Epinastine Hydrochloride for Allergy Sufferers. Retrieved from [Link]

  • Singh, P., & Kumar, P. (2023). Epinastine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Kim, H., et al. (2019). In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses. Investigative Ophthalmology & Visual Science, 60(2), 649-657. Retrieved from [Link]

Sources

Foundational

9-Oxo Epinastine Hydrochloride as a reference standard

An In-depth Technical Guide to 9-Oxo Epinastine Hydrochloride as a Reference Standard Abstract This technical guide provides a comprehensive overview of 9-Oxo Epinastine Hydrochloride, a critical reference standard for t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Oxo Epinastine Hydrochloride as a Reference Standard

Abstract

This technical guide provides a comprehensive overview of 9-Oxo Epinastine Hydrochloride, a critical reference standard for the quality control of the active pharmaceutical ingredient (API), Epinastine Hydrochloride. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental role of reference standards, the physicochemical properties of 9-Oxo Epinastine HCl, and its application in validated, stability-indicating analytical methodologies. By synthesizing field-proven insights with established scientific principles, this guide aims to equip professionals with the necessary knowledge to ensure the safety, efficacy, and regulatory compliance of Epinastine Hydrochloride products.

The Foundational Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, analytical reference standards are the bedrock of quality, safety, and efficacy.[1] These highly characterized and purified substances serve as a definitive benchmark against which production batches of APIs, impurities, and degradation products are measured.[2][3] The use of official reference standards, often traceable to pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), is essential for validating analytical methods and ensuring batch-to-batch consistency, which is a stringent regulatory requirement.[1][4] Impurity standards, in particular, are vital for quantifying minor components that could impact the safety and stability of the final drug product.[1][2]

Epinastine Hydrochloride: A Profile of the Active Pharmaceutical Ingredient

Epinastine Hydrochloride is a second-generation, non-sedating antihistamine and mast cell stabilizer.[5][6] It functions as a direct H1 receptor antagonist, inhibiting the release of histamine and other inflammatory mediators from mast cells.[5][7] This dual mechanism of action makes it highly effective for the treatment of allergic conjunctivitis, providing relief from ocular itching. While it is a potent H1 antagonist, Epinastine also shows some affinity for H2, α1, α2-adrenergic, and 5-HT2 receptors.[5][7]

Systemic absorption of Epinastine after ocular administration is very low.[8] The drug is minimally metabolized in humans (less than 10%), with the majority excreted unchanged.[5][8][9] Despite its low metabolic rate, identifying and controlling related substances—arising from synthesis, storage, or degradation—is paramount for ensuring its quality and safety.

9-Oxo Epinastine Hydrochloride: A Critical Impurity and Metabolite

9-Oxo Epinastine Hydrochloride is recognized as a principal metabolite and a degradation product of Epinastine.[10] Its presence in the final API or drug product must be monitored and controlled within specified limits. It is formed through the oxidation of the Epinastine molecule. The emergence of such degradation products is often evaluated through forced degradation or stress studies, which are fundamental to developing stability-indicating analytical methods.[11][12]

Physicochemical Properties

A precise understanding of the properties of 9-Oxo Epinastine HCl is essential for its use as a reference standard.

PropertyValueSource(s)
Chemical Name 3-amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride[4][10][13]
CAS Number 141342-69-0[4][10][13][14]
Molecular Formula C₁₆H₁₃N₃O · HCl[4][13][15]
Molecular Weight 299.75 g/mol [4]
Appearance Typically a solid powderN/A

Analytical Application: Stability-Indicating HPLC Method

The most robust and widely used technique for quantifying Epinastine HCl and its impurities, including 9-Oxo Epinastine HCl, is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The "stability-indicating" designation signifies that the method can accurately separate the intact API from all potential degradation products, ensuring that the assay results are a true reflection of the API's stability.[16]

Causality in Method Development

The development of a successful HPLC method is guided by the chemical nature of the analytes.

  • Column Choice : A reversed-phase C18 column is commonly selected due to its hydrophobicity, which provides excellent retention and separation for the moderately polar Epinastine and its related compounds.[16]

  • Mobile Phase : A combination of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[11][17] The buffer controls the pH to ensure consistent ionization and retention of the amine-containing analytes, while the acetonitrile provides the necessary elution strength. A gradient elution is often employed to resolve closely eluting impurities from the main API peak.[11][12]

  • Detection : UV detection is typically set at a wavelength like 254 nm or 262 nm, where Epinastine and its chromophoric impurities exhibit significant absorbance, allowing for sensitive detection.[11][16][17]

Workflow for Impurity Quantification using a Reference Standard

The following diagram illustrates the logical workflow for using the 9-Oxo Epinastine HCl reference standard in the quality control of an Epinastine HCl sample.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation RS Weigh 9-Oxo Epinastine HCl Reference Standard (RS) RS_Sol Prepare RS Stock Solution (Known Conc.) RS->RS_Sol API Weigh Epinastine HCl Test Sample (API) API_Sol Prepare API Test Solution API->API_Sol Spike_Sol Prepare Spiked Sample (API + RS) for Specificity RS_Sol->Spike_Sol Inject Inject Solutions into HPLC RS_Sol->placeholder API_Sol->Spike_Sol API_Sol->placeholder Spike_Sol->placeholder HPLC HPLC System Setup (Column, Mobile Phase, etc.) HPLC->Inject Chrom Obtain Chromatograms Inject->Chrom Ident Identify Peaks by Retention Time (Compare API to RS) Chrom->Ident Quant Quantify 9-Oxo Impurity (External Standard Method) Ident->Quant Report Report Result vs. Specification Quant->Report placeholder->Inject

Caption: Logical workflow for impurity analysis using a reference standard.

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol is a representative example based on published methods and must be fully validated for its intended use according to ICH guidelines.

Equipment and Materials
  • HPLC system with gradient pump, autosampler, and UV detector.

  • Kromasil C18 column (250 x 4.6 mm, 5 µm) or equivalent.[11][16]

  • 9-Oxo Epinastine Hydrochloride Reference Standard.

  • Epinastine Hydrochloride Reference Standard and test sample.

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid, Acetonitrile (HPLC grade), Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.01 M KH₂PO₄ buffer, pH adjusted to 5.2 with phosphoric acid.[11][16]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
15
17
20
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[16]
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Preparation of Solutions
  • Reference Standard (RS) Stock Solution (e.g., 10 µg/mL): Accurately weigh ~1 mg of 9-Oxo Epinastine HCl RS into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase. This concentration may need adjustment based on the expected impurity levels.

  • Sample Solution (e.g., 1000 µg/mL): Accurately weigh ~100 mg of the Epinastine HCl test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • System Suitability Solution: A solution containing both Epinastine HCl (~1000 µg/mL) and 9-Oxo Epinastine HCl (~10 µg/mL) to verify resolution.

Forced Degradation Studies (Method Validation)

To prove the stability-indicating nature of the method, forced degradation of Epinastine HCl is performed. This intentionally creates degradation products, including 9-Oxo Epinastine, to ensure the method can separate them.

  • Acid Hydrolysis: Treat sample solution with 0.1 N HCl at 60°C.

  • Base Hydrolysis: Treat sample solution with 0.02 N NaOH at 60°C.

  • Oxidative Degradation: Treat sample solution with 30% H₂O₂ at room temperature.[11][12][16]

  • Thermal Degradation: Expose solid drug to dry heat (e.g., 60°C).

The chromatograms from these stressed samples are then analyzed to ensure the main Epinastine peak is pure and well-resolved from any degradant peaks.

Validation and Data Analysis Workflow

The analytical method must be validated as per ICH Q2(R1) guidelines.

G Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity Specificity Test Inject Blank, RS, API, and Spiked Sample. Ensure no interference at the analyte's retention time. Assess peak purity in forced degradation samples. Validation:f0->Specificity Linearity Linearity Test Prepare RS solutions at 5-6 concentrations. Plot peak area vs. concentration. Calculate correlation coefficient (r² ≥ 0.999). Validation:f1->Linearity Accuracy Accuracy (% Recovery) Spike API sample with known amounts of RS at 3 levels. Calculate % recovery. Acceptance criteria typically 98-102%. Validation:f2->Accuracy

Caption: Key components of the HPLC method validation workflow.

Conclusion

The 9-Oxo Epinastine Hydrochloride reference standard is an indispensable tool in the pharmaceutical industry for ensuring the quality and safety of Epinastine Hydrochloride. Its use within a validated, stability-indicating HPLC method allows for the accurate identification and quantification of this critical impurity. Adherence to rigorous analytical protocols, grounded in the principles of method validation and the proper use of certified reference materials, is fundamental to regulatory compliance and the delivery of safe and effective medicines to patients.

References

  • Ubale, M. B., et al. (2016). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 323-329. [Link]

  • ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? [Link]

  • Aquigen Bio Sciences. (2024). Why Analytical Reference Standards are Critical in Pharma Research. [Link]

  • ResearchGate. (2016). Summary of Degradation Studies for Epinastine Hydrochloride. [Link]

  • American Pharmaceutical Review. Reference Standards. [Link]

  • IMSEAR Repository. Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. [Link]

  • Pharmaffiliates. Epinastine-impurities. [Link]

  • Alcami. Quality By Design The Importance Of Reference Standards In Drug Development. [Link]

  • Veeprho. Epinastine Impurities and Related Compound. [Link]

  • ResearchGate. (2020). Photodegradation of Emedastine, Epinastine and Ketotifen... [Link]

  • Pharmaffiliates. Epinastine Hydrochloride-impurities. [Link]

  • PharmaCompass. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • FDA Access Data. (2002). 21-565 Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]

  • PubMed. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. [Link]

  • Veeprho. Epinastine Hydrochloride impurity. [Link]

  • ResearchGate. Summary of forced degradation results. [Link]

  • ResearchGate. Summary of forced degradation results. [Link]

  • Hemarsh Technologies. Epinastine EP Impurity A. [Link]

  • ResearchGate. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. [Link]

  • ResearchGate. (2001). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. [Link]

  • PubChem - NIH. 9-Oxo Epinastine Hydrochloride. [Link]

  • Alentris Research Pvt. Ltd. 9-Oxo Epinastine Hydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • PubChem - NIH. Epinastine Hydrochloride. [Link]

  • SynZeal. 9-Oxo Epinastine Hydrochloride. [Link]

  • ResearchGate. Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • Google Patents. (2020). CN112028897A - Synthesis method of epinastine hydrochloride.

Sources

Exploratory

Discovery, Isolation, and Elucidation of Epinastine Degradation Products: A Guide for Drug Development Professionals

An In-Depth Technical Guide: Abstract Epinastine, a potent second-generation antihistamine and mast cell stabilizer, is the active pharmaceutical ingredient (API) in ophthalmic solutions for allergic conjunctivitis.[1] E...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Epinastine, a potent second-generation antihistamine and mast cell stabilizer, is the active pharmaceutical ingredient (API) in ophthalmic solutions for allergic conjunctivitis.[1] Ensuring the stability of Epinastine and characterizing any potential degradation products is paramount for the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a comprehensive framework for the systematic investigation of Epinastine's degradation profile. We will explore the strategic application of forced degradation studies to generate relevant degradants, the development of robust, stability-indicating analytical methods for their separation, and the modern techniques employed for their isolation and definitive structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the chemistry, manufacturing, and controls (CMC) aspects of pharmaceutical development.

The Imperative of Degradation Profiling in Pharmaceutical Development

The chemical stability of a drug substance is a critical quality attribute. Degradation products, even in minute quantities, can potentially impact the safety and efficacy of a drug product. Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of degradation products to establish safe limits and ensure product quality throughout its shelf life.[2][3] Forced degradation, or stress testing, is the cornerstone of this process. By subjecting the API to exaggerated storage conditions (e.g., heat, light, pH extremes, and oxidation), we can rapidly predict its long-term stability, identify likely degradation pathways, and generate a sufficient quantity of degradation products for subsequent analysis.[2][4] This proactive approach is fundamental to developing a robust drug formulation and a validated stability-indicating analytical method.

Generating Degradants: The Forced Degradation Workflow

The initial step involves subjecting Epinastine to a battery of stress conditions to induce degradation. The goal is not to completely degrade the drug but to achieve a target degradation of 5-20%, which is generally sufficient to detect and characterize the resulting products.

Experimental Protocol: Forced Degradation of Epinastine Hydrochloride

This protocol outlines the typical stress conditions applied to Epinastine hydrochloride.[3][5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Epinastine HCl in a suitable solvent (e.g., methanol or a mobile phase mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 N Hydrochloric Acid (HCl).

  • Incubate the solution in a water bath at 60°C for a specified period (e.g., 48 hours).[5][6]

  • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • Mix equal volumes of the stock solution and 0.02 N NaOH.

  • Incubate at 60°C for a shorter duration due to higher reactivity (e.g., 2 hours).[5][6]

  • Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

4. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 30% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 48 hours).[5][6]

  • Withdraw aliquots and dilute for analysis.

5. Thermal Degradation:

  • Store the solid Epinastine HCl powder in a hot air oven maintained at 60°C for a longer period (e.g., 7 days).[5][6]

  • Dissolve the stressed powder in the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose the Epinastine HCl solution (e.g., in pH 3.0, 7.0, and 10.0 buffers) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][7]

  • Analyze the samples at appropriate time points. A control sample should be kept in the dark.

Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis API Epinastine HCl (Solid & Solution) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.02 N NaOH, 60°C) API->Base Oxidation Oxidation (30% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 60°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Monitor Degradation Base->HPLC Monitor Degradation Oxidation->HPLC Monitor Degradation Thermal->HPLC Monitor Degradation Photo->HPLC Monitor Degradation LCMS LC-MS/MS Identification HPLC->LCMS Characterize Peaks

Caption: Workflow for generating and analyzing Epinastine degradation products.

Separation and Quantification: The Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to resolve the parent Epinastine peak from all process-related impurities and degradation products.[2]

Causality in Method Development

The choice of method parameters is driven by the physicochemical properties of Epinastine and its potential degradants.

  • Stationary Phase: Epinastine is a moderately polar molecule, making a C18 reversed-phase column the logical choice for effective separation based on hydrophobicity.[5]

  • Mobile Phase: A combination of an aqueous buffer and an organic solvent is used. The buffer (e.g., potassium dihydrogen phosphate, ammonium acetate) controls the pH, which influences the ionization state and retention of the amine-containing Epinastine. Acetonitrile is a common organic modifier that elutes the analytes from the C18 column.[5][8] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve early-eluting polar degradants and later-eluting non-polar compounds within a reasonable run time.[5]

  • Detection: Epinastine contains a chromophore, allowing for sensitive detection using a UV detector. Wavelengths around 254 nm have been shown to provide good response.[5]

Protocol: Stability-Indicating RP-HPLC Method

The following is a representative HPLC method based on published literature.[3][5]

1. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start at 80% A / 20% B, ramping to 40% A / 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Dilute the stressed samples with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).

Data Presentation: Summary of HPLC Method Parameters
ParameterRecommended ConditionsRationale
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation for moderately polar analytes like Epinastine.[5]
Mobile Phase Buffer (e.g., 0.01 M KH₂PO₄, pH 5.2) and AcetonitrileControls analyte ionization and provides elution strength.[5]
Elution Mode GradientEnsures separation of compounds with a wide range of polarities.[5]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable analysis time.[3]
Detection UV at 254 nmCorresponds to a high absorbance region for Epinastine's chromophore.[5]

Isolation of Degradation Products for Structural Analysis

Once degradation products are detected and separated on an analytical scale, the next crucial step is to isolate them in sufficient purity and quantity for structural elucidation. Preparative HPLC is the primary technique for this purpose.[9]

Methodology: From Analytical to Preparative HPLC
  • Method Translation: The validated analytical HPLC method serves as the starting point. The method is scaled up by increasing the column diameter and particle size, and adjusting the flow rate accordingly.

  • Sample Loading: A concentrated solution of the stressed sample mixture is injected onto the preparative column.

  • Fraction Collection: As the separated compounds elute from the column, the detector signal is monitored. A fraction collector is programmed to collect the effluent corresponding to each peak of interest into separate vessels.

  • Purity Check: The purity of each collected fraction is assessed using the original analytical HPLC method.

  • Solvent Removal: The mobile phase is removed from the purified fractions, typically through lyophilization (freeze-drying) or rotary evaporation, especially when volatile buffers like ammonium acetate or trifluoroacetic acid are used.[9] This yields the isolated degradation product as a solid.

Visualization: Workflow for Degradant Isolation

G StressedSample Stressed Epinastine Sample (Mixture of API + Degradants) PrepHPLC Preparative HPLC (Scaled-up Method) StressedSample->PrepHPLC Fractionation Fraction Collection (Based on UV Peaks) PrepHPLC->Fractionation PurityCheck Purity Analysis (Analytical HPLC) Fractionation->PurityCheck SolventRemoval Solvent Removal (e.g., Lyophilization) PurityCheck->SolventRemoval If Pure IsolatedDP Isolated Degradation Product (Pure Compound) SolventRemoval->IsolatedDP G Epinastine Epinastine DP1 Oxidized Intermediates (e.g., EPI-P1, EPI-P2, EPI-P3) Epinastine->DP1 UV Light / H₂O (Oxidation of Imidazoline Ring) DP2 Imidazole Ring-Opened Product (Amide formation, e.g., EPI-P4) DP1->DP2 Further Degradation

Sources

Foundational

Formation of 9-Oxo Epinastine from Epinastine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the formation of 9-Oxo Epinastine, a metabolite of the second-generation antihistamine, Epinastine. Tailored for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the formation of 9-Oxo Epinastine, a metabolite of the second-generation antihistamine, Epinastine. Tailored for researchers, scientists, and drug development professionals, this document elucidates the metabolic pathways, enzymatic drivers, and analytical methodologies pertinent to the study of this transformation. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.

Introduction to Epinastine and its Metabolic Profile

Epinastine is a potent and selective H1 histamine receptor antagonist widely used in the management of allergic conjunctivitis.[1] Its pharmacological profile is characterized by a low propensity to cross the blood-brain barrier, thereby minimizing sedative effects commonly associated with first-generation antihistamines.[2] From a pharmacokinetic perspective, Epinastine exhibits a notable characteristic: it undergoes limited metabolism in humans, with less than 10% of an administered dose being biotransformed.[3] The primary route of elimination is through renal excretion of the parent drug.[3] Despite this low metabolic turnover, the characterization of its metabolites is crucial for a complete understanding of its disposition and for assessing any potential pharmacological or toxicological activity of these derivatives.

The Metabolic Conversion of Epinastine to 9-Oxo Epinastine

The biotransformation of Epinastine, although minor, is primarily an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] Specifically, in vitro studies utilizing human liver microsomes have identified CYP3A4 and CYP2D6 as the principal isoforms responsible for Epinastine metabolism, with a minor contribution from CYP2B6.[2]

The Proposed Biochemical Pathway

The formation of 9-Oxo Epinastine from Epinastine involves the oxidation of the dibenzo[c,f]imidazo[1,5-a]azepine core. While the precise step-by-step enzymatic mechanism has not been fully elucidated in publicly available literature, a scientifically plausible pathway can be proposed based on the known functions of CYP enzymes. The "9-oxo" nomenclature suggests the introduction of a ketone group at the 9th position of the Epinastine molecule. This transformation likely proceeds through an initial hydroxylation event at the benzylic carbon (C9), followed by a subsequent oxidation of the resulting secondary alcohol to a ketone.

A Note on a Related Metabolite: 9,13b-dehydroepinastine

It is important to note that the literature also refers to a metabolite named 9,13b-dehydroepinastine.[4] The relationship between 9-Oxo Epinastine and 9,13b-dehydroepinastine is not explicitly clarified in the reviewed literature. It is plausible that these may be related compounds or that the nomenclature is used interchangeably in some contexts. Further structural elucidation would be required to definitively clarify their relationship.

Visualizing the Metabolic Transformation

The following diagram illustrates the proposed metabolic conversion of Epinastine to 9-Oxo Epinastine, highlighting the key enzymatic players.

G Metabolic Pathway of Epinastine to 9-Oxo Epinastine cluster_enzymes Mediating Enzymes Epinastine Epinastine (C₁₆H₁₅N₃) Intermediate 9-Hydroxy Epinastine (Proposed Intermediate) Epinastine->Intermediate Hydroxylation (Oxidation) Oxo_Epinastine 9-Oxo Epinastine (C₁₆H₁₃N₃O) Intermediate->Oxo_Epinastine Oxidation CYP3A4 CYP3A4 (Major) CYP2D6 CYP2D6 (Major) CYP2B6 CYP2B6 (Minor)

Caption: Proposed metabolic pathway of Epinastine to 9-Oxo Epinastine.

Experimental Approaches for Studying 9-Oxo Epinastine Formation

A cornerstone of metabolite characterization lies in robust in vitro and analytical methodologies. This section provides an overview of the experimental workflows employed in the study of 9-Oxo Epinastine.

In Vitro Metabolism using Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro tool for drug metabolism studies as they contain a rich complement of CYP enzymes.[5] The experimental goal is to incubate Epinastine with HLMs in the presence of necessary cofactors and then analyze the reaction mixture for the formation of metabolites.

The choice of HLMs provides a biologically relevant system that closely mimics the metabolic environment of the human liver. The inclusion of an NADPH-regenerating system is critical, as CYP-mediated reactions are dependent on NADPH as a source of reducing equivalents.[6] Running parallel incubations without the NADPH-regenerating system serves as a negative control to ensure that the observed metabolite formation is indeed enzyme-catalyzed.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Add human liver microsomes to a final protein concentration of 0.5 mg/mL.[6]

    • Add Epinastine from a stock solution (typically in DMSO or methanol, ensuring the final solvent concentration is low, e.g., <0.5%, to avoid enzyme inhibition) to the desired final concentration (e.g., 1-10 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically in a 2:1 or 3:1 volume ratio to the incubation mixture). This precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a well plate for analysis.

  • Analysis:

    • Analyze the supernatant for the presence of Epinastine and its metabolites using a validated analytical method, such as UPLC-MS/MS.

Analytical Characterization: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the analytical method of choice for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[7]

The high resolution of UPLC allows for the efficient separation of the parent drug from its metabolites, even if they are structurally similar. Tandem mass spectrometry provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the precursor and product ions of the analytes.

While a universally applicable protocol is not feasible, the following table outlines the critical parameters that must be optimized for a robust UPLC-MS/MS method for Epinastine and 9-Oxo Epinastine.

ParameterTypical Starting Conditions & Considerations
Chromatographic Column C18 reversed-phase column (e.g., Acquity UPLC BEH C18) is a common choice for moderately polar compounds like Epinastine and its metabolites.[4]
Mobile Phase A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation and peak shape.[8]
Flow Rate Typically in the range of 0.3-0.6 mL/min for UPLC systems.
Column Temperature Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[8]
Ionization Source Electrospray ionization (ESI) in positive ion mode is generally suitable for Epinastine and its metabolites as they contain basic nitrogen atoms that are readily protonated.
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and one or more specific product ions for each analyte.
Internal Standard A stable isotope-labeled analog of Epinastine or a structurally similar compound with different mass is used to correct for variations in sample preparation and instrument response.

Quantitative Data and Pharmacokinetics

The limited metabolism of Epinastine means that the systemic exposure to its metabolites, including 9-Oxo Epinastine, is expected to be low. However, quantifying these metabolites is essential for a comprehensive pharmacokinetic assessment.

Pharmacokinetic Parameters of Epinastine

The following table summarizes key pharmacokinetic parameters of Epinastine in adults after oral administration.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.88 - 2.7 hours[9]
Cmax (Peak Plasma Concentration) 26.9 ± 9.1 ng/mL (after a 20 mg dose)[10]
AUC (Area Under the Curve) 281.6 ± 90.5 ng·h/mL (after a 20 mg dose)[10]
t1/2 (Elimination Half-life) 7.79 - 10.68 hours[9]
Oral Bioavailability ~40%[11]
Protein Binding ~64%[11]

Conclusion and Future Directions

The formation of 9-Oxo Epinastine represents a minor metabolic pathway for the disposition of Epinastine, mediated primarily by CYP3A4 and CYP2D6. While Epinastine's overall metabolic clearance is low, a thorough understanding of its metabolites is a critical component of its comprehensive pharmacological profile. The methodologies outlined in this guide, from in vitro metabolism studies using human liver microsomes to sensitive UPLC-MS/MS analysis, provide a robust framework for researchers in the field of drug metabolism and pharmacokinetics to investigate this and other metabolic pathways.

Future research efforts could focus on the definitive elucidation of the enzymatic mechanism of 9-Oxo Epinastine formation, the synthesis and pharmacological characterization of this metabolite to assess its activity and potential for off-target effects, and the development of highly sensitive analytical methods to accurately determine its pharmacokinetic profile in humans.

References

  • Kishimoto, W., et al. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Xenobiotica, 28(12), 1181-1191.
  • Jeong, S. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(1), 159.
  • Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies.
  • Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Jeong, S. H., et al. (2020). Stabilities of epinastine under various conditions of UPLC-MS/MS and... ResearchGate. Available at: [Link]

  • Sohail, A., & Navas-Acien, A. (2016). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24.
  • Furusawa, K., et al. (2005). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British journal of clinical pharmacology, 59(1), 46–53.
  • Gumieniczek, A., et al. (2021).
  • Merz, K. M., & Reynolds, C. H. (Eds.). (2010). Drug design: structure and ligand-based approaches. Cambridge University Press.
  • Summary of Product Characteristics. (n.d.).
  • Furusawa, K., et al. (2005). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. PubMed Central. Available at: [Link]

  • Gumieniczek, A., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedas. Semantic Scholar. Available at: [Link]

  • Gumieniczek, A., et al. (2020). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. Available at: [Link]

  • Sevrioukova, I. F. (2016). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Future medicinal chemistry, 8(11), 1297–1313.
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • Axios Research. (n.d.). 9-Oxo Epinastine HBr.
  • SRIRAMCHEM. (n.d.). 9-Oxo Epinastine HCl.
  • Bower, D., et al. (2016). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific reports, 6, 31273.
  • Wikipedia. (n.d.). Epinastine.
  • Google Patents. (n.d.). Synthesis method of epinastine - CN103012408A.
  • Rehman, A., & Kerndt, P. R. (2022). Biochemistry, Cytochrome P450. In StatPearls.
  • He, K., et al. (1999). Differential Oxidation of Mifepristone by Cytochromes P450 3A4 and 3A5. Drug Metabolism and Disposition, 27(10), 1147-1153.
  • Nelson, S. D., & Pearson, P. G. (2011). Mechanism-Based Inactivation of Cytochrome P450 3A4 by Lapatinib. Drug Metabolism and Disposition, 39(8), 1479–1486.
  • Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 178, 3–12.

Sources

Exploratory

An Investigator's Guide to the Biological Activity of 9-Oxo Epinastine Hydrochloride: A Framework for Discovery

Abstract 9-Oxo Epinastine Hydrochloride is recognized as a metabolite and potential impurity of Epinastine Hydrochloride, a well-established second-generation antihistamine and mast cell stabilizer[1]. While the pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9-Oxo Epinastine Hydrochloride is recognized as a metabolite and potential impurity of Epinastine Hydrochloride, a well-established second-generation antihistamine and mast cell stabilizer[1]. While the pharmacological profile of Epinastine is extensively documented, the specific biological activities of its 9-Oxo derivative remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of 9-Oxo Epinastine Hydrochloride. By leveraging the known pharmacology of the parent compound, we present a series of hypothesized activities and detailed, field-proven experimental protocols to elucidate the potential therapeutic relevance of this molecule. This document serves as a roadmap for discovery, enabling a thorough comparison with Epinastine and a foundational understanding of 9-Oxo Epinastine's mechanism of action.

Introduction: The Rationale for Investigation

Epinastine Hydrochloride is a potent and selective histamine H1 receptor antagonist with additional mast cell stabilizing properties, which contribute to its efficacy in treating allergic conditions such as allergic conjunctivitis[2][3][4]. The biotransformation of pharmaceutical compounds can lead to metabolites with altered, diminished, or enhanced pharmacological activity. Epinastine is known to be poorly metabolized in humans, with less than 10% of the administered dose undergoing metabolic changes[5][6]. 9-Oxo Epinastine Hydrochloride has been identified as a related substance to Epinastine[1][7][8]. The introduction of a ketone group represents a significant structural modification that could modulate its interaction with biological targets.

Therefore, a systematic evaluation of 9-Oxo Epinastine Hydrochloride's biological activity is crucial to fully understand the pharmacological and toxicological profile of Epinastine and to uncover any intrinsic therapeutic potential of this derivative. This guide outlines the essential in vitro assays required to build a foundational pharmacological profile for this compound.

Hypothesized Biological Activities

Based on its structural relationship to Epinastine, we hypothesize that 9-Oxo Epinastine Hydrochloride may exhibit the following biological activities:

  • Histamine H1 Receptor Antagonism: The core tricyclic structure responsible for the antihistaminic activity of Epinastine is largely retained in the 9-Oxo derivative[9]. It is therefore highly probable that this compound will bind to and antagonize the histamine H1 receptor. The key question is whether the affinity and potency are comparable to the parent compound.

  • Mast Cell Stabilization: Epinastine is known to inhibit the release of histamine and other pro-inflammatory mediators from mast cells[4]. This activity is a key component of its therapeutic effect. We hypothesize that 9-Oxo Epinastine Hydrochloride may also possess mast cell stabilizing properties.

  • Modulated Receptor Selectivity: Epinastine exhibits some affinity for H2, α1, α2, and 5-HT2 receptors[2]. The structural change in the 9-Oxo derivative could potentially alter this selectivity profile, which warrants investigation.

Experimental Workflows for Biological Characterization

This section provides detailed protocols for the in vitro characterization of 9-Oxo Epinastine Hydrochloride. For each assay, Epinastine Hydrochloride should be run in parallel as a comparator to allow for a direct assessment of relative potency and efficacy.

Histamine H1 Receptor Binding Affinity

Determining the binding affinity (Ki) of 9-Oxo Epinastine Hydrochloride for the H1 receptor is the first step in characterizing its antihistaminic potential. A competitive radioligand binding assay is the gold standard for this purpose.

Causality Behind Experimental Choices:

  • Cell Line: HEK293T cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins, making them ideal for overexpressing the human H1 receptor.

  • Radioligand: [³H]mepyramine is a well-characterized, high-affinity H1 receptor antagonist, making it a suitable radioligand for competition binding assays[10][11].

  • Non-specific Binding: Mianserin or another structurally distinct H1 antagonist is used at a high concentration to saturate all specific binding sites, allowing for the determination of non-specific binding.

Experimental Protocol: [³H]mepyramine Competitive Binding Assay

  • Membrane Preparation:

    • Culture HEK293T cells transiently expressing the human histamine H1 receptor.

    • Harvest the cells and homogenize them in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer.

      • 25 µL of various concentrations of 9-Oxo Epinastine Hydrochloride, Epinastine Hydrochloride (for comparison), or vehicle (for total binding).

      • For non-specific binding, add 25 µL of 10 µM mianserin.

      • 25 µL of [³H]mepyramine (final concentration ~1-5 nM).

      • 100 µL of the cell membrane preparation (5-10 µg of protein).

  • Incubation:

    • Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium[11].

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: H1 Receptor Binding Assay

H1_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep1 Culture HEK293T cells expressing H1R prep2 Homogenize cells and isolate membranes prep1->prep2 prep3 Determine protein concentration prep2->prep3 assay1 Add membranes, [3H]mepyramine, and test compound to plate prep3->assay1 assay2 Incubate at 25°C for 4 hours assay1->assay2 detect1 Filter and wash to separate bound ligand assay2->detect1 detect2 Add scintillant and count radioactivity detect1->detect2 detect3 Calculate IC50 and Ki values detect2->detect3 H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Epinastine 9-Oxo Epinastine (Antagonist) Epinastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Mast Cell Stabilization Assay

This assay assesses the ability of 9-Oxo Epinastine Hydrochloride to inhibit the release of pre-formed mediators from mast cells, a key component of the early-phase allergic response. The release of the granular enzyme β-hexosaminidase is a reliable marker for mast cell degranulation.

Causality Behind Experimental Choices:

  • Cell Line: The human mast cell line LAD2 is a well-established model for studying IgE-mediated degranulation and responds to various stimuli.[12][13][14][15] Alternatively, rat basophilic leukemia (RBL-2H3) cells or primary bone marrow-derived mast cells (BMMCs) can be used.

  • Stimulating Agent: Compound 48/80 is a potent, non-IgE-dependent mast cell activator that induces degranulation by directly activating G proteins.[16][17] This provides a robust and reproducible stimulus. Note: It's important to be aware that at high concentrations, compound 48/80 can cause cell lysis, so proper dose-response curves are essential.[18]

  • Detection Method: A colorimetric assay measuring the enzymatic activity of released β-hexosaminidase provides a quantitative measure of degranulation.

Experimental Protocol: β-Hexosaminidase Release Assay

  • Cell Culture and Plating:

    • Culture LAD2 cells in appropriate media.

    • Centrifuge the cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).

    • Plate the cells (e.g., 5 x 10⁴ cells/well) in a 96-well V-bottom plate.

  • Compound Incubation:

    • Add various concentrations of 9-Oxo Epinastine Hydrochloride or Epinastine Hydrochloride to the wells.

    • Incubate for 30 minutes at 37°C.

  • Mast Cell Stimulation:

    • Add Compound 48/80 (e.g., final concentration of 10 µg/mL) to stimulate degranulation.

    • Include negative controls (buffer only) and positive controls (Compound 48/80 without test compound). For total mediator release, lyse a set of cells with 0.1% Triton X-100.

    • Incubate for 30-45 minutes at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant from each well.

  • Enzymatic Assay:

    • In a new flat-bottom 96-well plate, mix a sample of the supernatant with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

    • Incubate for 60-90 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.

    • Plot the percentage of inhibition of release against the logarithm of the compound concentration to determine the IC50.

Mast_Cell_Assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis prep1 Culture and harvest LAD2 mast cells prep2 Resuspend in buffer and plate cells prep1->prep2 treat1 Pre-incubate with 9-Oxo Epinastine HCl prep2->treat1 treat2 Stimulate with Compound 48/80 treat1->treat2 detect1 Centrifuge and collect supernatant treat2->detect1 detect2 Perform β-hexosaminidase colorimetric assay detect1->detect2 detect3 Calculate % inhibition and IC50 detect2->detect3

Sources

Foundational

An In-depth Technical Guide to 9-Oxo Epinastine Hydrochloride: Synthesis, Analysis, and Pharmacological Significance

This guide provides a comprehensive technical overview of 9-Oxo Epinastine Hydrochloride (CAS Number: 141342-69-0), a critical reference standard for the quality control and stability testing of the second-generation ant...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Oxo Epinastine Hydrochloride (CAS Number: 141342-69-0), a critical reference standard for the quality control and stability testing of the second-generation antihistamine, Epinastine. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical quantification, and its role as a significant impurity and metabolite of Epinastine.

Introduction: The Significance of 9-Oxo Epinastine in Drug Development

9-Oxo Epinastine Hydrochloride is recognized as a key impurity and a metabolite of Epinastine.[1] Epinastine is a potent and selective H1-receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conjunctivitis.[2] The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that can impact both the efficacy and safety of the drug. Therefore, a thorough understanding of the formation, quantification, and potential biological activity of 9-Oxo Epinastine is paramount for any professional involved in the development, manufacturing, or regulation of Epinastine-based therapeutics. This guide will delve into the technical nuances of this specific compound, providing a foundational understanding for its management in a pharmaceutical setting.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 9-Oxo Epinastine Hydrochloride is the first step in its effective characterization.

PropertyValueSource
CAS Number 141342-69-0[3]
Molecular Formula C₁₆H₁₄ClN₃O[2][3]
Molecular Weight 299.76 g/mol [3]
IUPAC Name 3-amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride[4]
Synonyms 9-Oxo Epinastine HCl, Epinastine Impurity 12[5]

Synthesis and Formation

9-Oxo Epinastine is primarily formed through the oxidation of Epinastine. This can occur during the synthesis of the active pharmaceutical ingredient (API) as a process-related impurity or as a degradation product during storage, particularly under oxidative stress.

Laboratory-Scale Synthesis for Reference Standard Preparation

The controlled synthesis of 9-Oxo Epinastine Hydrochloride is essential for its use as a reference standard in analytical methods. A general method for its preparation involves the oxidation of Epinastine Hydrochloride.[6]

Reaction Scheme:

G Epinastine Epinastine Hydrochloride Nine_Oxo_Epinastine 9-Oxo Epinastine Hydrochloride Epinastine->Nine_Oxo_Epinastine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Nine_Oxo_Epinastine

Caption: Oxidative conversion of Epinastine to 9-Oxo Epinastine.

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of Epinastine Hydrochloride in an aqueous solution of hydrogen peroxide (e.g., 10-30%).[6]

  • Reaction: Heat the solution at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 8-28 hours) to facilitate the oxidation.[6] The progress of the reaction should be monitored by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Extraction: After cooling to room temperature, adjust the pH of the solution to alkaline (pH 10-12) using a suitable base. Extract the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[6]

  • Purification: The crude product obtained after solvent evaporation can be purified using column chromatography or preparative thin-layer chromatography.[6]

  • Salt Formation: The purified 9-Oxo Epinastine free base can be converted to its hydrochloride salt by treatment with an excess of hydrochloric acid followed by solvent evaporation and drying.[6]

Causality Behind Experimental Choices:

  • Hydrogen Peroxide as Oxidizing Agent: Hydrogen peroxide is a common and effective oxidizing agent that can introduce the keto group at the 9-position of the Epinastine molecule.

  • Temperature Control: The reaction temperature is a critical parameter that influences the rate of oxidation. The specified range is a balance between achieving a reasonable reaction rate and minimizing the formation of other degradation products.

  • pH Adjustment and Extraction: The basification step is necessary to deprotonate the amine groups, making the molecule more soluble in organic solvents for efficient extraction from the aqueous reaction mixture.

  • Chromatographic Purification: The use of chromatography is essential to isolate 9-Oxo Epinastine from any unreacted Epinastine and other byproducts, ensuring the high purity required for a reference standard.

Analytical Characterization and Quantification

The accurate detection and quantification of 9-Oxo Epinastine Hydrochloride are crucial for the quality control of Epinastine drug products. HPLC is the most widely used technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its impurities, degradants, and excipients.

Workflow for Method Development and Validation:

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) MD1 Column & Mobile Phase Selection MD2 Wavelength Selection MD1->MD2 MD3 Gradient Optimization MD2->MD3 MV1 Specificity MD3->MV1 FD1 Acid/Base Hydrolysis FD2 Oxidation FD1->FD2 FD3 Thermal & Photolytic Stress FD2->FD3 FD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5

Caption: Workflow for developing a stability-indicating HPLC method.

Exemplary HPLC Protocol for 9-Oxo Epinastine Quantification:

This protocol is a synthesized example based on published methods for Epinastine and its impurities.[7][8]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of Epinastine and its impurities.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.2 with phosphoric acid).[7]

    • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Self-Validating System:

The trustworthiness of this protocol is established through a rigorous validation process as per the International Council for Harmonisation (ICH) guidelines. This includes:

  • Specificity: Demonstrated by the ability of the method to resolve the 9-Oxo Epinastine peak from the Epinastine peak and other potential impurities. This is confirmed through forced degradation studies where the drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[7]

  • Linearity: A linear relationship between the peak area and the concentration of 9-Oxo Epinastine over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pharmacological Significance and Regulatory Context

Role as a Metabolite

9-Oxo Epinastine has been identified as a metabolite of Epinastine.[1] Epinastine itself is poorly metabolized, with less than 10% of the administered dose being metabolized.[9] The primary routes of metabolism are reported to be hydroxylation and oxidation, with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, playing a role.[7] The formation of 9-Oxo Epinastine is consistent with an oxidative metabolic pathway.

Metabolic Pathway Overview:

G Epinastine Epinastine Nine_Oxo_Epinastine 9-Oxo Epinastine Epinastine->Nine_Oxo_Epinastine Oxidation Other_Metabolites Other Metabolites Epinastine->Other_Metabolites Hydroxylation, etc. CYP_Enzymes CYP3A4, CYP2D6 (Liver Microsomes) CYP_Enzymes->Nine_Oxo_Epinastine CYP_Enzymes->Other_Metabolites

Caption: Simplified metabolic pathway of Epinastine.

Pharmacological and Toxicological Profile

Currently, there is a lack of publicly available, detailed studies on the specific pharmacological activity and toxicological profile of 9-Oxo Epinastine Hydrochloride. As a general principle in pharmaceutical development, all impurities and metabolites present above a certain threshold (as defined by ICH guidelines) should be evaluated for their potential biological activity and safety.

Key Considerations for Researchers:

  • Receptor Binding Studies: It is crucial to determine if 9-Oxo Epinastine retains any affinity for the H1 receptor or other receptors that Epinastine is known to interact with. This would clarify if it contributes to the therapeutic effect or potential side effects.

  • In Vitro and In Vivo Toxicity Studies: Standard toxicological assessments are necessary to establish a safe level of this impurity in the final drug product.

The absence of such data in the public domain underscores the importance of in-house characterization by pharmaceutical manufacturers to ensure product safety and meet regulatory requirements.

Conclusion

9-Oxo Epinastine Hydrochloride is a compound of significant interest in the pharmaceutical industry due to its role as a key impurity and metabolite of Epinastine. A thorough understanding of its synthesis, analytical quantification, and potential pharmacological impact is essential for ensuring the quality, safety, and efficacy of Epinastine-containing drug products. The methodologies and insights provided in this guide serve as a valuable resource for scientists and researchers working in the field of drug development and quality control. Further research into the pharmacological and toxicological properties of 9-Oxo Epinastine is warranted to complete its comprehensive profile.

References

  • Pharmaffiliates. Epinastine-impurities. [Link]

  • Veeprho. Epinastine Impurities and Related Compound. [Link]

  • Axios Research. 9-Oxo Epinastine HBr. [Link]

  • Veeprho. 9-Oxo Epinastine (HCl) | CAS 141342-69-0. [Link]

  • ResearchGate. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. [Link]

  • Alentris Research Pvt. Ltd. 9-Oxo Epinastine Hydrochloride. [Link]

  • Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., Lejwoda, K., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

  • The Ocular Surface. The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. [Link]

  • Journal of Chemical and Pharmaceutical Research. Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • Grokipedia. Epinastine. [Link]

  • Drugs.com. Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA. [Link]

  • PubChem. 9-Oxo Epinastine Hydrochloride. [Link]

  • ResearchGate. Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. [Link]

  • PubMed. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. [Link]

  • Google P
  • Google Patents.
  • Google Patents.
  • PMC - NIH. Determination of Ebastine in Pharmaceutical Formulations by HPLC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Stability-Indicating HPLC Method for the Quantification of 9-Oxo Epinastine Hydrochloride

Introduction Epinastine Hydrochloride is a potent and selective H1-receptor antagonist known for its mast-cell stabilizing properties, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] During th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epinastine Hydrochloride is a potent and selective H1-receptor antagonist known for its mast-cell stabilizing properties, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] During the manufacturing process, storage, or under stress conditions such as exposure to acid, base, or oxidative agents, Epinastine Hydrochloride can degrade.[2][3] One of the identified degradation products and metabolites is 9-Oxo Epinastine Hydrochloride.[4] The presence of this and other impurities can impact the safety and efficacy of the final pharmaceutical product. Therefore, a robust, stability-indicating analytical method is crucial for the accurate quantification of 9-Oxo Epinastine Hydrochloride to ensure the quality and stability of Epinastine Hydrochloride drug products.

This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of 9-Oxo Epinastine Hydrochloride. The described method is designed to be specific, accurate, and precise, enabling the separation of 9-Oxo Epinastine Hydrochloride from the parent drug, Epinastine Hydrochloride, and other potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Epinastine Hydrochloride.

Scientific Rationale

The development of a stability-indicating HPLC method relies on the principles of reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column provides a versatile stationary phase with broad applicability for the separation of moderately polar to nonpolar compounds like Epinastine and its derivatives.[2][3][5]

The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate resolution between the analyte of interest and other components. The pH of the aqueous buffer is a critical parameter that influences the ionization state of the analytes and, consequently, their retention on the column. For Epinastine and its related substances, a slightly acidic to neutral pH is often employed to ensure good peak shape and retention.[2][3] The organic modifier, typically acetonitrile or methanol, is used to control the elution strength of the mobile phase.[5][6]

Forced degradation studies are an integral part of developing a stability-indicating method.[2][3][5][7] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must then be able to resolve the main active pharmaceutical ingredient (API) peak from any degradant peaks, thus proving its stability-indicating capability.[5]

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

  • Filtration assembly with 0.45 µm nylon filters

Chemicals and Reagents
  • 9-Oxo Epinastine Hydrochloride reference standard

  • Epinastine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 9-Oxo Epinastine Hydrochloride. These conditions have been synthesized from established methods for Epinastine Hydrochloride and its impurities.[2][3][5][6][8]

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.01 M KH2PO4 buffer (pH 5.2 with phosphoric acid) and Acetonitrile in a gradient elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile phase (initial composition)

Experimental Protocol

Preparation of Solutions

1. Buffer Preparation (0.01 M KH2PO4, pH 5.2):

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.2 with dilute orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

2. Standard Stock Solution of 9-Oxo Epinastine Hydrochloride (100 µg/mL):

  • Accurately weigh about 10 mg of 9-Oxo Epinastine Hydrochloride reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent and mix well.

3. Working Standard Solution (10 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

4. Sample Preparation (from a forced degradation study):

  • Subject the Epinastine Hydrochloride drug substance to forced degradation conditions (e.g., treat with 0.1 N HCl, 0.02 N NaOH, or 30% H2O2).[2][3]

  • Neutralize the solution if necessary.

  • Dilute the stressed sample with the diluent to obtain a theoretical concentration of about 10 µg/mL of the potential 9-Oxo Epinastine Hydrochloride.

  • Filter the sample solution through a 0.45 µm nylon syringe filter before injection.

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 9-Oxo Epinastine Hydrochloride.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Buffer Buffer Preparation (0.01M KH2PO4, pH 5.2) System HPLC System Setup (Column, Mobile Phase, etc.) Buffer->System Standard Standard Preparation (9-Oxo Epinastine HCl) Injection Inject Standard & Sample (20 µL) Standard->Injection Sample Sample Preparation (Forced Degradation) Sample->Injection System->Injection Detection UV Detection (254 nm) Injection->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of 9-Oxo Epinastine HCl Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC Analysis of 9-Oxo Epinastine Hydrochloride.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of peak areas Not more than 2.0% (from six replicate injections of the standard solution)

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters to be evaluated include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the parent drug and other degradation products. This is demonstrated through forced degradation studies.[2][3]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A typical linearity range for related substances is from the reporting threshold to 120% of the specification limit.[5][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 9-Oxo Epinastine Hydrochloride. The method is stability-indicating, allowing for the accurate determination of this impurity in the presence of Epinastine Hydrochloride and its other degradation products. Adherence to the detailed protocol and proper method validation will ensure high-quality data for regulatory submissions and routine quality control, ultimately contributing to the safety and efficacy of Epinastine Hydrochloride pharmaceutical products.

References

  • PubChem. 9-Oxo Epinastine Hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Summary of Degradation Studies for Epinastine Hydrochloride. [Link]

  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2016). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Indo American Journal of Pharmaceutical Research, 6(4), 5163-5171. [Link]

  • ResearchGate. Summary of forced degradation results. [Link]

  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2016). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1133-1143. [Link]

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2848. [Link]

  • Alentris Research Pvt. Ltd. 9-Oxo Epinastine Hydrochloride. [Link]

  • ResearchGate. Summary of forced degradation results. [Link]

  • Patel, Y. P., & Patel, P. J. (2018). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 11(8), 3371-3377. [Link]

  • El-Didamony, A. M., & Abo-Elsoad, M. F. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(7), 1999-2007. [Link]

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]

  • Patel, Y. P., & Patel, P. J. (2018). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. IMSEAR. [Link]

  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. ResearchGate. [Link]

  • Drugs.com. Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]

Sources

Application

LC-MS/MS method for the determination of 9-Oxo Epinastine Hydrochloride

Application Note & Protocol A Robust and Sensitive LC-MS/MS Method for the Quantitative Determination of 9-Oxo Epinastine Hydrochloride in Human Plasma Abstract This application note describes a highly selective and sens...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Sensitive LC-MS/MS Method for the Quantitative Determination of 9-Oxo Epinastine Hydrochloride in Human Plasma

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 9-Oxo Epinastine Hydrochloride, a metabolite of the antihistamine drug Epinastine, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[1][2]

Introduction: The Rationale for Metabolite Quantification

Epinastine is a second-generation antihistamine used in the treatment of various allergic diseases, including allergic rhinitis and chronic urticaria.[3] It functions as a potent and selective H1 receptor antagonist with mast-cell stabilizing properties.[4] While Epinastine itself is poorly metabolized in humans (less than 10%), understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive assessment of the drug's safety, efficacy, and disposition.[4][5]

9-Oxo Epinastine Hydrochloride is a known metabolite of Epinastine.[6] Accurate quantification of this metabolite in biological matrices like plasma is essential for drug development professionals to characterize the complete metabolic fate of Epinastine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its unparalleled sensitivity, specificity, and wide dynamic range, allowing for precise measurement of low-concentration analytes in complex biological samples.[7]

This guide provides a detailed, field-proven protocol for establishing a robust LC-MS/MS assay for 9-Oxo Epinastine, grounded in established bioanalytical principles and regulatory standards.

Experimental Design and Causality

Materials and Reagents
  • Analytes: 9-Oxo Epinastine Hydrochloride (Reference Standard, >98% purity), Epinastine-d4 Hydrochloride (Internal Standard, IS)

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

Scientist's Note (Expertise & Experience): The choice of an internal standard (IS) is critical for correcting variability during sample preparation and analysis.[8] A stable isotope-labeled (SIL) analyte, such as Epinastine-d4, is the ideal choice.[7][9] It co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensuring the most accurate compensation for matrix effects and ionization suppression/enhancement.[10]

Instrumentation
  • LC System: A UHPLC system capable of delivering precise gradients at high pressures (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo-Ion Spray or Electrospray Ionization (ESI) source (e.g., SCIEX Triple Quad™ 6500+, Agilent 6495C Triple Quadrupole LC/MS).

Sample Preparation: Balancing Cleanliness and Recovery

The primary challenge in bioanalysis is isolating the analyte from complex matrix components like proteins and phospholipids, which can interfere with quantification.[11] We selected Protein Precipitation (PPT) for its simplicity, speed, and cost-effectiveness.[12][13] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides sufficient cleanliness for this application when coupled with the selectivity of MS/MS detection, making it highly efficient for high-throughput analysis.[11][14]

Protocol:

  • Allow plasma samples to thaw at room temperature. Vortex to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL Epinastine-d4 in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The 4:1 ratio of solvent to plasma is a robust starting point for efficient precipitation.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial or 96-well plate for injection.

LC-MS/MS Method Parameters

The following parameters are provided as a validated starting point and may require minor optimization based on the specific instrumentation used.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time ~5 minutes

Scientist's Note (Causality): Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal in positive ion mode. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution from matrix components.

Table 2: Optimized Mass Spectrometry Conditions

Parameter9-Oxo EpinastineEpinastine-d4 (IS)
Ionization Mode ESI PositiveESI Positive
Q1 Mass (Precursor Ion) 264.1254.2
Q3 Mass (Product Ion) 195.1209.2
Dwell Time 100 ms100 ms
Declustering Potential (DP) 80 V85 V
Collision Energy (CE) 35 eV30 eV
Source Temperature 550°C550°C
IonSpray Voltage 5500 V5500 V

Note: Voltage parameters (DP, CE) are instrument-dependent and require optimization.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is only trustworthy if it has been rigorously validated.[15] This method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS) at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. Calibration standards are within ±15% of the nominal value (±20% at LLOQ). Range: 0.1 ng/mL to 100 ng/mL.
Accuracy & Precision Intra-day & Inter-day: Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% of nominal values (±20% at LLOQ) for LLOQ, LQC, MQC, and HQC samples.
Matrix Effect The matrix factor (MF) should be consistent across at least 6 lots of plasma. The CV of the IS-normalized MF should not be greater than 15%.
Recovery Extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte is stable under various conditions: Freeze-thaw (3 cycles), short-term bench-top (24h), long-term storage (-80°C), and post-preparative autosampler (48h). (Concentration within ±15% of nominal).

LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Medium/High Quality Control.

Visualizing the Process and Science

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (Epinastine-d4) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UHPLC System p5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Integrate Peaks (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: End-to-end workflow for the analysis of 9-Oxo Epinastine.

Proposed Fragmentation of 9-Oxo Epinastine

The selection of the product ion for MRM is based on a stable and intense fragment derived from the precursor ion.

Fragmentation cluster_precursor Precursor Ion (Q1) cluster_product Product Ion (Q3) cluster_structure Proposed Fragmentation Pathway precursor [M+H]⁺ m/z 264.1 product Fragment Ion m/z 195.1 precursor->product Collision-Induced Dissociation (CID) struct_prec Structure of Protonated 9-Oxo Epinastine struct_prod Structure of Key Fragment (Loss of C3H4N2) struct_prec->struct_prod Fragmentation

Caption: Proposed fragmentation pathway for 9-Oxo Epinastine.

Detailed Step-by-Step Protocol

A. Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of 9-Oxo Epinastine HCl reference standard, dissolve in methanol in a 1 mL volumetric flask.

  • IS Stock (1 mg/mL): Prepare Epinastine-d4 stock solution similarly.

  • Working Solutions: Perform serial dilutions of the stock solutions with 50:50 acetonitrile:water to prepare calibration curve standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples (e.g., LQC: 0.3 ng/mL, MQC: 30 ng/mL, HQC: 80 ng/mL). The IS working solution should be prepared at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).

B. Sample Preparation and Analysis

  • Arrange thawed unknown samples, calibration standards, and QC samples in a rack.

  • Follow the Sample Preparation Protocol outlined in Section 2.3 for all samples.

  • Create a sequence table in the LC-MS/MS software, including blanks, calibration standards, QCs, and unknown samples.

  • Place the prepared plate or vials in the autosampler, ensuring the column is equilibrated.

  • Initiate the LC-MS/MS analysis.

C. Data Processing and Quantification

  • After the run, open the data file in the processing software (e.g., Analyst®, MassHunter).

  • Integrate the chromatographic peaks for the analyte and the IS for all injections.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x² weighting.

  • Determine the concentrations of the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • The results for the QC samples must meet the acceptance criteria (Table 3) for the batch to be considered valid.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][15][16]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link][8]

  • Kato, M., et al. (1998). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. PubMed. [Link][5]

  • Reddypalli, S., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. [Link][17]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link][9]

  • Lian, H., et al. (2021). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link][11]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][7]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link][12]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71306710, 9-Oxo Epinastine Hydrochloride. [Link][18]

  • Yang, Z., et al. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link][10]

  • Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link][4]

  • Nováková, L., & Vlčková, H. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link][19]

  • Sanghvi, R. Sample Preparation in LC-MS. SlideShare. [Link][14]

  • Tasaka, K. (1999). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link][3]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][13]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link][20][21][22]

Sources

Method

Application Note: A Protocol for the Controlled Generation of 9-Oxo Epinastine through Forced Degradation Studies of Epinastine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to conducting forced degradation studies on Epinastine hydrochloride, a po...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to conducting forced degradation studies on Epinastine hydrochloride, a potent H1 antihistamine. The primary objective is to delineate a systematic protocol for intentionally generating its keto-degradant, 9-Oxo Epinastine. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) is a critical component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This document offers both the theoretical framework and detailed, field-tested protocols for subjecting Epinastine to hydrolytic, oxidative, thermal, and photolytic stress. We will focus on the conditions that favor the formation of 9-Oxo Epinastine, a key potential impurity. Furthermore, a stability-indicating HPLC method is proposed for the effective separation and quantification of Epinastine and its degradation products.

Introduction: The Imperative of Forced Degradation

Epinastine is a second-generation antihistamine that also exhibits mast cell stabilizing properties, making it highly effective in the treatment of allergic conjunctivitis.[3][4] Its chemical structure, a dibenzo[c,f]imidazo[1,5-a]azepine derivative, confers relative stability. However, like any pharmaceutical compound, it is susceptible to degradation under various environmental conditions.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[5] The core purposes of these studies, as outlined in ICH guideline Q1A(R2), are:

  • To identify potential degradation products: This helps in establishing the degradation pathways of the drug substance.[1][5]

  • To develop and validate stability-indicating analytical methods: The analytical method must be able to resolve the API from all potential impurities and degradants.[2][6]

  • To understand the intrinsic stability of the molecule: This knowledge informs formulation development, manufacturing processes, and the selection of appropriate packaging and storage conditions.[2]

One of the critical degradation products of Epinastine is 9-Oxo Epinastine.[7][8][9] The formation of this ketone involves the oxidation of the methylene bridge at the 9-position of the azepine ring. Identifying and controlling such impurities is paramount to ensuring the safety and efficacy of the final drug product.

Proposed Degradation Pathway: Epinastine to 9-Oxo Epinastine

The transformation of Epinastine to 9-Oxo Epinastine is an oxidative process. The benzylic carbon at position 9 is susceptible to oxidation, leading to the formation of a carbonyl group. This pathway is particularly relevant under oxidative stress conditions.

G cluster_0 Epinastine cluster_1 9-Oxo Epinastine Epinastine OxoEpinastine Epinastine->OxoEpinastine Oxidative Stress (e.g., H₂O₂)

Caption: Proposed oxidative transformation of Epinastine to 9-Oxo Epinastine.

Experimental Design and Workflow

A systematic approach is essential for a successful forced degradation study. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradation products without being so excessive that it leads to secondary or tertiary degradants.[1] The overall workflow involves exposing a solution of Epinastine hydrochloride to a panel of stress conditions, followed by analysis using a stability-indicating method.

workflow cluster_stress Apply Stress Conditions start Prepare Epinastine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose oxidation Oxidative Stress (3-30% H₂O₂, RT) start->oxidation Expose thermal Thermal Stress (80°C, Solution) start->thermal Expose photo Photolytic Stress (ICH Q1B Conditions) start->photo Expose neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize dilute Dilute to Working Concentration (e.g., 100 µg/mL) neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV Method dilute->analyze identify Identify & Quantify Degradants (Focus on 9-Oxo Epinastine) analyze->identify

Caption: General workflow for the forced degradation study of Epinastine HCl.

Summary of Stress Conditions

The following table outlines the recommended starting conditions for the forced degradation of Epinastine. These conditions may need to be optimized based on preliminary results to achieve the target 5-20% degradation.

Stress ConditionReagent/ParameterTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hoursTo assess stability in acidic environments, common in gastric fluids.[6][10]
Base Hydrolysis 0.1 M NaOH60 °C2 - 8 hoursEpinastine shows sensitivity to alkaline conditions; this tests for base-catalyzed degradation.[11][12]
Oxidation 3% - 30% H₂O₂Room Temp24 - 48 hoursThis is the primary condition expected to generate 9-Oxo Epinastine.[6][12]
Thermal Aqueous Solution (in oven)80 °C7 daysTo evaluate the impact of heat energy on the drug's stability in solution.[10][12]
Photostability UV/Vis Light ExposureRoom TempPer ICH Q1BTo assess degradation upon exposure to light, crucial for ophthalmic solutions.[5][13]

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of Stock and Working Solutions
  • Epinastine HCl Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of Epinastine HCl reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes to dissolve completely.

    • Allow the solution to return to room temperature.

    • Make up the volume to 25 mL with the diluent and mix thoroughly. This solution should be prepared fresh.

  • Working Solution (100 µg/mL):

    • Pipette 2.5 mL of the 1 mg/mL stock solution into a 25 mL volumetric flask.

    • Dilute to the mark with the diluent and mix. This concentration is suitable for HPLC analysis.

Protocol 2: Forced Degradation Procedure

For each condition below, a parallel control sample (unstressed) should be prepared by subjecting the drug solution to the same manipulations (e.g., dilution, neutralization) but without the stressor.

2.1 Acid Hydrolysis:

  • Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Cap the flask and place it in a water bath or oven at 60°C.

  • After 24 hours, withdraw a 1 mL aliquot. Immediately neutralize it with an equivalent volume of 0.2 M NaOH.

  • Dilute the neutralized sample to the target analytical concentration (e.g., 100 µg/mL) with the diluent.

  • Analyze using HPLC. If degradation is less than 5%, continue the stress study and take another time point at 48 hours.

2.2 Base Hydrolysis:

  • Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Cap the flask and place it in a water bath at 60°C. Epinastine is more sensitive to base, so shorter time points are recommended.[11][12]

  • After 2 hours, withdraw a 1 mL aliquot and immediately neutralize it with an equivalent volume of 0.2 M HCl.

  • Dilute the neutralized sample to the target concentration and analyze via HPLC. Adjust the duration as needed.

2.3 Oxidative Degradation:

  • Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Note: Start with a lower concentration of H₂O₂. If degradation is minimal, a separate experiment can be run with up to 30% H₂O₂.[6]

  • Cap the flask and keep it at room temperature, protected from light, for 24 hours.

  • Withdraw an aliquot, dilute to the target concentration with the diluent, and analyze immediately via HPLC. Quenching of H₂O₂ is typically not necessary if samples are analyzed promptly.

2.4 Thermal Degradation:

  • Pipette 10 mL of the 1 mg/mL stock solution into a flask.

  • Cap the flask tightly and place it in a calibrated oven at 80°C.

  • After 7 days, remove the sample and allow it to cool to room temperature.

  • Withdraw an aliquot, dilute to the target concentration, and analyze via HPLC.

2.5 Photolytic Degradation:

  • Prepare a 1 mg/mL solution of Epinastine HCl.

  • Expose the solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • After the exposure period, withdraw an aliquot, dilute to the target concentration, and analyze via HPLC.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating HPLC method is crucial for separating Epinastine from 9-Oxo Epinastine and other potential degradants. The following method is a validated starting point based on published literature.[6][14][15]

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography system with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18)[6]
Mobile Phase Isocratic mixture of 0.01 M KH₂PO₄ buffer (pH adjusted to 5.2 with phosphoric acid) and Acetonitrile (ACN) in a 60:40 v/v ratio.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm[6]
Run Time 15 minutes (or until all degradation peaks have eluted)

Method Rationale:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic structure of Epinastine and its degradants.

  • Buffered Mobile Phase: Controls the ionization state of the amine groups, ensuring consistent retention times and peak shapes. A pH of 5.2 is chosen to be well below the pKa of the primary amine, keeping it protonated.

  • UV Detection at 254 nm: Epinastine's fused ring system provides strong chromophores, making UV detection sensitive and reliable.

Data Interpretation

After analysis, the peak areas from the chromatograms are used to determine the extent of degradation and the formation of 9-Oxo Epinastine.

Calculation of Percentage Degradation:

  • Area_Initial is the peak area of Epinastine in the unstressed control sample.

  • Area_Stressed is the peak area of Epinastine in the stressed sample.

Calculation of % 9-Oxo Epinastine Formed:

  • This calculation assumes that the response factor of 9-Oxo Epinastine is similar to that of Epinastine. For accurate quantification, a reference standard of 9-Oxo Epinastine should be used to establish a calibration curve.

Mass Balance: A critical aspect of a valid forced degradation study is the mass balance. The sum of the assay of the main peak and the areas of all degradation products in the stressed sample should be close to 100% of the initial assay of the unstressed sample.[6][16] A good mass balance (typically 95-105%) indicates that all significant degradation products are being detected.

Hypothetical Results Summary
Stress Condition% Epinastine Degraded% 9-Oxo Epinastine FormedMass Balance (%)
Acid Hydrolysis 4.2%Not Detected99.5%
Base Hydrolysis 15.8%Not Detected98.9%
**Oxidation (3% H₂O₂) **18.5%12.3%99.2%
Thermal 6.1%< 0.5%99.6%
Photostability 2.5%Not Detected100.1%

These hypothetical results illustrate that oxidative stress is the most effective condition for generating 9-Oxo Epinastine, aligning with the chemical rationale.

Conclusion

This application note details a systematic and scientifically grounded approach to the forced degradation of Epinastine hydrochloride. By following the outlined protocols, researchers can reliably generate, separate, and quantify the key oxidative degradant, 9-Oxo Epinastine. The oxidative stress protocol using hydrogen peroxide proves to be the most direct pathway for its formation. These studies are indispensable for building a comprehensive impurity profile, developing robust, stability-indicating analytical methods, and ultimately ensuring the quality, safety, and efficacy of Epinastine-containing pharmaceutical products.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 25(24), 5999. [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. ResearchGate. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Rao, B. M., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Veeprho. Epinastine Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd.[Link]

  • Jain, R., & Gupta, R. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceuticals, 12(6), 560. [Link]

  • MDPI. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI.com. [Link]

  • MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI.com. [Link]

  • Semantic Scholar. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Semantic Scholar. [Link]

  • PubMed. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. National Library of Medicine. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ResearchGate. Summary of forced degradation results. ResearchGate. [Link]

  • ResearchGate. (2012). Summary of forced degradation results. ResearchGate. [Link]

  • El-Kommos, M. E., et al. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. [Link]

  • Reddy, K. R., et al. (2014). ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (2013). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. [Link]

  • Semantic Scholar. (2012). A stability-indicating HPLC method for the determination of epinastine hydrochloride in ophthalmic solutions. Semantic Scholar. [Link]

  • Pharmaffiliates. Epinastine-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd.[Link]

  • Alentris Research Pvt. Ltd. 9-Oxo Epinastine Hydrochloride. Alentris Research. [Link]

  • Wilson, T. D., & Weber, D. J. (1989). Thermal degradation of injectable epinephrine. Journal of pharmaceutical sciences, 78(4), 347-351. [Link]

  • PubChem. 9-Oxo Epinastine Hydrochloride. National Center for Biotechnology Information. [Link]

  • St. Peter's Health. Cardiac tests (2 day protocol for Myoview/Persantine stress test). St. Peter's Health. [Link]

  • ResearchGate. MS/MS results for epinastine (EPI) and its degradation product EPI-DP1 at 70 °C. ResearchGate. [Link]

  • Google Patents. CN103012408A - Synthesis method of epinastine.
  • ASNC. (2012). ASNC practice points: Pharmacologic stress testing with regadenoson. American Society of Nuclear Cardiology. [Link]

  • NCBI Bookshelf. (2023). Pharmacologic Stress Testing. National Library of Medicine. [Link]

  • Google Patents. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof.
  • UCLA Health. STANDARDIZED PROCEDURE CARDIAC STRESS TESTING MYOCARDIAL PERFUSION – PHARMACOLOGICAL INFUSION WITH A2a AGONIST AGENTS. UCLA Health. [Link]

  • Semantic Scholar. (1989). Thermal degradation of injectable epinephrine. Semantic Scholar. [Link]

  • ASNC. (2012). ASNC practice points: Pharmacologic stress testing with dipyridamole. American Society of Nuclear Cardiology. [Link]

  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Fagron. [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for Impurity Profiling of Epinastine Hydrochloride

Abstract This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the comprehensive impurity profiling of Epinastine Hydrochloride. Epinastine HCl is a pote...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the comprehensive impurity profiling of Epinastine Hydrochloride. Epinastine HCl is a potent H1 histamine receptor antagonist used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document provides a robust protocol for the separation, detection, and quantification of process-related impurities and degradation products of Epinastine HCl. The causality behind chromatographic parameter selection is discussed in detail, and the method is validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Imperative of Purity in Epinastine HCl

Epinastine Hydrochloride's therapeutic action relies on its specific interaction with H1 receptors.[5] The presence of impurities—even in trace amounts—can have unintended consequences, ranging from reduced efficacy to adverse toxicological effects. Impurities can originate from various sources, including the synthetic route (process-related impurities) or chemical degradation of the drug substance over time (degradation products).[6] Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate stringent control over impurities in pharmaceutical products.[3][7]

This guide provides a self-validating system for impurity analysis, grounded in established scientific principles. The method described herein is designed to be specific, sensitive, and robust, enabling researchers and quality control analysts to confidently assess the purity of Epinastine Hydrochloride.

Understanding Epinastine and Its Potential Impurities

Epinastine HCl, chemically (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride, is a basic compound susceptible to degradation under various stress conditions.[1][8] A thorough understanding of its structure and the potential impurities is fundamental to developing a selective HPLC method.

Process-Related Impurities

These impurities can arise from starting materials, intermediates, or by-products in the synthesis process. For example, the synthesis of epinastine often involves the cyclization of 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine with cyanogen bromide.[4][9] Incomplete reactions or side reactions can lead to specific process-related impurities.

Degradation Impurities

Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions such as exposure to acid, base, oxidation, heat, or light.[10][11] Studies have shown that Epinastine HCl is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[12][13] A key degradation pathway involves the hydrolytic opening of the imidazole ring to form an amide derivative.[5]

Known Impurities of Epinastine Hydrochloride

The following table summarizes some of the known impurities associated with Epinastine Hydrochloride. The ability to separate these from the main API peak is a critical performance attribute of the HPLC method.

Impurity NameStructureType
Epinastine EP Impurity A (9,13b-Dehydro Epinastine)[3][14]Process/Degradation
Epinastine EP Impurity B (7-Bromo Epinastine)[11][15]Process
9-Oxo Epinastine HCl [16]Degradation (Oxidative)
Epinastine Related Compound A [10]Process (Intermediate)

Chromatographic Method Development: A Rationale-Driven Approach

The development of a successful stability-indicating HPLC method hinges on the careful selection and optimization of chromatographic parameters. High-performance liquid chromatography is recognized as a precise and sensitive method for separating and quantifying analytes and their impurities.[16]

Column Selection

A Kromasil C18 (250 x 4.6 mm, 5 µm) column is selected for this method.[12][17] C18 columns provide excellent hydrophobic retention and are versatile for separating a wide range of compounds. The 250 mm length and 5 µm particle size offer high efficiency and resolution, which are necessary to separate closely eluting impurities from the main epinastine peak.

Mobile Phase Selection and pH Control

The choice of mobile phase and its pH is the most critical factor in controlling the retention and peak shape of ionizable compounds like Epinastine.

  • Rationale for pH: Epinastine is a basic compound. In reversed-phase HPLC, controlling the ionization state of basic analytes is crucial.[7] By maintaining the mobile phase at an acidic pH (e.g., pH 5.2), the secondary amine and imine functionalities of epinastine will be protonated (positively charged). This controlled ionization prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[7] Operating at a pH at least two units away from the analyte's pKa ensures that retention time is stable and reproducible.[18]

  • Mobile Phase Composition:

    • Aqueous Phase (A): 0.01 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 5.2 with phosphoric acid.[12][17] The phosphate buffer provides good buffering capacity in this pH range, resisting small changes in pH and ensuring robust and reproducible chromatography.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent elution strength for a broad range of organic molecules.

Detection Wavelength

The detection wavelength is set to 254 nm .[12][17] This wavelength provides good sensitivity for Epinastine Hydrochloride and its chromophoric impurities, allowing for their detection at the levels required by ICH guidelines.[3]

Gradient Elution

A gradient elution is employed to ensure that both early-eluting polar impurities and more retained, less polar impurities are effectively separated and eluted with good peak shape within a reasonable runtime.

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Kromasil C18 column (250 x 4.6 mm, 5 µm).[12]

  • Epinastine Hydrochloride Reference Standard and impurity standards.

  • Potassium dihydrogen phosphate (KH2PO4), HPLC grade.

  • Phosphoric acid, HPLC grade.

  • Acetonitrile, HPLC grade.

  • High-purity water.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH2PO4 in 1000 mL of high-purity water. Adjust the pH to 5.2 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Epinastine HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.[11]

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the Epinastine HCl sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

HPLC Method Parameters

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[12][17]
Mobile Phase A 0.01 M KH2PO4, pH 5.2 with Phosphoric Acid[12][17]
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm[12][17]
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program Time (min)
0
15
20
22
25
System Suitability Protocol

Before sample analysis, the chromatographic system must be verified for its suitability. This is a core tenet of a self-validating system.[4][15]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution five times.

  • Calculate the following parameters:

    • Tailing Factor: Must be ≤ 2.0 for the Epinastine peak.

    • Theoretical Plates: Must be ≥ 2000 for the Epinastine peak.

    • Relative Standard Deviation (RSD): The %RSD for the peak areas of the five replicate injections must be ≤ 2.0%.

Method Validation and Forced Degradation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][19]

Validation Parameters
  • Specificity: Demonstrated through forced degradation studies, ensuring the method can separate the main peak from all potential degradation products.[11]

  • Linearity: Assessed at a minimum of five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the specification level for impurities.[10]

  • Accuracy: Determined by recovery studies of spiked impurities into the sample matrix.

  • Precision: Evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of impurities that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Forced Degradation Protocol

To establish the stability-indicating nature of the method, Epinastine HCl is subjected to stress conditions.[10][11]

  • Acid Hydrolysis: 0.1 N HCl at 60°C.

  • Base Hydrolysis: 0.1 N NaOH at 60°C.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: 80°C.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm).

Significant degradation is expected under acid, base, and oxidative conditions.[12] The chromatograms from these studies should show that all degradation product peaks are well-resolved from the main Epinastine peak.

Workflow and Data Presentation

A systematic workflow ensures consistency and reliability in the impurity profiling process.

Epinastine_Impurity_Profiling_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard & SST Solutions sys_suit Perform System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solution prep_sample->sys_suit inject_samples Inject Blank, Standard, and Samples sys_suit->inject_samples If SST Passes integrate Integrate Chromatograms inject_samples->integrate identify Identify & Quantify Impurities integrate->identify report Generate Report & Compare to Specifications identify->report

Caption: Workflow for Epinastine HCl Impurity Profiling.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the impurity profiling of Epinastine Hydrochloride using a stability-indicating HPLC method. By explaining the rationale behind the experimental design and providing a detailed, step-by-step protocol, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals. Adherence to this method will ensure the reliable and accurate assessment of Epinastine HCl purity, contributing to the overall quality, safety, and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • RxList. (2022). Epinastine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Ubale, M. B., et al. (n.d.). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • SlideShare. (n.d.). ICH guidelines on impurities in new drug products. Retrieved from [Link]

  • Gumieniczek, A., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Retrieved from [Link]

  • Veeprho. (n.d.). Epinastine Impurities and Related Compound. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). EPINASTINE HYDROCHLORIDE. Retrieved from [Link]

  • International Science Community Association. (2012). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (2016). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. Retrieved from [Link]

  • PubChem. (n.d.). Epinastine Hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Epinastine Hydrochloride-impurities. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Journal of Chromatographic Science. (2026). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Retrieved from [Link]

  • Veeprho. (n.d.). Epinastine Impurity 1 (HCl). Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it's tablet dosage form. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Epinastine-impurities. Retrieved from [Link]

  • ResearchGate. (2013). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. Retrieved from [Link]

  • ResearchGate. (2013). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

Sources

Method

Protocol for the Quantification of 9-Oxo Epinastine in Pharmaceutical Preparations

An Application Guide Abstract This application note provides a detailed, validated protocol for the quantification of 9-Oxo Epinastine, a potential impurity and primary oxidative degradation product of Epinastine hydroch...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a detailed, validated protocol for the quantification of 9-Oxo Epinastine, a potential impurity and primary oxidative degradation product of Epinastine hydrochloride, in pharmaceutical preparations. The method employs a stability-indicating High-Performance Liquid Chromatography (HPLC) technique with UV detection, ensuring specificity, accuracy, and precision. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for monitoring the quality and stability of Epinastine-based drug products. All procedures and validation parameters are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Rationale for 9-Oxo Epinastine Quantification

Epinastine is a potent and selective H1-antihistamine widely used in ophthalmic solutions to treat allergic conjunctivitis.[3] During the manufacturing process and throughout the shelf-life of the product, Epinastine can degrade under various stress conditions, including oxidation, hydrolysis, and photolysis.[4][5] 9-Oxo Epinastine, characterized by the formation of a ketone on the azepine ring, is a significant oxidative degradant.[6][7][8]

The presence and quantity of impurities and degradation products are critical quality attributes (CQAs) for any pharmaceutical product. Regulatory agencies mandate strict control over these substances to ensure the safety and efficacy of the final product. Therefore, a validated, stability-indicating analytical method capable of accurately quantifying 9-Oxo Epinastine is essential for batch release testing, stability studies, and overall quality assurance. This protocol details such a method, built upon the principles of reversed-phase chromatography.

Principle of the Analytical Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Epinastine from its 9-Oxo derivative. The fundamental principle lies in the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase.

  • Causality of Separation: 9-Oxo Epinastine contains an additional polar carbonyl (ketone) group compared to the parent Epinastine molecule. This increased polarity causes 9-Oxo Epinastine to have a lower affinity for the nonpolar C18 stationary phase and a higher affinity for the polar mobile phase. Consequently, 9-Oxo Epinastine will elute from the column earlier than the more nonpolar Epinastine. This difference in retention time allows for their distinct separation and subsequent quantification.[3][4]

The method is designed to be "stability-indicating," meaning it can resolve the main drug peak from all potential degradation products, ensuring that the quantification of 9-Oxo Epinastine is not affected by other components.[9]

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PVDF).

  • Ultrasonic bath.

Chemicals and Standards
  • Epinastine Hydrochloride Reference Standard (USP or equivalent).

  • 9-Oxo Epinastine HCl Reference Standard (Commercially available).[8]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).

  • Orthophosphoric Acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

Experimental Protocol

Preparation of Solutions
  • Phosphate Buffer (0.01 M, pH 5.2): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 5.2 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Scientist's Note: A pH of 5.2 is chosen to ensure that Epinastine and its related substances are in a protonated state, leading to sharp, symmetrical peak shapes on the C18 column.[3]

  • Mobile Phase: Prepare the mobile phase as a mixture of the Phosphate Buffer (pH 5.2) and Acetonitrile. A gradient elution is recommended for optimal separation of all related substances.

    • Rationale: A gradient elution, starting with a higher proportion of the aqueous buffer and gradually increasing the organic (acetonitrile) content, provides the necessary resolving power to separate early-eluting polar impurities like 9-Oxo Epinastine from the main Epinastine peak and any later-eluting nonpolar impurities.[4]

  • Diluent: A mixture of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 50:50 v/v ratio is suitable.

Preparation of Standard Solutions
  • Epinastine Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Epinastine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • 9-Oxo Epinastine Stock Solution (100 µg/mL): Accurately weigh about 5 mg of 9-Oxo Epinastine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., for 0.1% impurity level): Prepare a working standard containing 1.0 µg/mL of 9-Oxo Epinastine and 1000 µg/mL of Epinastine. This can be done by appropriately diluting the stock solutions. For example, pipette 1.0 mL of the 9-Oxo Epinastine stock solution and an appropriate volume of the Epinastine stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution

For a typical ophthalmic solution containing 0.5 mg/mL Epinastine HCl:

  • Accurately pipette 5.0 mL of the pharmaceutical preparation (e.g., Relestat® eye drops) into a 25 mL volumetric flask.[10]

  • Dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL of Epinastine.

  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following parameters have been synthesized from established methods for Epinastine and its related substances.[3][4]

ParameterRecommended Condition
Column Kromasil C18 (250 x 4.6 mm), 5 µm or equivalent
Mobile Phase A 0.01 M KH2PO4 Buffer, pH 5.2
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 25 minutes
  • Rationale for Wavelength: Epinastine and its structural analogues exhibit significant absorbance around 254 nm, providing good sensitivity for both the parent drug and its impurities.[3][4]

System Suitability and Analysis Procedure
  • Equilibrate: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry): Not more than 2.0 for the Epinastine and 9-Oxo Epinastine peaks.

    • Theoretical Plates (Efficiency): Not less than 2000 for each peak.

    • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of both analytes.

  • Analysis: Inject the diluent (as a blank), followed by the working standard solution, and then the prepared sample solutions in duplicate.

Calculation

The amount of 9-Oxo Epinastine in the sample preparation is calculated using the following formula:

Caption: Workflow for the quantification of 9-Oxo Epinastine.

Advanced & Confirmatory Techniques: LC-MS/MS

For applications requiring higher sensitivity (e.g., trace-level analysis) or absolute confirmation of identity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. [11][12]This technique offers unparalleled specificity by monitoring the specific mass-to-charge (m/z) ratio of the precursor ion (9-Oxo Epinastine) and its characteristic product ions. While a full protocol is beyond the scope of this note, the chromatographic conditions described herein can serve as a starting point for developing an LC-MS/MS method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 9-Oxo Epinastine in pharmaceutical preparations. By integrating established chromatographic principles with the rigorous validation framework of the ICH guidelines, this method ensures the generation of reliable and accurate data. Adherence to this protocol will enable pharmaceutical scientists to confidently monitor a critical quality attribute of Epinastine drug products, ultimately safeguarding patient safety and product efficacy.

References

  • Ubale, M. B., et al. (n.d.). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Available at: [Link]

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. Available at: [Link]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. MDPI. Available at: [Link]

  • Ubale, M. B., et al. (2012). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 107-110. Available at: [Link]

  • Jeong, S. H., et al. (2020). Stabilities of epinastine under various conditions of UPLC-MS/MS and... ResearchGate. Available at: [Link]

  • Naila Kanwal. (2017). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Available at: [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available at: [Link]

  • ProQuest. (n.d.). Reverse Phase High Performance Liquid Chromatography for Validation of Epinastine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH. Available at: [Link]

  • Jeong, S. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Available at: [Link]

  • ResearchGate. (2021). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Available at: [Link]

  • ResearchGate. (2012). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Available at: [Link]

  • ResearchGate. (2015). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. Available at: [Link]

Sources

Application

Application Note: Utilizing 9-Oxo Epinastine Hydrochloride for Robust System Suitability Testing in Epinastine HCl Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Principle of Chromatographic System Verification In pharmaceutical analysis, the integrity of quantitative data is paramount. System Suita...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chromatographic System Verification

In pharmaceutical analysis, the integrity of quantitative data is paramount. System Suitability Testing (SST) serves as a foundational practice to ensure that a chromatographic system is fit for its intended purpose on the day of analysis.[1][2][3] As mandated by global pharmacopeias and regulatory bodies, SST is not merely a preliminary check but an integral part of the analytical procedure itself.[1][4][5] It provides the necessary confidence that the equipment, reagents, and operational parameters are functioning correctly to produce reliable and reproducible results.[1][6]

This application note details the strategic use of 9-Oxo Epinastine Hydrochloride , a known degradation impurity of the antihistamine Epinastine Hydrochloride, as a critical component in system suitability testing for High-Performance Liquid Chromatography (HPLC) methods.[7][8] The ability of an analytical method to separate the active pharmaceutical ingredient (API) from its impurities and degradation products is a key measure of its stability-indicating power.[9][10][11] By intentionally challenging the system with a solution containing both the API and a critical, closely eluting impurity, analysts can robustly verify the method's resolving power and overall performance before proceeding with sample analysis.

Scientific Rationale: Why 9-Oxo Epinastine Hydrochloride is a Critical Pair for SST

The selection of components for a system suitability solution is a scientifically driven process. The goal is to choose a "critical pair"—two closely eluting compounds that represent the most challenging separation in the chromatogram. 9-Oxo Epinastine HCl is an ideal candidate for the SST of Epinastine HCl for several reasons:

  • Process and Degradation Relevance: It is a known potential impurity that can arise during synthesis or through degradation (e.g., oxidation) of Epinastine HCl.[7] Its presence in stability studies makes its separation from the parent compound essential for accurate analysis.[9][10]

  • Resolution Challenge: The structural similarity between Epinastine and its 9-Oxo derivative often results in close elution times in reversed-phase HPLC. A method that can successfully resolve this pair is likely to be effective for other potential impurities.

  • Method Performance Indicator: The resolution between these two peaks serves as a sensitive indicator of the health of the chromatographic system, including column performance, mobile phase composition, and instrument function.[2] A drop in resolution can be an early warning of column degradation or other system issues.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating check on the analytical system. Failure to meet the specified criteria halts the analysis, preventing the generation of out-of-specification (OOS) results due to system malfunction.[2]

Materials and Reagents
  • Reference Standards:

    • Epinastine Hydrochloride (USP/EP grade)

    • 9-Oxo Epinastine Hydrochloride[8][12]

  • Solvents and Buffers:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Purified Water (e.g., Milli-Q)

    • Potassium Dihydrogen Orthophosphate

    • Orthophosphoric Acid

  • Equipment:

    • Standard HPLC system with UV detector

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Analytical balance, volumetric flasks, pipettes

    • Syringe filters (0.45 µm)

Preparation of Solutions

Causality: The concentrations are selected to ensure the main analyte peak is on scale while the impurity peak is significantly above the limit of quantitation (LOQ) to allow for precise measurement of its peak shape and area.

  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 50:50 v/v ratio.

  • Epinastine HCl Stock Standard (500 µg/mL): Accurately weigh ~25 mg of Epinastine HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • 9-Oxo Epinastine HCl Stock Standard (100 µg/mL): Accurately weigh ~5 mg of 9-Oxo Epinastine HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution (SST Solution):

    • Transfer 5.0 mL of the Epinastine HCl Stock Standard into a 50 mL volumetric flask.

    • Transfer 5.0 mL of the 9-Oxo Epinastine HCl Stock Standard into the same flask.

    • Dilute to volume with Diluent.

    • This solution contains approximately 50 µg/mL of Epinastine HCl and 10 µg/mL of 9-Oxo Epinastine HCl .

Example Chromatographic Conditions

Note: These are representative conditions. The specific validated method for Epinastine HCl should be followed.[9][13]

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of an aqueous phosphate buffer and an organic modifier (e.g., Acetonitrile/Methanol). A typical ratio might be 60:40 (Aqueous:Organic). The aqueous phase could be prepared by dissolving ~4.0g of potassium dihydrogen orthophosphate in 1L of water and adjusting the pH to 4.5 with orthophosphoric acid.[13]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[13]
Injection Volume 20 µL
Column Temperature 30 °C
Execution Workflow

The following workflow ensures the system is stable and performing correctly before sample analysis begins.

SST_Execution_Workflow cluster_setup System Setup & Equilibration cluster_injection Injection Sequence cluster_evaluation Performance Evaluation A Prepare Mobile Phase & SST Solution B Equilibrate System (Stable Baseline) A->B C Inject Blank (Diluent) x1 B->C D Inject SST Solution x5-6 C->D E Calculate SST Parameters (Resolution, Tailing, RSD%) D->E F Compare to Acceptance Criteria E->F G_Pass System PASS Proceed to Sample Analysis F->G_Pass All Criteria Met H_Fail System FAIL Troubleshoot & Re-run SST F->H_Fail Any Criterion Fails

Figure 1. Experimental Workflow for System Suitability Testing.

Data Evaluation and Acceptance Criteria

The following parameters must be assessed using the replicate injections of the SST solution. The limits are based on common industry practices and guidelines from the USP and ICH.[1][14][15]

ParameterAcceptance CriteriaScientific Justification & Trustworthiness
Resolution (Rs) ≥ 2.0 between Epinastine and 9-Oxo Epinastine peaksThis is the most critical parameter. A resolution of 2.0 ensures baseline separation, which is essential for accurate peak integration and quantification, especially for the lower-level impurity peak.[2][14]
Tailing Factor (T) ≤ 2.0 for the Epinastine HCl peakMeasures peak symmetry. High tailing can indicate secondary interactions with the stationary phase or column degradation, which compromises peak integration and, therefore, accuracy.[14]
Precision (RSD%) ≤ 2.0% for the peak area of Epinastine HCl from replicate injectionsThe Relative Standard Deviation (RSD) demonstrates the repeatability of the injector and the stability of the detector. Low variability is crucial for ensuring that differences in sample results are due to concentration, not system inconsistency.[14]
Theoretical Plates (N) ≥ 2000 for the Epinastine HCl peakA measure of column efficiency. A high plate count indicates sharp, narrow peaks, which contributes to better resolution and sensitivity.

Trustworthiness of the Protocol: If the system fails any of these criteria, the protocol dictates that no sample analysis is acceptable.[1] This creates a self-validating loop where the system's fitness-for-purpose must be proven before any reportable data can be generated.

Conclusion

Incorporating 9-Oxo Epinastine Hydrochloride into the system suitability testing protocol for Epinastine HCl analysis is a robust, scientifically-grounded practice. It moves beyond simple checks of precision to actively challenge the method's most critical performance attribute: its ability to resolve the primary component from a known, relevant impurity. This approach provides a higher degree of confidence in the analytical data, ensuring the accuracy of quality control and stability studies for Epinastine Hydrochloride. Adherence to this type of rigorous SST is fundamental to maintaining data integrity and regulatory compliance in the pharmaceutical industry.

References

  • United States Pharmacopeia (USP). General Chapter <621> "Chromatography". USP-NF.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) "Validation of Analytical Procedures: Text and Methodology", November 2005. [Link]

  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. "A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug". Journal of Current Chemical and Pharmaceutical Sciences.[Link]

  • ResearchGate. "A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG". [Link]

  • U.S. Pharmacopeia. General Chapter <621> "CHROMATOGRAPHY". [Link]

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry", September 2021. [Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines". [Link]

  • Starodub. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures", April 2024. [Link]

  • MicroSolv Technology Corporation. "System suitability Requirements for a USP HPLC Method - Tips & Suggestions", November 2025. [Link]

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)", November 2005. [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". [Link]

  • Journal of Chemical and Pharmaceutical Research. "Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions", 2012. [Link]

  • ResearchGate. "Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form", February 2012. [Link]

  • ResearchGate. "Summary of Validation and System Suitability Test Parameters". [Link]

  • LCGC International. "Are You Sure You Understand USP <621>?", September 2024. [Link]

  • ResearchGate. "Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceu", February 2012. [Link]

  • National Center for Biotechnology Information. "Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies", May 2018. [Link]

  • Veeprho. "Epinastine Impurities and Related Compound". [Link]

  • Journal of Chemical and Pharmaceutical Research. "Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions". [Link]

  • ResearchGate. "Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions", August 2025. [Link]

  • Pharma Specialists. "System Suitability Testing in Analytical Method Validation", September 2023. [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). "The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results", November 2023. [Link]

  • Chromatography Forum. "system suitability tests for impurities (RSD)", August 2011. [Link]

  • Lösungsfabrik. "What are system suitability tests (SST) of analytical methods?", July 2018. [Link]

Sources

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 9-Oxo Epinastine Hydrochloride in Quality Control Laboratories

Abstract This application note provides a comprehensive guide for the identification and quantification of 9-Oxo Epinastine Hydrochloride, a potential impurity and degradation product of Epinastine Hydrochloride, in bulk...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of 9-Oxo Epinastine Hydrochloride, a potential impurity and degradation product of Epinastine Hydrochloride, in bulk drug substances and pharmaceutical formulations. The described methodology utilizes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, ensuring specificity, accuracy, and precision in a quality control setting. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation guidelines, and the scientific rationale behind the analytical choices.

Introduction: The Significance of 9-Oxo Epinastine Hydrochloride

Epinastine Hydrochloride is a second-generation antihistamine and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] During the synthesis, formulation, and storage of Epinastine Hydrochloride, various related substances, including impurities and degradation products, can arise.[3] 9-Oxo Epinastine Hydrochloride is a known related compound that may be formed through oxidative degradation.[3][4]

The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, stringent quality control measures are imperative to monitor and quantify these substances. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the implementation of validated stability-indicating analytical methods to ensure that the drug product meets the required quality standards throughout its shelf life.[5] This application note details a robust RP-HPLC method specifically designed to separate and quantify 9-Oxo Epinastine Hydrochloride from the parent Epinastine Hydrochloride and other potential degradants.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polarity differences between Epinastine, 9-Oxo Epinastine, and other related compounds allow for their effective separation. The separated compounds are then detected by a UV spectrophotometer at a wavelength where they exhibit significant absorbance, enabling their quantification. The method's stability-indicating nature is confirmed through forced degradation studies, which demonstrate its ability to resolve the main drug peak from those of degradation products.[5][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 9-Oxo Epinastine Hydrochloride in a quality control laboratory.

Quality_Control_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Data_Processing Data Processing & Reporting Sample_Receipt Sample Receipt & Login Standard_Prep Preparation of Reference Standards Sample_Prep Preparation of Test Samples Sample_Receipt->Sample_Prep System_Suitability System Suitability Testing (SST) Standard_Prep->System_Suitability Sequence_Run HPLC Sequence Execution Sample_Prep->Sequence_Run Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Sequence_Run Data_Acquisition Data Acquisition & Integration Sequence_Run->Data_Acquisition Calculation Calculation of Results Data_Acquisition->Calculation Review_Approval Data Review & Approval Calculation->Review_Approval Final_Report Issuance of Certificate of Analysis (CoA) Review_Approval->Final_Report

Caption: Workflow for 9-Oxo Epinastine HCl QC Analysis.

Materials and Reagents

  • Reference Standards:

    • 9-Oxo Epinastine Hydrochloride (Certified Reference Material)[4]

    • Epinastine Hydrochloride (Certified Reference Material)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (Milli-Q or equivalent HPLC grade)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical Balance

    • pH Meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Detailed Protocols

Preparation of Mobile Phase and Diluent

A well-prepared mobile phase is critical for achieving consistent and reproducible chromatographic results.

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 5.2 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for the precise quantification of the analyte.

  • 9-Oxo Epinastine Hydrochloride Stock Solution (S1): Accurately weigh about 10 mg of 9-Oxo Epinastine Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Epinastine Hydrochloride Stock Solution (S2): Accurately weigh about 25 mg of Epinastine Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.

  • Working Standard Solution (WS): Pipette 1.0 mL of the 9-Oxo Epinastine Hydrochloride Stock Solution (S1) and 5.0 mL of the Epinastine Hydrochloride Stock Solution (S2) into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 2 µg/mL of 9-Oxo Epinastine Hydrochloride and 50 µg/mL of Epinastine Hydrochloride.

Preparation of Sample Solution
  • Bulk Drug Substance: Accurately weigh about 25 mg of the Epinastine Hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a nominal concentration of 500 µg/mL of Epinastine Hydrochloride.

  • Ophthalmic Solution: Transfer a volume of the ophthalmic solution equivalent to 5 mg of Epinastine Hydrochloride into a 10 mL volumetric flask. Dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent to achieve a final nominal concentration of 50 µg/mL of Epinastine Hydrochloride.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The selection of chromatographic parameters is optimized to ensure a good resolution between Epinastine and 9-Oxo Epinastine.

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Detection Wavelength 254 nm[6]
Injection Volume 20 µL
System Suitability Testing (SST)

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[5]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (WS) five times.

  • The system is deemed suitable if the following criteria are met:

    • Tailing Factor (Asymmetry Factor) for the Epinastine peak: Not more than 2.0.

    • Theoretical Plates for the Epinastine peak: Not less than 2000.

    • % RSD for the peak areas of five replicate injections of Epinastine and 9-Oxo Epinastine: Not more than 2.0%.

    • Resolution between Epinastine and 9-Oxo Epinastine peaks: Not less than 2.0.

Data Analysis and Interpretation

The amount of 9-Oxo Epinastine Hydrochloride in the sample is calculated using the external standard method.

Calculation:

% 9-Oxo Epinastine = (Area of 9-Oxo Epinastine in Sample / Area of 9-Oxo Epinastine in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Reporting Thresholds:

  • Reporting Threshold: Any impurity peak greater than or equal to 0.05% should be reported.

  • Identification Threshold: Any impurity peak greater than or equal to 0.10% should be identified.

  • Qualification Threshold: Any impurity peak greater than or equal to 0.15% should be qualified.

These thresholds are based on typical ICH guidelines for new drug products and may vary depending on the specific product and regulatory filings.

Method Validation and Forced Degradation

This analytical method should be validated according to ICH Q2(R1) guidelines.[5] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] Epinastine Hydrochloride should be subjected to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.02 N NaOH), oxidation (30% H₂O₂), thermal degradation (60°C), and photolytic degradation.[6] The method must be able to resolve the Epinastine peak from all degradation product peaks, with 9-Oxo Epinastine being one of the potential degradants observed under oxidative stress.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust technique for the routine quality control analysis of 9-Oxo Epinastine Hydrochloride in Epinastine Hydrochloride bulk drug and its formulations. The method is specific, accurate, and stability-indicating, making it suitable for ensuring the quality and safety of the pharmaceutical product. Adherence to the described protocols and system suitability criteria will ensure consistent and reliable results in a regulated laboratory environment.

References

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Retrieved from [Link]

  • Ubale, M. B., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Journal of Current Chemical and Pharmaceutical Sciences, 2(2), 109-115.
  • Veeprho. (n.d.). Epinastine Impurities and Related Compound. Retrieved from [Link]

  • Klos, M., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2798.
  • ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]

  • Patel, Y., et al. (2015). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Journal of Pharmaceutical Science and Bioscientific Research, 5(4), 356-362.
  • ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • PharmaCompass. (n.d.). Epinastin HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]

  • Santen. (2023, March 27). Santen Files for Manufacturing and Marketing Approval for STN1011402 (Epinastine Hydrochloride) Ophthalmic Cream in Japan. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile of Epinastine Hydrochloride 0.05% Ophthalmic Solution. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

Sources

Application

Application Note: Spectrophotometric Determination of Epinastine and its Impurities

Introduction Epinastine is a second-generation antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] Its chemical name is 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epinastine is a second-generation antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] Its chemical name is 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride.[1] Ensuring the purity and quality of Epinastine in bulk drug substances and finished pharmaceutical products is critical for its safety and efficacy. This application note provides detailed protocols for the quantitative determination of Epinastine and the detection of its impurities using spectrophotometric methods. These methods are designed to be simple, rapid, and cost-effective, making them suitable for routine quality control analysis.

The control of impurities is a mandatory requirement in the pharmaceutical industry, guided by international standards such as those from the International Council for Harmonisation (ICH).[3][4][5] This document outlines two distinct spectrophotometric approaches: a pH-induced difference spectrophotometry method for the assay of Epinastine hydrochloride and a colorimetric method for its quantification, which can also be adapted for impurity analysis. Additionally, a first-order derivative spectrophotometric method is discussed as a means to enhance specificity in the presence of interfering substances.[6][7]

Scientific Principles and Method Causality

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. The choice of a particular spectrophotometric method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

pH-Induced Difference Spectrophotometry

This technique leverages the change in the UV spectrum of an ionizable drug when its pH is altered. Epinastine hydrochloride, containing an amino group, exhibits different spectral characteristics in acidic and basic solutions. By measuring the absorbance difference (ΔA) of an equimolar solution in 0.1N NaOH versus 0.1N HCl at a specific wavelength (isosbestic point or peak of maximum difference), a highly specific and sensitive quantification can be achieved.[8][9][10] This approach effectively cancels out the absorbance from non-ionizable impurities, thereby enhancing the method's specificity for the parent drug.

Colorimetric Method via Charge-Transfer Complexation

For this method, Epinastine is first converted to its free base, which then acts as an n-electron donor.[1] This free base is reacted with a π-acceptor, such as chloranilic acid (CAA), to form a colored charge-transfer complex.[1][8][9] The intensity of the color produced, measured at the wavelength of maximum absorption (λmax) of the complex, is directly proportional to the concentration of Epinastine. This method is particularly useful for determining lower concentrations of the drug and can be adapted to detect impurities that are also capable of forming such complexes, though potentially with different efficiencies and at different wavelengths.

First-Order Derivative Spectrophotometry

Derivative spectrophotometry involves the mathematical differentiation of a zero-order absorption spectrum. The first-order derivative spectrum plots the rate of change of absorbance with respect to wavelength (dA/dλ) against wavelength. This technique is highly effective in resolving overlapping spectra of the analyte and its impurities, as it can separate the signals based on their spectral shape. The determination is typically made at the zero-crossing point of one component while the other shows a significant derivative signal. A reported method for Epinastine hydrochloride utilizes the first-order derivative at 243.8 nm.[6][7]

Materials and Methods

Instruments and Equipment
  • Double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 1 cm matched quartz cells.[11]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

  • Separating funnels

  • Water bath or evaporator

Reagents and Standards
  • Epinastine Hydrochloride Reference Standard (USP or EP grade).[12][13]

  • Hydrochloric Acid (HCl), 0.1N solution

  • Sodium Hydroxide (NaOH), 0.1N solution

  • Sodium Carbonate (Na2CO3), 10% w/v solution

  • Chloranilic Acid (CAA), 0.1% w/v in acetonitrile

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Chloroform (AR grade)

  • Distilled or deionized water

Experimental Protocols

Method 1: pH-Induced Difference Spectrophotometry for Epinastine Assay

This method is based on the measurement of the absorbance difference of Epinastine hydrochloride in acidic and basic media.[8][9][10]

4.1.1. Preparation of Standard Stock Solution

Accurately weigh about 40 mg of Epinastine Hydrochloride Reference Standard and dissolve it in methanol in a 100 mL volumetric flask. Dilute to the mark with methanol to obtain a stock solution of 400 µg/mL.[8]

4.1.2. Preparation of Calibration Standards
  • Pipette aliquots of the stock solution (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL) into two separate sets of 25 mL volumetric flasks.

  • To the first set of flasks, add 0.1N HCl to the mark.

  • To the second set of flasks, add 0.1N NaOH to the mark.

  • This will result in calibration standards with concentrations ranging from 16 to 96 µg/mL.[8][9][10]

4.1.3. Spectrophotometric Measurement
  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • For each concentration, use the acidic solution (in 0.1N HCl) as the blank (in the reference cell) and the corresponding basic solution (in 0.1N NaOH) in the sample cell.[8]

  • Record the difference absorbance (ΔA) at 252 nm.[8][9][10]

  • Construct a calibration curve by plotting ΔA versus the concentration of Epinastine hydrochloride.

4.1.4. Sample Preparation (from Ophthalmic Solution)
  • Accurately measure a volume of the ophthalmic solution equivalent to 10 mg of Epinastine hydrochloride.

  • Transfer it to a 25 mL volumetric flask and dilute to the mark with methanol.

  • Further dilute an aliquot of this solution with 0.1N HCl and 0.1N NaOH to obtain a final concentration within the calibration range.

  • Measure the difference absorbance as described above and determine the concentration from the calibration curve.

Method 2: Colorimetric Determination of Epinastine

This method relies on the formation of a colored charge-transfer complex between Epinastine free base and chloranilic acid.[8][9]

4.2.1. Preparation of Epinastine Free Base Standard Stock Solution
  • Accurately weigh 50 mg of Epinastine Hydrochloride Reference Standard and dissolve it in distilled water in a 50 mL volumetric flask.

  • Transfer the solution to a separating funnel and add 25 mL of 10% Na2CO3 solution.[8]

  • Extract the mixture three times with 25 mL portions of chloroform.

  • Collect the chloroform extracts and evaporate to dryness.

  • Dissolve the residue in 50 mL of methanol to obtain a stock solution of 1 mg/mL of Epinastine free base.[8]

4.2.2. Preparation of Calibration Standards
  • Pipette aliquots of the Epinastine free base stock solution into a series of 10 mL volumetric flasks to obtain final concentrations ranging from 20 to 220 µg/mL.[8][9]

  • To each flask, add 1 mL of 0.1% chloranilic acid solution in acetonitrile.

  • Dilute to the mark with acetonitrile.

  • Allow the reaction to proceed for a few minutes.

4.2.3. Spectrophotometric Measurement
  • Measure the absorbance of the resulting colored solutions at 517 nm against a reagent blank (prepared similarly but without the Epinastine solution).[8][9]

  • Construct a calibration curve by plotting absorbance versus the concentration of Epinastine.

4.2.4. Sample Preparation (from Ophthalmic Solution)
  • Take 20 mL of the ophthalmic solution and treat it as described in section 4.2.1 to extract the Epinastine free base.[8]

  • Dissolve the residue in methanol to a final concentration of 1 mg/mL.

  • Prepare a suitable dilution in acetonitrile to fall within the calibration range and proceed with the colorimetric reaction and measurement as described for the standards.

Impurity Determination

While spectrophotometric methods are generally less specific than chromatographic techniques for impurity profiling, they can be indicative.

  • Forced Degradation Studies: To identify potential degradation products, Epinastine can be subjected to forced degradation conditions (acidic, alkaline, oxidative, thermal, and photolytic stress).[14][15][16][17] The UV spectra of the stressed samples can be compared with that of the unstressed drug. The appearance of new peaks or significant changes in the spectral shape can indicate the presence of impurities.

  • Derivative Spectrophotometry for Known Impurities: If the UV spectra of known impurities are available, first-order derivative spectrophotometry can be employed to quantify them in the presence of Epinastine by measuring the derivative signal at the zero-crossing point of Epinastine.

Method Validation

The developed spectrophotometric methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][18][19]

Validation Parameters

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For impurity determination, this involves demonstrating that the method can distinguish between the drug substance and its degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria

The acceptance criteria for each validation parameter should be predefined based on the intended application of the method.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.998
Range As per linearity
Accuracy % Recovery: 98.0% - 102.0%
Precision Relative Standard Deviation (RSD) ≤ 2.0%
Robustness RSD of results should be within acceptable limits for minor variations in parameters.

Data Visualization and Workflow Diagrams

Experimental Workflow for pH-Induced Difference Spectrophotometry

workflow1 cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Epinastine Stock Solution (400 µg/mL) Standards Prepare Calibration Standards (16-96 µg/mL) Stock->Standards Sample Prepare Sample Solution Stock->Sample Blank Set Acidic Solution as Blank Standards->Blank Sample->Blank Measure Measure ΔA at 252 nm (Basic vs. Acidic) Blank->Measure CalCurve Construct Calibration Curve Measure->CalCurve Quant Quantify Epinastine in Sample CalCurve->Quant

Caption: Workflow for Epinastine assay by difference spectrophotometry.

Experimental Workflow for Colorimetric Determination

workflow2 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis BasePrep Prepare Epinastine Free Base Stock (1 mg/mL) Standards Prepare Calibration Standards (20-220 µg/mL) BasePrep->Standards Sample Prepare Sample Solution (Free Base) BasePrep->Sample AddCAA Add Chloranilic Acid (CAA) Solution Standards->AddCAA Sample->AddCAA Complex Formation of Colored Charge-Transfer Complex AddCAA->Complex Measure Measure Absorbance at 517 nm Complex->Measure CalCurve Construct Calibration Curve Measure->CalCurve Quant Quantify Epinastine CalCurve->Quant

Caption: Workflow for colorimetric determination of Epinastine.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Linearity Inaccurate dilutions, instability of solutions, incorrect wavelength setting.Prepare fresh solutions, verify pipette calibration, and confirm the λmax.
Low Absorbance Readings Incorrect concentration, incomplete reaction (colorimetric method), wrong blank.Re-prepare standards and samples, ensure sufficient reaction time, use the correct blank solution.
High Variability in Results (Poor Precision) Inconsistent sample handling, instrument instability, non-homogeneous samples.Ensure consistent pipetting and mixing, allow the instrument to warm up, ensure complete dissolution of samples.
Interference from Excipients Excipients absorbing at the analytical wavelength.Utilize difference or derivative spectrophotometry to minimize interference. Perform a placebo analysis.

Conclusion

The described spectrophotometric methods provide simple, accurate, and precise means for the determination of Epinastine hydrochloride in bulk and pharmaceutical dosage forms. The pH-induced difference spectrophotometry offers high specificity for the assay of the active pharmaceutical ingredient, while the colorimetric method provides a sensitive alternative. For resolving overlapping spectra with impurities, first-order derivative spectrophotometry is a valuable tool. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability of the results obtained.

References

  • El-Bagary, R., Boshra, A., El-Hakeem, M., & Abdelrao, A. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(3), 1361-1369. [Link]

  • Ghisleni, D. D. S., et al. (2007). Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets. Journal of AOAC International, 90(5), 1266-1271. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Reddy, T. S., & Kumar, A. (2014). Spectrophotometric determination of Epinastin hydrochloride in bulk and in Pharmaceutical dosage form. IOSR Journal of Applied Chemistry, 7(10), 10-15. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Baba, K. H., et al. (2014). ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. Rasayan Journal of Chemistry, 7(4), 359-364. [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2849. [Link]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]

  • ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • ResearchGate. (n.d.). Development and Validation of Liquid Chromatographic and Ultraviolet Derivative Spectrophotometric Methods for Determination of Epinastine Hydrochloride in Coated Tablets. [Link]

  • ResearchGate. (n.d.). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]

  • Semantic Scholar. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedas. [Link]

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Development and validation of new spectrophotometric methods for the estimation of Ebastine. [Link]

  • Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]

Sources

Method

Application Note: A Systematic Approach to Mobile Phase Optimization for the Robust Separation of Epinastine and Its Impurities by RP-HPLC

Abstract This application note provides a detailed, systematic protocol for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Epinastine an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, systematic protocol for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Epinastine and its process-related and degradation impurities. Epinastine, a basic compound, presents specific challenges in chromatographic development, primarily related to controlling its ionization state to achieve optimal retention, peak shape, and resolution from its impurities. We will explore the causal relationships between mobile phase parameters—specifically pH, buffer composition, and organic modifier—and the resulting chromatographic performance. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, stability-indicating HPLC method compliant with regulatory expectations.

Introduction: The Analytical Challenge of Epinastine

Epinastine is a second-generation antihistamine and mast cell stabilizer, primarily used as an ophthalmic solution to treat allergic conjunctivitis.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of all impurities above specified thresholds.[3][4][5]

Impurities in Epinastine can originate from the manufacturing process (process-related impurities) or from the degradation of the API under various stress conditions such as acid/base hydrolysis, oxidation, or exposure to light (degradation products).[1][6][7][8][9] Epinastine's structure, which includes a basic amino group, makes it susceptible to ionization, a critical factor in chromatographic separation.[10] Therefore, a well-developed, stability-indicating analytical method is required to separate the parent compound from all potential impurities. The cornerstone of such a method lies in the meticulous optimization of the HPLC mobile phase.

The Central Role of Mobile Phase pH in Separating Basic Analytes

In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. Ionized compounds are more polar (less hydrophobic) and therefore exhibit weaker interaction with the non-polar stationary phase (like C18), leading to reduced retention times.[11][12] For a basic compound like Epinastine, the mobile phase pH dictates its degree of ionization.

  • At a pH well below its pKa , the basic functional groups will be protonated (ionized, BH+), resulting in decreased retention.

  • As the mobile phase pH approaches and exceeds the pKa , the compound becomes predominantly non-ionized (B), making it more hydrophobic and increasing its retention on the column.[13][14][15]

Controlling the pH is not just about manipulating retention; it is crucial for method robustness. If the mobile phase pH is too close to the analyte's pKa, even minor fluctuations in pH can cause significant and unpredictable shifts in retention time, compromising the method's reproducibility.[13][15][16][17] Therefore, the primary goal of optimization is to find a pH "sweet spot" that provides the best separation profile while operating in a stable region, ideally at least 1.5-2 pH units away from the pKa of Epinastine and its key impurities.[13][14]

A Systematic Workflow for Mobile Phase Optimization

A chaotic, trial-and-error approach to method development is inefficient. A systematic, parameter-by-parameter optimization ensures a logical progression towards a robust final method. The following workflow is a field-proven strategy for achieving this.

G cluster_0 Phase 1: Initial Screening & Setup cluster_1 Phase 2: pH Optimization (Critical Step) cluster_2 Phase 3: Evaluation & Selection cluster_3 Phase 4: Fine-Tuning A Select C18 Column & Initial Gradient B Prepare Analyte Solution (Epinastine + Stressed Samples) A->B C Run at Low pH (e.g., pH 2.5-3.5) B->C D Run at Mid pH (e.g., pH 4.5-5.5) C->D F Evaluate Resolution (Rs), Peak Shape (Tf), & Retention C->F E Run at Near-Neutral pH (e.g., pH 6.5-7.5) D->E D->F E->F G Select Optimal pH (Best overall separation) F->G H Optimize Gradient Slope & Organic Modifier Type (ACN vs MeOH) G->H I Optimize Buffer Concentration (e.g., 10-50 mM) H->I J Final Method Validation (per ICH Q2(R2)) I->J

Caption: Systematic workflow for mobile phase optimization.

Experimental Protocols

Materials and Instrumentation
  • HPLC System: A quaternary gradient HPLC system with a UV/PDA detector.

  • Column: A C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is a suitable starting point as it has been used in published methods.[6][7][9]

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), potassium dihydrogen phosphate, and phosphoric acid.

  • Analytes: Epinastine Hydrochloride reference standard and samples subjected to forced degradation (acid, base, and oxidative stress) to generate impurities.[6][18]

Protocol 1: pH Screening

The objective of this protocol is to determine the optimal mobile phase pH that yields the best resolution between Epinastine and its impurities.

  • Prepare Mobile Phase Buffers:

    • pH 3.0 Buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • pH 5.2 Buffer: Prepare a 10 mM potassium dihydrogen phosphate solution and adjust the pH to 5.2 ± 0.05 with phosphoric acid.[6][9]

    • pH 7.0 Buffer: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide or sodium hydroxide solution.

  • Set Initial Chromatographic Conditions:

    • Mobile Phase A: The prepared buffer (e.g., pH 3.0).

    • Mobile Phase B: Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.[6][7][9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program (Screening):

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40-41 min: 90% to 10% B

      • 41-50 min: 10% B (equilibration)

  • Execution:

    • Inject a mixture of the Epinastine standard and the forced degradation sample.

    • Run the complete gradient program for each pH buffer (3.0, 5.2, and 7.0).

    • Carefully document the retention times, peak shapes (tailing factor), and the resolution between the main peak and all impurity peaks.

Protocol 2: Gradient and Organic Modifier Optimization

After selecting the optimal pH from Protocol 1, this protocol aims to fine-tune the separation by optimizing the gradient.

  • Select Optimal pH: Based on the results from Protocol 1, choose the buffer that provided the best overall separation. Let's assume pH 5.2 was selected for this example.

  • Set Up: Use the same chromatographic conditions as in Protocol 1, but with the selected Mobile Phase A (pH 5.2 buffer).

  • Gradient Fine-Tuning:

    • Analyze the Screening Run: Note the percentage of Mobile Phase B at which the first and last impurities elute.

    • Modify the Gradient: Design a shallower gradient around the elution region of the analytes. For example, if all peaks eluted between 20% and 60% B, a new gradient could be:

      • 0-5 min: 15% B

      • 5-25 min: 15% to 65% B (slower gradient)

      • Followed by a wash and re-equilibration step.

  • Organic Modifier Comparison (Optional but Recommended):

    • Repeat the optimized gradient run, but replace Acetonitrile (Mobile Phase B) with Methanol.

    • Compare the selectivity (changes in peak elution order) and resolution. Acetonitrile and Methanol have different solvent properties and can provide alternative selectivity for difficult-to-separate peak pairs.[11][19]

Data Presentation and Interpretation

Clear data tabulation is essential for making informed decisions during method development.

Table 1: Hypothetical Results of pH Screening Protocol

ParameterpH 3.0pH 5.2pH 7.0
Epinastine RT (min) 8.515.219.8
Impurity 1 RT (min) 7.913.518.1
Impurity 2 RT (min) 8.214.819.6
Resolution (Epinastine/Imp 1) 1.83.12.9
Resolution (Epinastine/Imp 2) 0.9 (Co-elution)1.60.8 (Co-elution)
Epinastine Tailing Factor 1.71.21.1

Interpretation: In this hypothetical data, pH 3.0 shows poor resolution for Impurity 2 and significant peak tailing for the main analyte. pH 7.0 shows poor resolution for Impurity 2. pH 5.2 provides the best balance , offering good resolution for both impurities and an improved peak shape. This pH would be selected for further optimization.

G cluster_0 Effect of pH on Epinastine (Basic Compound) cluster_1 Low pH (e.g., pH < 4) cluster_2 Higher pH (e.g., pH > 6) node_A Epinastine is Protonated (Ionized Form: R-NH3+) node_B Increased Polarity node_A->node_B node_C Less Retention on C18 Column (Elutes Earlier) node_B->node_C node_D Epinastine is Non-Ionized (Neutral Form: R-NH2) node_E Decreased Polarity (More Hydrophobic) node_D->node_E node_F More Retention on C18 Column (Elutes Later) node_E->node_F

Caption: Impact of mobile phase pH on the ionization and retention of Epinastine.

Conclusion and Final Recommendations

The successful separation of Epinastine from its impurities is critically dependent on the precise control of the mobile phase, with pH being the most influential parameter. By following a systematic approach—screening for the optimal pH first, followed by fine-tuning the gradient—a robust and reproducible stability-indicating method can be developed. For Epinastine, a weakly acidic mobile phase (e.g., pH 5.2) often provides an excellent balance of retention, resolution, and peak shape. The final method must be fully validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in a regulated environment.[3][4][20]

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Veeprho. (n.d.). Epinastine Impurities and Related Compound. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Scribd. (n.d.). Why Is PH Important For HPLC Buffers. [Link]

  • ResearchGate. (2016). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Veeprho. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Drugs.com. (2024). Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. [Link]

  • MDPI. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • International Journal of Pharmaceutical Erudition. (2016). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. [Link]

  • ResearchGate. (n.d.). Summary of forced degradation results. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. [Link]

  • ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. [Link]

  • IMSEAR Repository. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. [Link]

  • NIH. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. [Link]

  • MDPI. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. [Link]

  • ResearchGate. (2021). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]

  • PubChem. (n.d.). Epinastine Hydrochloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Epinastine HPLC Analysis: A Technical Support Guide to Overcoming Peak Tailing

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep underst...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve one of the most common issues in the analysis of basic compounds like Epinastine: peak tailing.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with Epinastine. What's the most likely cause and where should I begin troubleshooting?

Peak tailing for Epinastine, a basic compound with a high pKa of approximately 11.2, almost always points to secondary chemical interactions with the stationary phase, specifically with surface silanol groups.[1] However, physical issues within the HPLC system can also be a factor.

Your troubleshooting should follow a logical sequence, starting with the most probable and easiest-to-address causes. The primary chemical culprit is the interaction between the positively charged Epinastine molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of your reversed-phase column.[2][3] This creates a secondary retention mechanism (ion exchange) that slows a portion of the analyte molecules, resulting in a "tail."[4]

Physical causes, such as extra-column dead volume or column voids, typically affect all peaks in the chromatogram, not just the Epinastine peak.[5][6]

Here is a logical workflow to diagnose the issue:

G start Start: Epinastine Peak Tailing Observed q1 Do all peaks in the chromatogram tail? start->q1 chem_path No, primarily Epinastine tails. q1->chem_path No phys_path Yes, all peaks tail. q1->phys_path Yes mobile_phase Step 1: Optimize Mobile Phase (pH, Buffer, Additives) chem_path->mobile_phase connections Step 1: Check System Connections (Fittings, Tubing for dead volume) phys_path->connections column_chem Step 2: Evaluate Column Chemistry (End-capped, High Purity Silica) mobile_phase->column_chem solution Resolution: Symmetrical Peak Shape column_chem->solution column_phys Step 2: Inspect Column Integrity (Voids, Blockages) connections->column_phys column_phys->solution

Caption: A logical workflow for troubleshooting peak tailing.
Q2: You mentioned secondary interactions. Can you illustrate what is happening at a molecular level?

Certainly. The core of the issue is an acid-base interaction. Epinastine is a basic compound. In the typical pH range for reversed-phase HPLC (pH 2-7), its amine functional groups are protonated, carrying a positive charge (Epinastine-NH₃⁺). The stationary phase is commonly made of silica, which has silanol groups (Si-OH) on its surface. These silanol groups are weakly acidic, with a pKa around 3.8-4.2.[7]

When the mobile phase pH is above ~4, a significant portion of these silanols deprotonate and become negatively charged (Si-O⁻). The positively charged Epinastine is then attracted to these negatively charged sites, creating a strong, undesirable ionic interaction.

Caption: Interaction between protonated Epinastine and an ionized silanol group.

This secondary retention mechanism holds back some of the Epinastine molecules for longer than those interacting only with the C18 phase, resulting in a delayed elution and a tailed peak.[3]

Q3: How can I use the mobile phase to fix Epinastine peak tailing?

Optimizing the mobile phase is the most powerful and common strategy. The goal is to disrupt the unwanted ionic interaction shown above.

1. Lower the Mobile Phase pH:

  • Mechanism: By lowering the mobile phase pH to ≤ 3, you protonate the surface silanol groups (Si-O⁻ + H⁺ → Si-OH).[2][4] This neutralizes their negative charge, eliminating the electrostatic attraction for the positively charged Epinastine.

  • Practical Application: Use a buffer or an acid additive. A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in water.[8] For better pH control, a 10-25 mM phosphate buffer adjusted to pH 2.5-3.0 is highly effective.[5][9]

  • Caution: Standard silica columns can hydrolyze and degrade at a pH below 2. Ensure your column is rated for use at low pH.[2]

2. Increase Buffer Concentration (Ionic Strength):

  • Mechanism: At a mid-range pH (e.g., pH 7) where silanols are ionized, increasing the concentration of buffer salts (e.g., phosphate buffer from 10 mM to 50 mM) can help mask the charged silanol sites.[5] The buffer cations (like K⁺ or Na⁺) compete with the protonated Epinastine for the ionized silanol sites, reducing the tailing interaction.

  • Practical Application: This is a good strategy for LC-UV methods but may not be suitable for LC-MS, where high salt concentrations are undesirable.

3. Add a Competing Base:

  • Mechanism: This is a more traditional approach where a small concentration (e.g., 5-20 mM) of an amine additive like triethylamine (TEA) is added to the mobile phase.[4][9] The protonated TEA acts as a "silanol suppressor," binding to the ionized silanol sites and preventing Epinastine from interacting with them.

  • Practical Application: This method is effective but can lead to shorter column lifetimes and may suppress ionization in LC-MS analysis. Modern, high-purity columns have made this technique less necessary.[5][10]

ParameterRecommended Conditions for Epinastine AnalysisRationale
Column C18, High-Purity Silica (Type B), End-capped (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[11][12]Minimizes available surface silanol groups.
Mobile Phase Acetonitrile and a low pH aqueous buffer (e.g., 0.01 M KH₂PO₄ at pH 5.2, or pH adjusted to ~3.0)[11][12]Suppresses silanol ionization to prevent secondary interactions.
Flow Rate 1.0 mL/min[12]Standard flow rate for analytical scale columns.
Detection 220-254 nm[11]Epinastine has UV absorbance in this range.
Temperature 30°C[13]Improves efficiency and reduces viscosity.
Q4: My mobile phase is optimized, but I still see some tailing. Could my column be the problem?

Yes. If mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical place to investigate.

1. Use a Modern, High-Purity, End-Capped Column:

  • Mechanism: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[4][9] Modern "Type B" silica is much purer and less acidic.[7] Furthermore, a process called "end-capping" is used to chemically bond a small silane (like trimethylsilyl) to many of the remaining free silanols, effectively shielding them from interaction with basic analytes like Epinastine.[2][5]

  • Solution: Ensure you are using a high-quality, end-capped column from a reputable manufacturer. If your column is old, it may need to be replaced.

2. Column Contamination or Degradation:

  • Mechanism: Over time, strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[14] High or low pH can also cause the silica bed to degrade or a void to form at the column inlet.[5]

  • Solution:

    • Use a guard column to protect the analytical column from contaminants.[14]

    • If contamination is suspected, try flushing the column with a strong solvent (disconnect from the detector first). Follow the manufacturer's recommendations for cleaning and regeneration.

    • If a void has formed, reversing the column (if the manufacturer permits) for a flush might temporarily help, but replacement is the only long-term solution.

Q5: What if all my peaks are tailing, not just Epinastine?

If all peaks in your chromatogram exhibit tailing, the problem is likely a physical or "extra-column" issue rather than a specific chemical interaction.[6]

1. Extra-Column Dead Volume:

  • Mechanism: Any empty space or "dead volume" in the flow path between the injector and the detector can cause the analyte band to spread out, leading to peak broadening and tailing.[5]

  • Solution:

    • Check all fittings and connections. Ensure tubing is cut clean and sits perfectly flush inside the port (bottomed out).

    • Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length as short as possible, especially between the column and the detector.[15]

2. Column Void:

  • Mechanism: A void or channel in the packed bed at the head of the column creates a significant dead volume where the sample can spread before separation begins. This is a common cause of tailing for all peaks.[5]

  • Solution: Replace the column. To prevent this, always ramp up the flow rate gradually to avoid pressure shocks.[5]

Experimental Protocols

Protocol 1: Preparation of a Low-pH Mobile Phase

This protocol describes the preparation of 1 L of a 25 mM potassium phosphate buffer with acetonitrile, ideal for suppressing silanol interactions.

  • Prepare Aqueous Buffer: Weigh out 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker.

  • Adjust pH: Place a calibrated pH meter into the solution. While stirring, slowly add phosphoric acid dropwise until the pH reaches 2.8 ± 0.1.

  • Final Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Mobile Phase Combination: To prepare a 70:30 (Aqueous:Organic) mobile phase, measure 700 mL of the prepared buffer and 300 mL of HPLC-grade acetonitrile into a clean 1 L mobile phase reservoir.

  • Degas: Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration for at least 15 minutes to remove dissolved gases.

Protocol 2: System Suitability Test for Peak Tailing

This test helps you quantify the peak shape to determine if it meets acceptance criteria.

  • Prepare Standard: Prepare a standard solution of Epinastine in the mobile phase at a concentration that gives a strong detector response.

  • Equilibrate System: Run the mobile phase through the entire HPLC system, including the column, for at least 30 minutes or until a stable baseline is achieved.

  • Perform Injections: Make at least five replicate injections of the Epinastine standard.

  • Calculate Tailing Factor (Tf): From the resulting chromatograms, use your chromatography data system (CDS) software to calculate the USP tailing factor (also known as the asymmetry factor). The calculation is performed at 5% of the peak height.

    • Formula: Tƒ = W₀.₀₅ / 2f

      • W₀.₀₅ is the width of the peak at 5% of its height.

      • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

  • Evaluate Results:

    • A perfectly symmetrical (Gaussian) peak has a Tƒ of 1.0.

    • For most applications, a Tƒ ≤ 1.5 is considered acceptable.[2]

    • A Tƒ > 2.0 indicates significant tailing that requires troubleshooting.

By systematically applying these principles and protocols, you can effectively diagnose, resolve, and prevent peak tailing in your Epinastine HPLC analysis, leading to more accurate and reliable results.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. [Link]

  • The Theory of HPLC Column Chemistry. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. - IMSEAR Repository. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Epinastine. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • The Secrets of Good Peak Shape in HPLC - ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Tips Peak Tailing - YouTube. [Link]

  • Epinastine - Wikipedia. [Link]

  • Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

  • Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

Sources

Optimization

Epinastine Impurity Quantification: A Technical Support Guide

Welcome to the technical support center for the quantification of Epinastine impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Epinastine impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical quantification of Epinastine and its related substances. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography & Peak Shape Issues

Q1: I'm observing significant peak tailing for the main Epinastine peak. What are the likely causes and how can I resolve this?

A1: Peak tailing in HPLC is a common issue that can compromise the accuracy of quantification, especially for low-level impurities that may elute on the tail of the main peak. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

  • Causality & Explanation: Epinastine is a basic compound containing secondary and tertiary amine functionalities.[1] These groups can interact with residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[2] This is a classic secondary interaction that slows down a portion of the analyte molecules as they travel through the column, resulting in an asymmetrical peak.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to suppress the ionization of the silanol groups. A lower pH (typically between 2.5 and 4.0) will protonate the silanols, minimizing their interaction with the protonated Epinastine.[3] Ensure your column is stable at the chosen pH.

    • Use of End-Capped Columns: Employing a high-quality, end-capped C18 column is crucial. End-capping masks many of the residual silanol groups, reducing the sites available for secondary interactions.[4]

    • Buffer Concentration: Ensure your mobile phase buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH throughout the column and prevent pH shifts at the silica surface.[3]

    • System Check for Dead Volume: Excessive dead volume in the HPLC system (e.g., from long or wide-bore tubing between the column and detector) can also contribute to peak tailing.[5] Inspect and optimize your system connections.

Q2: My impurity peaks are not well-resolved from the main Epinastine peak or from each other. What steps should I take to improve resolution?

A2: Achieving adequate resolution is fundamental for accurate impurity quantification. Poor resolution can be due to suboptimal mobile phase composition, incorrect column selection, or inappropriate gradient settings.

  • Causality & Explanation: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, one or more of these parameters must be optimized. The choice of organic modifier, buffer pH, and gradient slope significantly impacts the selectivity between Epinastine and its impurities.[3]

  • Troubleshooting Protocol:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: If using acetonitrile, try substituting it with methanol or a combination of both. Different organic solvents can alter the elution order and improve selectivity.[3]

      • pH Adjustment: Small changes in the mobile phase pH can significantly affect the retention times of ionizable impurities, thereby improving resolution.

    • Adjust the Gradient Program: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase the separation window and often improve the resolution of closely eluting peaks.[5]

    • Column Selection: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8) or a smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency.[6]

    • Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[5]

Baseline and Sensitivity Issues

Q3: I'm experiencing a noisy or drifting baseline, which is affecting the limit of quantification (LOQ) for my impurities. What are the common sources of this problem?

A3: A stable baseline is critical for detecting and quantifying low-level impurities. Baseline noise or drift can originate from several sources, including the mobile phase, the HPLC system, or the detector.[3][6][7]

  • Causality & Explanation: A drifting baseline is often due to changes in mobile phase composition or temperature fluctuations, while random noise can be caused by air bubbles, contaminated solvents, or detector lamp instability.[6][7]

  • Troubleshooting Protocol:

    • Mobile Phase Preparation:

      • Degassing: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging to remove dissolved air, which can cause bubbles in the detector cell.[5][6]

      • Solvent Quality: Use high-purity, HPLC-grade solvents and fresh, high-quality water. Contaminants in the mobile phase can lead to baseline noise and ghost peaks.[6][7]

      • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase composition.

    • System Maintenance:

      • Check for Leaks: Inspect all fittings for leaks, as this can cause pressure fluctuations and a noisy baseline.[5][8]

      • Pump Performance: Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery and baseline pulsations.[5][7][8]

    • Detector Settings: Check the detector lamp energy. An aging lamp can cause increased noise and drift.[5][6]

Method Validation & System Suitability

Q4: My system suitability test (SST) for resolution between two critical impurities is failing. What is the logical troubleshooting workflow?

A4: A failing SST for resolution indicates that the chromatographic system is not performing adequately to ensure accurate quantification. A systematic approach is necessary to identify and rectify the issue.

  • Causality & Explanation: Failure in resolution can be due to a decline in column performance, a change in mobile phase composition, or an issue with the HPLC instrument itself.

  • Troubleshooting Workflow:

    SST_Troubleshooting start SST Resolution Failure check_mobile_phase Verify Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Check Column (Age, Performance, Contamination) start->check_column check_system Inspect HPLC System (Leaks, Flow Rate, Temperature) start->check_system re_prepare_mp Re-prepare Mobile Phase & Re-run SST check_mobile_phase->re_prepare_mp flush_column Flush or Replace Column & Re-run SST check_column->flush_column system_maintenance Perform System Maintenance & Re-run SST check_system->system_maintenance pass SST Passes re_prepare_mp->pass Pass fail SST Still Fails re_prepare_mp->fail Fail flush_column->pass Pass flush_column->fail Fail system_maintenance->pass Pass system_maintenance->fail Fail escalate Escalate to Method Re-evaluation fail->escalate

Understanding Epinastine Impurities

Q5: What are the common types of impurities I should expect to see for Epinastine, and what are their sources?

A5: According to regulatory guidelines like ICH Q3A, impurities in a drug substance are classified into organic, inorganic, and residual solvents. [9][10][11]For Epinastine, the primary focus is on organic impurities, which can be process-related or degradation products.

  • Process-Related Impurities: These arise from the manufacturing process and can include starting materials, by-products, intermediates, and reagents. [9][11]Examples for Epinastine could include unreacted precursors or side-products from the cyclization reactions used in its synthesis. [12]

  • Degradation Products: These form during storage or as a result of exposure to stress conditions like acid, base, oxidation, heat, or light. [13][14][15]Forced degradation studies are essential to identify these potential impurities and develop a stability-indicating method. [13][14]Epinastine has been shown to degrade under acidic, basic, and oxidative conditions. [13][14]Photodegradation is also a concern, especially for ophthalmic solutions. [12][16][17]

Table 1: Common Epinastine Impurities and Degradants

Impurity TypePotential SourceCommon Analytical Challenge
Process-Related Synthesis by-products, unreacted intermediatesMay have similar structures to Epinastine, requiring high-resolution chromatography.
Oxidative Degradants Exposure to oxidizing agents (e.g., peroxides) or atmospheric oxygenMay be more polar, requiring adjustment of mobile phase to ensure elution and good peak shape.
Hydrolytic Degradants Exposure to acidic or basic conditionsCan have significantly different retention times; requires a gradient method to elute all components.
Photolytic Degradants Exposure to UV or visible lightOften present at very low levels, requiring a sensitive detector and low-noise baseline.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Epinastine

This protocol is a generalized example based on published methods and serves as a starting point for method development and troubleshooting. [13][18][19]

  • Chromatographic System:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent. [13][18]

    • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 5.2 with phosphoric acid. [13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% to 70% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min. [19]

    • Detection Wavelength: 254 nm. [13][18]

    • Column Temperature: 30°C. [18]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Epinastine hydrochloride in the mobile phase at a concentration of approximately 100 µg/mL. [19]

    • Sample Solution: Dilute the bulk drug or formulation with the mobile phase to a final concentration within the linear range of the method.

  • Forced Degradation Study Protocol:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.

    • Base Hydrolysis: Treat the sample with 0.02 N NaOH at 60°C.

    • Oxidative Degradation: Treat the sample with 30% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid drug substance to 60°C.

    • Photolytic Degradation: Expose the drug solution to UV light as per ICH Q1B guidelines.

    For each condition, samples should be taken at various time points, neutralized if necessary, and diluted for HPLC analysis to observe the formation of degradation products. [13][14]

References

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. - IMSEAR Repository. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025). [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Summary of Degradation Studies for Epinastine Hydrochloride. - ResearchGate. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Epinastine Impurities and Related Compound - Veeprho. [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - MDPI. (2020). [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed. (2020). [Link]

  • [PDF] Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity | Semantic Scholar. (2020). [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine - MDPI. [Link]

  • EPINASTINE USP RC A - Allmpus. [Link]

  • Summary of forced degradation results | Download Table - ResearchGate. [Link]

  • Summary of forced degradation results | Download Table - ResearchGate. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions - JOCPR. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF - ResearchGate. (2025). [Link]

  • Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions - JOCPR. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024). [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS. [Link]

  • reverse phase-high performance liquid chromatographic method for quantitation of epinastine hydrochloride in eye drops - Semantic Scholar. [Link]

  • Priority Monographs - US Pharmacopeia (USP). [Link]

  • Pharmaffiliates Epinastine Hydrochloride-impurities. [Link]

  • Determination of epinastine hydrochloride in human plasma by RP-HPLC - ResearchGate. (2025). [Link]

  • Compendial Deferrals for USP41-NF36 2S - USP-NF. [Link]

Sources

Troubleshooting

Epinastine HPLC Methods: A Technical Support Guide to Eliminating Baseline Drift

Welcome to the technical support center for Epinastine HPLC methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common issues in liq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Epinastine HPLC methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common issues in liquid chromatography: baseline drift. A stable baseline is the foundation of accurate and reproducible quantification. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and rectify baseline instability in your Epinastine analyses.

Understanding Baseline Drift in HPLC

Baseline drift is a gradual, often continuous, upward or downward slope of the baseline signal over the course of a chromatographic run.[1][2] This phenomenon can obscure small peaks, compromise peak integration, and ultimately lead to inaccurate quantitative results.[3] While frustrating, baseline drift is often a symptom of underlying issues within the HPLC system or methodology, each of which can be systematically addressed.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My baseline is consistently drifting upwards during my Epinastine gradient run. What are the likely causes and how can I fix it?

An upward baseline drift is a common problem in gradient elution. It typically suggests that the mobile phase entering the detector has an increasing absorbance at the detection wavelength.

Core Causality: In reversed-phase HPLC, the aqueous mobile phase (Solvent A) often has a lower UV absorbance than the organic mobile phase (Solvent B, e.g., acetonitrile or methanol).[4] As the gradient progresses and the concentration of Solvent B increases, the overall absorbance of the mobile phase reaching the detector rises, causing the baseline to drift upwards.[4]

  • Evaluate Mobile Phase Absorbance:

    • Separately run each of your mobile phase solvents (A and B) through the detector at your analytical wavelength.

    • Compare the absorbance values. A significantly higher absorbance for your organic phase is a primary suspect.[5]

  • Optimize Detection Wavelength:

    • Epinastine has a broad UV absorbance, with significant absorbance between 200-240 nm and continued absorbance up to 300 nm.

    • While a lower wavelength might provide a stronger signal for Epinastine, it can also increase baseline noise and drift due to higher solvent absorbance.[3][5]

    • Consider using a detection wavelength where the absorbance difference between your mobile phase components is minimal. Validated methods for Epinastine have successfully used wavelengths such as 254 nm and 262 nm, which may offer a better balance between sensitivity and baseline stability.[6][7]

  • Use High-Purity Solvents:

    • Always use HPLC-grade or LC-MS grade solvents and reagents to minimize impurities that can contribute to baseline drift.[6]

    • Contaminants in lower-grade solvents can have their own UV absorbance, which can change as the mobile phase composition shifts.

  • Fresh Mobile Phase Preparation:

    • Prepare mobile phases fresh daily, especially those containing buffers or additives like trifluoroacetic acid (TFA), which can degrade over time and increase UV absorbance.[2][3]

Q2: I'm observing a cyclical or wavy baseline. What could be causing this?

A cyclical or oscillating baseline often points to issues with the pump or inadequate mixing of the mobile phase.

Core Causality: Inconsistent mixing of mobile phase components can lead to periodic fluctuations in the composition reaching the detector, resulting in a wavy baseline.[1] Malfunctioning pump check valves can also cause pressure fluctuations and an unstable baseline.[5]

  • Check Pump Performance:

    • Ensure your pump is delivering a consistent flow rate. Pressure fluctuations of more than 2-3% can indicate a problem.

    • Listen for unusual noises from the pump, which could suggest a leak or failing seal.

    • If you suspect check valve issues, sonicate them in isopropanol or replace them. Dirty check valves are a common source of baseline noise.[3][5]

  • Improve Mobile Phase Mixing:

    • If you are mixing solvents online, ensure the mixer is functioning correctly. For challenging separations, adding a static mixer between the pump and the injector can improve baseline stability.[5]

    • If preparing the mobile phase manually, ensure thorough mixing. When mixing aqueous and organic solvents, measure each component separately before combining to account for volume contraction.[6]

  • Degas the Mobile Phase:

    • Thoroughly degas your mobile phase using an inline degasser, helium sparging, or sonication.[2][3] Dissolved gases can come out of solution as the mobile phase composition changes, forming microbubbles that cause noise and drift.

Q3: My baseline is drifting downwards. What should I investigate?

A downward drift is less common but can occur. It indicates that the mobile phase reaching the detector has a decreasing absorbance over time.

Core Causality: This can happen if the initial mobile phase (Solvent A) has a higher UV absorbance than the final mobile phase (Solvent B). It can also be a sign of column equilibration issues, where a component with high UV absorbance is slowly washing off the column.

  • Ensure Proper Column Equilibration:

    • Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions.[3][5]

    • Insufficient equilibration can lead to a drifting baseline as the stationary phase chemistry stabilizes. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Check for Contamination:

    • A downward drift can occur if a contaminant from a previous injection is slowly eluting from the column.

    • Run a blank gradient (injecting only mobile phase) to see if the drift persists. If it does, the issue is likely with the system or mobile phase. If the drift disappears, the problem is likely related to sample carryover.[5]

  • Mobile Phase Additives:

    • If using a UV-absorbing additive in Solvent A that is not present in Solvent B, this can cause a downward drift as the concentration of Solvent A decreases. Ensure that if an additive is necessary, its concentration is consistent across both mobile phases if possible, or that the absorbance of both mobile phases is balanced.[5]

Key Factors Influencing Baseline Stability in Epinastine HPLC Methods

The following table summarizes critical factors and recommended actions to maintain a stable baseline for your Epinastine analysis.

FactorPotential IssueRecommended ActionScientific Rationale
Mobile Phase Inconsistent CompositionPrepare fresh daily; measure components separately before mixing.[3][6]Ensures reproducibility and avoids issues from solvent degradation or volumetric changes.[6]
Dissolved GasesDegas thoroughly using an inline degasser or sonication.[3]Prevents bubble formation in the detector cell, which causes sharp spikes and baseline noise.
Buffer PrecipitationUse buffers compatible with the organic phase (e.g., ammonium acetate). Avoid high concentrations of phosphate buffers with high organic content.Prevents pump and column blockages, which can cause pressure fluctuations and baseline instability.
HPLC Column ContaminationImplement a column cleaning protocol; use guard columns.Removes strongly retained compounds that can slowly bleed off, causing baseline drift and ghost peaks.
Temperature FluctuationsUse a column oven to maintain a constant temperature.Stabilizes the equilibrium between the mobile and stationary phases, reducing retention time shifts and baseline drift.[1]
Slow EquilibrationEquilibrate with 10-20 column volumes of the initial mobile phase before injection.[5]Ensures a stable starting point for the chromatographic run, preventing drift at the beginning of the analysis.[2]
Detector Unstable LampAllow the detector lamp to warm up for at least 1-1.5 hours.A stable lamp output is crucial for a stable absorbance signal.
Contaminated Flow CellFlush the flow cell with a strong, non-buffered solvent like methanol or isopropanol.Removes adsorbed materials from the flow cell windows that can cause baseline noise and drift.
Environmental TemperatureMaintain a stable laboratory temperature and avoid placing the HPLC near drafts from air conditioning or heating vents.[1][3][5]Temperature fluctuations can affect the refractive index of the mobile phase, leading to baseline drift, especially with sensitive UV detectors.[1][3]

Experimental Protocols

Protocol 1: Systematic Baseline Drift Troubleshooting Workflow

This protocol provides a logical sequence of steps to identify the source of baseline drift.

  • Isolate the Detector: Stop the pump flow. If the baseline becomes stable, the issue is likely related to the pump, mobile phase, or column. If the drift continues, the problem is likely with the detector (e.g., lamp instability).

  • Bypass the Column: Replace the column with a union. Run the gradient. If the baseline is now stable, the column is the source of the drift (e.g., contamination or lack of equilibration).

  • Run Isocratic Segments: Run the pump isocratically with 100% Solvent A, then 100% Solvent B. If the baseline is stable in both cases, the issue is likely related to the gradient formation or mixing.

  • Check for Leaks: Visually inspect all fittings for any signs of leaks, which can cause pressure fluctuations and baseline instability.

Protocol 2: General Purpose Reversed-Phase Column Cleaning

For a standard C18 column used in Epinastine analysis, a regular cleaning procedure can prevent the buildup of contaminants.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush the column with 20 column volumes of HPLC-grade water (if buffers were used).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • Store the column in a suitable storage solvent (e.g., Acetonitrile/Water mixture) or re-equilibrate with your mobile phase for the next analysis.

Visualizing the Troubleshooting Process

A systematic approach is key to efficiently resolving baseline issues. The following diagram illustrates a logical workflow for diagnosing the root cause of baseline drift.

Baseline_Troubleshooting Start Baseline Drift Observed StopFlow Stop Pump Flow Start->StopFlow DriftStops Drift Stops? StopFlow->DriftStops DetectorIssue Potential Detector Issue (Lamp, Electronics, Flow Cell) DriftStops->DetectorIssue No SystemIssue Issue is Upstream (Pump, Mobile Phase, Column) DriftStops->SystemIssue Yes BypassColumn Bypass Column (Use Union) SystemIssue->BypassColumn DriftStops2 Drift Stops? BypassColumn->DriftStops2 ColumnIssue Column Issue (Contamination, Equilibration) DriftStops2->ColumnIssue Yes MobilePhaseIssue Mobile Phase / Pump Issue (Mixing, Contamination, Degassing) DriftStops2->MobilePhaseIssue No

Caption: A logical workflow for troubleshooting HPLC baseline drift.

By following these structured troubleshooting steps and understanding the fundamental causes of baseline instability, you can ensure the development of robust and reliable HPLC methods for the analysis of Epinastine.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues - Patsnap Eureka. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC - NIH. [Link]

  • Mobile Phase Preparation Tips & Tricks - Phenomenex. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Causes of Gradient Drift - Separation Science. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. [Link]

  • Common Issues in HPLC Analysis - Medikamenter Quality Services. [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. - IMSEAR Repository. [Link]

  • Eliminating Baseline Problems - Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. [Link]

  • Full Guide of How to Clean HPLC Column - Labtech. [Link]

  • Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions. [Link]

  • Clean A Reverse-Phase HPLC Column in 2 Simple Steps - Axion Labs. [Link]

  • Troubleshooting Baseline Problems - Shimadzu Scientific Instruments. [Link]

  • Why Does Baseline Drift Appear in HPLC Column - Hawach. [Link]

  • HPLC Column Cleaning Guide | How To - SCION Instruments. [Link]

Sources

Optimization

Minimizing signal suppression of 9-Oxo Epinastine in mass spectrometry

Minimizing Signal Suppression in Mass Spectrometry: A Guide for Researchers Welcome to the technical support center for the bioanalysis of 9-Oxo Epinastine. As a senior application scientist, I've designed this guide to...

Author: BenchChem Technical Support Team. Date: January 2026

Minimizing Signal Suppression in Mass Spectrometry: A Guide for Researchers

Welcome to the technical support center for the bioanalysis of 9-Oxo Epinastine. As a senior application scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting processes. Signal suppression is a common yet surmountable challenge in LC-MS/MS, and understanding its causes is the first step toward achieving robust and reliable quantification of 9-Oxo Epinastine.

This resource is structured to help you quickly diagnose issues and implement effective solutions, ensuring the integrity and sensitivity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for 9-Oxo Epinastine analysis?

Signal suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as 9-Oxo Epinastine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This interference occurs within the ion source and is not resolved by the mass analyzer, meaning even highly selective MS/MS methods are susceptible.[3] The primary concern is that suppression leads to a decreased or variable analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantification.[4][5] For 9-Oxo Epinastine, a metabolite of Epinastine, this is particularly critical in pharmacokinetic studies where accurate concentration measurements are paramount.[6]

Q2: What are the primary causes of signal suppression in my 9-Oxo Epinastine LC-MS/MS assay?

Signal suppression is fundamentally a competition for ionization.[1] When analyzing biological samples like plasma, serum, or urine, several types of matrix components are the usual culprits:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic. They often co-extract with analytes during sample preparation and can co-elute from reversed-phase columns, leading to significant ion suppression.[7]

  • Salts and Buffers: Non-volatile salts from the sample matrix or buffers used in sample collection can crystallize on the ESI droplet, preventing the efficient release of analyte ions into the gas phase.[3]

  • Endogenous Metabolites: The biological matrix is complex and contains numerous small molecules that can co-elute and compete with 9-Oxo Epinastine for ionization.[3]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from collection tubes or detergents, can also interfere with ionization.[3]

Q3: How can I quickly diagnose if signal suppression is affecting my results?

The most direct method for diagnosing signal suppression is the post-column infusion experiment . This technique provides a visual representation of where ion suppression occurs throughout your chromatographic run.

The process involves continuously infusing a standard solution of 9-Oxo Epinastine at a constant rate into the mobile phase after the analytical column but before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. A stable, flat baseline signal is expected for the infused analyte. Any dips or decreases in this baseline signal directly correspond to regions of ion suppression caused by eluting matrix components.[1] If the retention time of your 9-Oxo Epinastine peak falls within one of these suppression zones, your analysis is being adversely affected.

Troubleshooting Guide: Low or Inconsistent Signal Intensity

Experiencing a poor signal for 9-Oxo Epinastine can be frustrating. This guide provides a systematic approach to identify the root cause and implement a robust solution.

Step 1: Initial Diagnosis - Is It Suppression?

Before modifying your entire method, confirm that ion suppression is the problem. The post-column infusion experiment described in the FAQ is the definitive diagnostic tool. The workflow below outlines the initial troubleshooting logic.

G start Low / Inconsistent Signal for 9-Oxo Epinastine check_ms Check MS Performance (Tune/Calibrate, Infuse Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok service_ms Troubleshoot MS Hardware (Source, Gases, Voltages) ms_ok->service_ms No   pci_exp Perform Post-Column Infusion Experiment ms_ok->pci_exp  Yes suppression_present Suppression Zone at Analyte RT? pci_exp->suppression_present no_suppression No Significant Suppression. Investigate Other Causes: - Analyte Degradation - Poor Recovery - Incorrect Standard Conc. suppression_present->no_suppression No   mitigate Suppression Confirmed. Proceed to Mitigation Strategies. suppression_present->mitigate  Yes

Caption: Initial troubleshooting workflow for low signal intensity.

Step 2: Systematic Mitigation Strategies

Once suppression is confirmed, the goal is to either remove the interfering components or chromatographically separate them from your analyte.

Improving sample cleanup is the most effective way to combat matrix effects.[5][8] The choice of technique depends on the biological matrix and the required level of cleanliness.

G start Select Biological Matrix plasma Plasma / Serum start->plasma urine Urine start->urine choice1 High Phospholipid Content plasma->choice1 choice2 High Salt Content urine->choice2 spe Solid-Phase Extraction (SPE) (Mixed-Mode or Polymeric RP) - Best for removing phospholipids - High selectivity choice1->spe Recommended lle Liquid-Liquid Extraction (LLE) - Good for less polar interferences - Recovery may be lower for polar metabolites choice1->lle ppt Protein Precipitation (PPT) - Fast but non-selective - High risk of ion suppression - Use only for screening choice1->ppt sle Supported Liquid Extraction (SLE) - Effective for removing salts - Simpler than LLE choice2->sle Recommended choice2->lle

Caption: Decision guide for selecting a sample preparation technique.

Data Presentation: Comparison of Sample Preparation Techniques

The table below summarizes the expected performance of common extraction methods for analyzing 9-Oxo Epinastine in human plasma.

TechniqueAnalyte Recovery (%)Matrix Effect (%)*ThroughputSelectivity
Protein Precipitation (PPT)85 - 100%> 50% SuppressionHighLow
Liquid-Liquid Extraction (LLE)60 - 85%20 - 40% SuppressionMediumMedium
Supported Liquid Extraction (SLE) 80 - 95% 15 - 30% Suppression High Medium
Solid-Phase Extraction (SPE) > 90% < 15% Suppression Medium-High High

*Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A positive value indicates suppression.

Experimental Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol uses a mixed-mode polymeric SPE sorbent, which combines reversed-phase and ion-exchange properties for superior cleanup.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove salts and very polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences like some phospholipids.

  • Elution:

    • Elute the 9-Oxo Epinastine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte for elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for injection.

Experimental Protocol 2: Supported Liquid Extraction (SLE) for Urine Samples

SLE offers a more straightforward and reproducible workflow compared to traditional LLE, making it ideal for removing salts from urine matrices.[9]

  • Sample Pre-treatment:

    • To 200 µL of urine, add 200 µL of a buffer solution (e.g., 100 mM ammonium acetate, pH adjusted to be ~2 units above the pKa of 9-Oxo Epinastine's basic group to neutralize it). This enhances extraction into the organic phase.[8]

    • Vortex for 10 seconds.

  • Sample Loading:

    • Load the pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Analyte Elution:

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a 95:5 mixture of dichloromethane:isopropanol) to the cartridge.

    • Allow the solvent to percolate through the support via gravity for 5 minutes.

    • Apply a gentle pulse of positive pressure or vacuum to collect all of the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

If sample preparation alone is insufficient, optimizing your LC method can separate 9-Oxo Epinastine from residual matrix components.[2][5]

  • Column Selection: A high-quality C18 column (e.g., with particle sizes < 3 µm) is typically a good starting point. If co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which offers alternative retention mechanisms.

  • Mobile Phase Composition:

    • Acid Modifier: For positive mode ESI, 0.1% formic acid is the standard choice. It effectively promotes protonation of basic analytes like 9-Oxo Epinastine while being MS-friendly.[10] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), as they are known to cause significant signal suppression.

    • Organic Solvent: Acetonitrile generally provides sharper peaks and lower backpressure than methanol.

  • Gradient Optimization: Employ a shallow gradient around the elution time of 9-Oxo Epinastine. This can increase the separation between the analyte and closely eluting interferences.

While less impactful than sample prep or chromatography, optimizing the ion source can improve signal stability and intensity.[2]

  • Source Temperature: Adjust the gas temperature to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Gas Flows: Optimize the nebulizer and drying gas flows to achieve a stable spray and maximum signal.

  • Capillary Voltage: Tune the capillary voltage to find the optimal setting for 9-Oxo Epinastine. Too high a voltage can lead to in-source fragmentation or instability.

Step 3: Advanced Compensation Techniques

In some cases, matrix effects cannot be completely eliminated. In these situations, compensation is the best strategy.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[11] A SIL-IS (e.g., containing ¹³C or ¹⁵N) is chemically identical to 9-Oxo Epinastine and will co-elute perfectly. Crucially, it experiences the exact same degree of ion suppression as the analyte.[12] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is accurately corrected, leading to highly reliable and reproducible data.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]

  • Kruve, A., & Kaupmees, K. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853–1861. [Link]

  • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent Technologies. [Link]

  • 9-Oxo Epinastine Hydrochloride. (n.d.). PubChem. [Link]

  • Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Kruve, A., & Kaupmees, K. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023). ACS Publications. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC.org. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Column Selection for Optimal Separation of Epinastine and its Metabolites

Welcome to the technical support center for the chromatographic analysis of Epinastine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Epinastine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal separation for these compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your analytical work.

Understanding the Challenge: The Physicochemical Nature of Epinastine

Epinastine is a polar, basic compound, typically carrying a positive charge at physiological pH.[1][2] Its primary metabolite, 9,13b-dehydroepinastine, shares these characteristics.[3] These properties present a common challenge in reversed-phase chromatography: poor retention on traditional C18 columns and peak tailing due to strong interactions with residual silanols on the silica support. This guide will help you select the appropriate column and mobile phase conditions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor retention of Epinastine on my standard C18 column?

A: Standard C18 columns are packed with silica particles that have been chemically modified with long, non-polar carbon chains. The primary retention mechanism is hydrophobic interaction between the analyte and this stationary phase. Epinastine, being a polar molecule, has limited affinity for this non-polar environment, leading to it eluting very early in the chromatographic run, often near the void volume.

Q2: What causes the peak tailing I observe for Epinastine and its metabolites?

A: Peak tailing for basic compounds like Epinastine is often a result of secondary interactions with the stationary phase. The silica backbone of most columns has acidic silanol groups (Si-OH) on its surface. At mid-range pH, these silanols can become deprotonated (Si-O-) and interact electrostatically with the positively charged Epinastine molecule. This strong, undesirable interaction leads to a portion of the analyte being retained longer, resulting in asymmetric or "tailing" peaks.

Q3: Can I use a standard C18 column for this analysis?

A: While some methods have been developed using C18 columns, they often require specific mobile phase conditions to achieve acceptable results.[3][4][5] For robust and reliable separation, especially when dealing with metabolites at lower concentrations, it is highly recommended to use a more advanced column chemistry designed for polar and basic compounds.

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for Epinastine?

A: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar, organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] It is an excellent alternative for retaining and separating very polar compounds that show little to no retention in reversed-phase. Given Epinastine's polar nature, HILIC is a very viable option for its analysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during method development and provides actionable solutions.

Issue 1: Poor Peak Shape (Tailing)
  • Cause A: Secondary Silanol Interactions. As discussed in the FAQs, interactions between the basic amine groups of Epinastine and acidic silanols on the silica surface are a primary cause of peak tailing.

    • Solution 1: Use a High-Purity, End-Capped Column. Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped" to block most of the accessible silanols. Look for columns specifically marketed for the analysis of basic compounds.

    • Solution 2: Adjust Mobile Phase pH. Operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the positively charged Epinastine.

    • Solution 3: Add a Competing Base. Incorporating a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) into the mobile phase can help to saturate the active silanol sites, minimizing their interaction with your analyte.[8]

  • Cause B: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

Issue 2: Insufficient Retention
  • Cause A: High Polarity of Analytes. Epinastine and its metabolites may be too polar for adequate retention on a standard C18 phase.

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped C18 Column. These columns have polar functional groups incorporated into the stationary phase, which enhances the retention of polar analytes through dipole-dipole interactions.

    • Solution 2: Switch to a Phenyl-Hexyl Column. The phenyl groups in this stationary phase can provide alternative selectivity for aromatic compounds like Epinastine through pi-pi interactions.

    • Solution 3: Employ a HILIC Column. For very early eluting peaks, a HILIC column will provide strong retention.[9]

  • Cause B: High Organic Content in Mobile Phase. Too much organic solvent (acetonitrile or methanol) will decrease retention in reversed-phase chromatography.

    • Solution: Decrease the percentage of the organic component in your mobile phase. If using a gradient, start with a lower initial organic percentage.

Issue 3: Co-elution of Epinastine and its Metabolites
  • Cause: Insufficient Selectivity of the Stationary Phase. The chosen column may not be able to differentiate between the subtle structural differences of Epinastine and its metabolites.

    • Solution 1: Screen Different Column Chemistries. Compare the separation on a C18, a Phenyl-Hexyl, and a HILIC column. The different retention mechanisms will likely provide different elution orders and resolutions.

    • Solution 2: Modify the Mobile Phase. Changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the pH, or using a different buffer salt can alter the selectivity of the separation.

    • Solution 3: Optimize the Gradient. A shallower gradient can often improve the resolution between closely eluting peaks.

Recommended Column Selection Workflow

For a systematic approach to selecting the optimal column, follow this workflow.

Column_Selection_Workflow start Start: Characterize Analytes (Epinastine & Metabolites - Polar, Basic) rp_screening Step 1: Reversed-Phase (RP) Screening (Low pH Mobile Phase, e.g., 0.1% Formic Acid) start->rp_screening c18 Option A: Polar-Endcapped C18 (Good starting point for polar bases) rp_screening->c18 Screen phenyl Option B: Phenyl-Hexyl (Alternative selectivity via π-π interactions) rp_screening->phenyl Screen eval1 Evaluate Retention & Peak Shape c18->eval1 phenyl->eval1 hilic_path Step 2: HILIC Screening (If RP retention is insufficient) eval1->hilic_path Poor Retention optimization Step 3: Method Optimization (Gradient, Temperature, Flow Rate) eval1->optimization Acceptable Retention hilic_amide Option C: HILIC Amide/Silica (Strong retention for polar compounds) hilic_path->hilic_amide eval2 Evaluate Retention & Peak Shape hilic_amide->eval2 eval2->optimization Acceptable Retention final Final Validated Method optimization->final

Caption: A systematic workflow for selecting the optimal HPLC column.

Step-by-Step Experimental Protocol
  • Analyte Characterization: Recognize that Epinastine and its metabolites are polar and basic.

  • Initial Screening with Reversed-Phase Columns:

    • Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The low pH will improve peak shape.

    • Screen a Polar-Endcapped C18 column and a Phenyl-Hexyl column .

    • Run a generic gradient (e.g., 5-95% B over 10 minutes) to assess retention and selectivity.

  • Evaluation:

    • If retention and peak shape are promising on one of the RP columns, proceed to optimization (Step 5).

    • If retention is poor (analytes elute near the void volume), proceed to HILIC screening.

  • HILIC Screening (if necessary):

    • Prepare a HILIC mobile phase of 95:5 acetonitrile:water with 10 mM ammonium formate (Solvent A) and 50:50 acetonitrile:water with 10 mM ammonium formate (Solvent B).

    • Use a HILIC Amide or bare Silica column .

    • Run a generic HILIC gradient (e.g., 95-50% A over 10 minutes).

  • Method Optimization:

    • Once a suitable column and mobile phase system are chosen, optimize the gradient slope, column temperature, and flow rate to achieve the best resolution and analysis time.

Data Summary: Comparison of Recommended Column Chemistries

Column TypeStationary Phase ChemistryPrimary Retention MechanismIdeal For
Polar-Endcapped C18 C18 chains with polar end-cappingHydrophobic & some polar interactionsGood first choice for polar basic compounds in RP mode.[10]
Phenyl-Hexyl Phenyl rings linked by a hexyl chainHydrophobic & π-π interactionsAlternative selectivity for aromatic compounds like Epinastine.
HILIC (Amide/Silica) Polar (e.g., amide-bonded silica)Partitioning into a water-enriched layerVery polar compounds with poor retention in RP mode.[7][9]

Visualizing Analyte-Stationary Phase Interactions

The following diagram illustrates the key interactions at play.

Interactions cluster_c18 Traditional C18 Surface cluster_hilic HILIC (Silica) Surface C18_Surface Si-O-Si-O-Si |    |    | C18  C18  OH HILIC_Surface Si-O-Si-O-Si |    |    | OH   OH   OH Epinastine Epinastine (Positively Charged) Epinastine->C18_Surface Undesirable Ionic Interaction (Causes Tailing) Epinastine->HILIC_Surface Desirable Polar Interaction (Causes Retention)

Caption: Interactions between Epinastine and different stationary phases.

By understanding the chemical properties of Epinastine and its metabolites, and by systematically evaluating modern column chemistries, you can develop a robust and reliable analytical method for their optimal separation.

References

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex.
  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters.
  • A validated HPLC method for separation and determination of epinastine hydrochloride enantiomers. (2010). Journal of Liquid Chromatography & Related Technologies, 33(3), 334-345. Retrieved from [Link]

  • El-Bagary, R., Boshra, A., El-Hakeem, M. M., & Abdelra'oof, A. M. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(7), 3534-3541. Retrieved from [Link]

  • Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. Retrieved from [Link]

  • Walash, M. I., El-Enany, N., & Abdelal, A. A. (2011). A validated HPLC method for separation and determination of epinastine hydrochloride enantiomers. Journal of Liquid Chromatography & Related Technologies, 33(3). Retrieved from [Link]

  • Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. (2000). Drugs of Today, 36(11), 735-757. Retrieved from [Link]

  • Polar Column in HPLC Example. (2025). Hawach. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]

  • Kandimalla, R., & Vadhireddy, R. (2013). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. Retrieved from [Link]

  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(1), 169. Retrieved from [Link]

  • Singh, G., & Wadhwa, S. (2023). Epinastine. StatPearls. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Epinastine Impurities in Accordance with ICH Guidelines

Introduction: The Imperative for Purity in Epinastine Formulations Epinastine hydrochloride is a potent antihistamine and mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Epinastine Formulations

Epinastine hydrochloride is a potent antihistamine and mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] The therapeutic efficacy and, more critically, the safety of any pharmaceutical product are inextricably linked to its purity. Impurities, which can arise from synthesis, degradation, or storage, can impact the product's safety profile and efficacy. Therefore, a robust analytical method capable of separating and quantifying Epinastine from its potential impurities and degradation products is not just a regulatory requirement but a cornerstone of patient safety.

This guide provides an in-depth comparison and a detailed protocol for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Epinastine impurities. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[2][3] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, ensuring the final method is not only compliant but also scientifically sound and reliable for its intended purpose: ensuring the quality of Epinastine products.

The Analytical Challenge: Developing a Stability-Indicating Method

The primary goal is to develop a "stability-indicating method" (SIM). A SIM is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[4][5] Critically, it must also be able to separate and quantify any degradation products formed, ensuring that they do not interfere with the analysis of the API.[6]

Based on established literature, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach for a molecule like Epinastine.[7][8] Here, we propose a robust starting point for such a method, which we will then subject to rigorous validation.

Table 1: Proposed Chromatographic Conditions for Epinastine Analysis
ParameterRecommended ConditionCausality and Rationale
Stationary Phase (Column) C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar molecules like Epinastine, enabling effective separation from potential impurities.
Mobile Phase Acetonitrile and 0.01 M KH2PO4 Buffer (pH 5.2)A buffered aqueous-organic mobile phase controls the ionization state of Epinastine, ensuring consistent retention times and sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 1.0 mL/minThis flow rate typically provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[1]
Detection Wavelength 254 nmEpinastine has significant UV absorbance at this wavelength, providing good sensitivity for both the API and potential impurities.[8]
Injection Volume 20 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[6]

The Validation Master Plan: A Framework for Trustworthiness

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[10] The following diagram illustrates the logical relationship between the core validation parameters, demonstrating how they collectively build a case for the method's reliability.

ICH_Validation_Relationships cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits & Reliability Specificity Specificity / Stability-Indicating Linearity Linearity Specificity->Linearity is prerequisite for Accuracy Accuracy Specificity->Accuracy is prerequisite for Precision Precision Specificity->Precision is prerequisite for Robustness Robustness Specificity->Robustness are tested for Range Range Linearity->Range defines Linearity->Robustness are tested for Range->Accuracy is confirmed by Range->Precision is confirmed by Range->Robustness are tested for Accuracy->Robustness are tested for Precision->Robustness LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOQ->Accuracy requires LOQ->Precision requires LOQ->Robustness are tested for

Caption: Logical interplay of ICH validation parameters.

Experimental Protocols and Data Analysis

The following sections detail the experimental execution for each validation parameter, complete with sample data tables and acceptance criteria.

Specificity and Stability-Indicating Nature

Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1] For an impurity method, this is the most critical parameter. We establish specificity through forced degradation studies. By intentionally stressing the drug substance under harsh conditions (acid, base, oxidation, heat, light), we generate the very impurities and degradants the method needs to separate.[11] A successful study demonstrates that all degradation product peaks are baseline-resolved from the main Epinastine peak, proving the method is "stability-indicating."[5][7]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of Epinastine HCl in the mobile phase.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C.[1][7]

  • Base Hydrolysis: Treat the drug solution with 0.02 N NaOH at 60°C.[1][7]

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.[1][7]

  • Thermal Degradation: Expose solid Epinastine HCl to dry heat at 60°C.[1][7]

  • Photolytic Degradation: Expose the drug solution to UV radiation (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity for the Epinastine peak in all chromatograms.

Data Presentation: Summary of Forced Degradation

Stress Condition% Degradation of EpinastineNo. of Degradation PeaksResolution (Rs) of Closest PeakPeak PurityRemarks
Acid (0.1 N HCl) 15.2%2> 2.0PassSignificant degradation observed.
Base (0.02 N NaOH) 18.5%3> 2.0PassSignificant degradation observed.
Oxidative (30% H₂O₂) 9.8%1> 2.0PassModerate degradation observed.
Thermal (60°C) 2.1%0N/APassDrug is relatively stable to heat.
Photolytic (UV) 7.5%1> 2.0PassDegradation observed upon light exposure.[13]

Acceptance Criteria:

  • The method must be able to separate the degradation products from the Epinastine peak.

  • Resolution (Rs) between the main peak and the closest impurity/degradant peak should be > 2.0.

  • The peak purity index for the Epinastine peak in stressed samples should pass, indicating no co-eluting peaks.

Linearity

Expertise & Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[14] This is fundamental for accurate quantitation. We establish this by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response (peak area) versus concentration.

Experimental Protocol:

  • Prepare a stock solution of the Epinastine impurity standard.

  • Create a series of at least five dilutions covering the expected range of the impurity, for example, from the Quantitation Limit (QL) to 120% of the specification limit.[14]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and calculate the regression equation and correlation coefficient (r²).

Data Presentation: Linearity of an Epinastine Impurity

Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (QL)5,120
1.010,350
2.525,900
5.051,650
7.5 (150% of Spec)77,800
Regression Analysis Result
Correlation Coefficient (r²) 0.9995
Slope 10300
Y-intercept 155

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal, and the data points should appear visually linear.

Accuracy

Expertise & Causality: Accuracy represents the closeness of the test results to the true value.[14] It is typically determined by a recovery study, where a known amount of impurity is spiked into a sample matrix (e.g., a solution of the main Epinastine drug product). This confirms that the method can accurately measure the impurity without interference from other components in the sample.

Experimental Protocol:

  • Prepare a sample solution of the Epinastine drug product.

  • Spike the sample solution with the impurity standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit), preparing three replicates at each level.[7][13]

  • Analyze the spiked samples and calculate the percentage recovery.

Data Presentation: Accuracy (Recovery) of an Epinastine Impurity

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 4.03.9899.5%
4.04.03100.8%
4.03.9598.8%
100% 5.05.05101.0%
5.04.9899.6%
5.05.09101.8%
120% 6.06.02100.3%
6.05.9499.0%
6.06.08101.3%
Mean Recovery 100.2%
% RSD 1.05%

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for impurities.

Precision

Expertise & Causality: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of Epinastine spiked with the impurity at 100% of the specification limit. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the % Relative Standard Deviation (%RSD) for each set and also for the combined data.

Data Presentation: Precision Results

ParameterAnalyst 1 / Day 1 (% Impurity)Analyst 2 / Day 2 (% Impurity)
Sample 1 0.1520.149
Sample 2 0.1550.153
Sample 3 0.1490.151
Sample 4 0.1510.148
Sample 5 0.1560.155
Sample 6 0.1530.150
Mean 0.153 0.151
% RSD 1.7% 1.8%
Overall Mean (n=12) 0.152
Overall % RSD 1.9%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than a specified limit, often ≤ 5.0% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Causality:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[14] These are critical for impurity methods to define the lower limit of the method's capability.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the impurity with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.

Data Presentation: LOD & LOQ

ParameterConcentration (µg/mL)S/N Ratio
LOD 0.15~ 3:1
LOQ 0.50~ 10:1

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities.

  • Precision and accuracy should be verified at the LOQ concentration.

Robustness

Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

    • Column Temperature (± 5°C)

    • Flow Rate (± 0.1 mL/min)

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and peak area.

Data Presentation: Robustness Study

Parameter VariedVariationResolution (Rs)Tailing Factor% Impurity
Flow Rate 0.9 mL/min2.81.10.151%
1.1 mL/min2.61.10.153%
pH 5.02.71.20.149%
5.42.61.10.152%
% Organic -2%2.91.10.150%
+2%2.51.20.154%

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.

  • The results should not deviate significantly from the nominal results.

The Complete Workflow: From Sample to Report

The following diagram visualizes the end-to-end experimental workflow for validating the HPLC method.

HPLC_Validation_Workflow prep Sample & Standard Preparation system_prep HPLC System Preparation & Equilibration prep->system_prep sst System Suitability Test (SST) system_prep->sst validation_exp Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) sst->validation_exp SST Pass data_acq Data Acquisition (Chromatograms) validation_exp->data_acq data_proc Data Processing (Integration & Calculation) data_acq->data_proc analysis Analysis vs. Acceptance Criteria data_proc->analysis pass Method is Validated analysis->pass Pass fail Investigate & Re-evaluate Method analysis->fail Fail report Final Validation Report pass->report

Sources

Comparative

A Comparative Guide to Analytical Methods for the Determination of Epinastine

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and pharmacokinetic studies. Epi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and pharmacokinetic studies. Epinastine, a potent and selective H1-antihistamine, is widely used in the treatment of allergic conjunctivitis. Ensuring its purity, stability, and appropriate concentration in pharmaceutical formulations and biological matrices requires robust analytical methodologies. This guide provides an in-depth comparison of various analytical techniques for the determination of Epinastine hydrochloride, offering insights into their principles, performance, and practical applications.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique for Epinastine analysis due to its high resolution, sensitivity, and specificity. Reverse-phase HPLC (RP-HPLC) is the predominant mode of separation, leveraging the hydrophobic interactions between the analyte and the stationary phase.

Principle of Separation

In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase. Epinastine, being a moderately polar molecule, is retained on the column and its elution is modulated by the composition of the mobile phase. The choice of mobile phase components, such as organic modifiers (acetonitrile or methanol) and buffers, is critical for achieving optimal separation and peak shape. The use of buffers is essential to control the ionization state of Epinastine, which has a secondary amine group, thereby ensuring reproducible retention times.

Methodologies and Performance

Several validated RP-HPLC methods have been reported for the determination of Epinastine in bulk drugs and pharmaceutical formulations.[1][2][3] A key aspect of many of these methods is their stability-indicating nature, meaning they can separate the parent drug from its degradation products.[1][3] This is crucial for assessing the stability of the drug under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3]

Table 1: Comparison of Validated RP-HPLC Methods for Epinastine Determination

ParameterMethod 1[1]Method 2[3]Method 3[4]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)C18 column (150×4.6 mm, 5µm)Lichrocart 10 µm C18
Mobile Phase 0.01 M KH2PO4 (pH 5.2 with phosphoric acid) and Acetonitrile (gradient)Aqueous phase (sodium pentanesulfonate and KH2PO4, pH 4.5) and Organic phase (Acetonitrile:Methanol, 4:1) (60:40 v/v)Acetonitrile: 0.1 M Ammonium Acetate buffer (40:60 v/v)
Flow Rate Not Specified1.0 ml/min1 ml/min
Detection UV at 254 nmUV at 220 nmUV at 262 nm
Linearity Range 80-120 µg/mL2-200 µg/mL20-100 µg/mL
Accuracy (% Recovery) 100.10 - 101.17%99.05 - 100.50%Not specified
Internal Standard NoneNoneMethyl Paraben

The selection of a specific HPLC method depends on the analytical requirements. For instance, a stability-indicating method like Method 1 is ideal for formulation development and stability studies.[1] Method 2 offers a wider linearity range, making it suitable for a broader range of concentrations.[3] The use of an internal standard in Method 3 can enhance the precision and accuracy of routine quality control analyses.[4]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method for Epinastine hydrochloride.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Kromasil C18 column (250 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Milli-Q water.

  • Mobile Phase A: 0.01 M KH2PO4 buffer, pH adjusted to 5.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve Epinastine hydrochloride in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the pharmaceutical formulation with the mobile phase to obtain a theoretical concentration within the linearity range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Gradient Program: Optimize the gradient of Mobile Phase A and B to achieve separation from degradation products.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution in triplicate to check for system suitability (e.g., theoretical plates, tailing factor, and %RSD of peak areas).

  • Inject the sample solution.

  • Identify the Epinastine peak by comparing its retention time with that of the standard.

  • Calculate the concentration of Epinastine in the sample using the peak area and the calibration curve.

Workflow for HPLC Analysis of Epinastine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Epinastine HCl Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Prepare Pharmaceutical Formulation Sample Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Generalized workflow for Epinastine quantification by HPLC.

UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach

UV-Visible spectrophotometry offers a simpler and more economical alternative to HPLC for the determination of Epinastine, particularly in bulk drug and simple formulations where interfering substances are minimal. These methods are based on the principle that Epinastine absorbs ultraviolet radiation at a specific wavelength.

Methodologies

Several spectrophotometric methods have been developed for Epinastine analysis:

  • Direct UV Spectrophotometry: This involves measuring the absorbance of an Epinastine solution at its wavelength of maximum absorption (λmax).

  • Difference Spectrophotometry: This technique enhances specificity by measuring the difference in absorbance of the drug in acidic and basic solutions.[4][5] For Epinastine hydrochloride, the difference in absorbance at 252 nm between a solution in 0.1N NaOH and an equivalent concentration in 0.1N HCl is measured.[4][5]

  • Derivative Spectrophotometry: This method involves calculating the first or higher-order derivative of the absorption spectrum, which can help in resolving overlapping spectra and eliminating background interference.[6][7] A first-order derivative method has been reported for Epinastine at 243.8 nm.[6][7]

  • Colorimetric Methods: These methods involve reacting Epinastine with a chromogenic agent to form a colored complex that can be measured in the visible region. One such method involves the reaction of the free base of Epinastine with chloranilic acid to produce a colored product with an absorption maximum at 517 nm.[4][5] Another approach uses acidic dyes like Wool Fast Blue, Orange II, and Azocarmine G to form chloroform-soluble ion-associates with Epinastine, which are then measured spectrophotometrically.[8]

Table 2: Comparison of UV-Visible Spectrophotometric Methods for Epinastine Determination

MethodPrincipleWavelengthLinearity Range (µg/mL)
Difference Spectrophotometry [4][5]pH-induced absorbance difference252 nm16 - 96
First-Order Derivative [6][7]First derivative of absorbance spectrum243.8 nmNot specified
Colorimetry (Chloranilic Acid) [4][5]Charge-transfer complex formation517 nm20 - 220
Extractive Spectrophotometry (Acidic Dyes) [8]Ion-associate formation490 - 590 nmNot specified
Experimental Protocol: Difference Spectrophotometry

1. Instrumentation:

  • Double beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Solutions:

  • Sodium hydroxide (NaOH) (0.1N).

  • Hydrochloric acid (HCl) (0.1N).

  • Epinastine hydrochloride standard stock solution (e.g., 1 mg/mL in methanol).

3. Procedure:

  • Prepare a series of standard solutions of Epinastine hydrochloride in the desired concentration range (e.g., 16-96 µg/mL).

  • For each concentration, prepare two aliquots. Dilute one with 0.1N NaOH and the other with 0.1N HCl.

  • Set the spectrophotometer to measure the difference in absorbance.

  • Place the acidic solution in the reference cuvette and the basic solution in the sample cuvette.

  • Measure the difference in absorbance at 252 nm.[4]

  • Construct a calibration curve by plotting the difference in absorbance against the concentration.

  • Prepare the sample solution in a similar manner and determine its concentration from the calibration curve.

Workflow for UV-Visible Spectrophotometric Analysis

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prepare_Standards Prepare Standard Solutions Set_Wavelength Set Wavelength (e.g., 252 nm) Prepare_Standards->Set_Wavelength Prepare_Sample Prepare Sample Solution Measure_Absorbance Measure Absorbance Prepare_Sample->Measure_Absorbance Set_Wavelength->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Sample Concentration Calibration_Curve->Determine_Concentration

Caption: Workflow for Epinastine analysis by UV-Visible Spectrophotometry.

High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Alternative

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.[9] It is a sophisticated form of TLC that utilizes high-performance adsorbent layers and advanced instrumentation for reproducible and quantitative analysis.[9]

Principle and Application

In HPTLC, the sample is applied as a narrow band onto a high-performance stationary phase (e.g., silica gel 60 F254). The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. After development, the plate is dried, and the separated bands are visualized and quantified using a densitometer.

While specific HPTLC methods for Epinastine are less commonly reported in the readily available literature compared to HPLC and UV spectrophotometry, the technique is well-suited for its analysis, especially for routine quality control and screening purposes. A validated HPTLC method for the simultaneous estimation of Epinastine and other drugs in a combined formulation has been developed.[10]

General HPTLC Methodology

A typical HPTLC method for Epinastine would involve the following steps:

  • Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of suitable organic solvents, optimized for the separation of Epinastine from other components. For a combination therapy, a mobile phase of chloroform and ammonium acetate buffer (pH 6.5) has been used.[10]

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Densitometric Analysis: Scan the dried plate with a densitometer at the λmax of Epinastine (e.g., 220 nm[10]).

  • Quantification: Correlate the peak area of the sample with that of the standard to determine the concentration.

HPTLC Workflow Diagram

HPTLC_Workflow Start Start Sample_Application Sample & Standard Application on HPTLC Plate Start->Sample_Application Plate_Development Chromatographic Development in Chamber Sample_Application->Plate_Development Drying Drying the Plate Plate_Development->Drying Densitometric_Scanning Densitometric Scanning at λmax Drying->Densitometric_Scanning Data_Analysis Peak Integration & Quantification Densitometric_Scanning->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for HPTLC analysis.

Advanced Techniques: LC-MS/MS for Bioanalysis

For the determination of Epinastine in biological matrices such as plasma, where high sensitivity and selectivity are paramount, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12][13]

Unparalleled Sensitivity and Specificity

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique can quantify Epinastine and its metabolites at very low concentrations (ng/mL levels), making it indispensable for pharmacokinetic and bioequivalence studies.[12][13] UPLC-MS/MS methods have been shown to be significantly more sensitive than HPLC-UV methods for Epinastine analysis in human plasma.[11]

The principle involves the ionization of the analyte after chromatographic separation and then monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion. This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interference from endogenous plasma components.

Conclusion and Recommendations

The choice of an analytical method for Epinastine determination is dictated by the specific requirements of the analysis.

  • RP-HPLC is the most versatile and reliable technique, particularly for stability-indicating assays and quality control of pharmaceutical formulations.

  • UV-Visible Spectrophotometry offers a simple, rapid, and cost-effective solution for the analysis of bulk drug and simple formulations, with difference and derivative techniques providing enhanced specificity.

  • HPTLC is a valuable high-throughput screening tool for routine quality control, offering advantages in terms of speed and solvent consumption.

  • LC-MS/MS is the gold standard for bioanalytical applications, providing the sensitivity and selectivity required for pharmacokinetic studies in biological fluids.

By understanding the principles, advantages, and limitations of each of these methods, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality, safety, and efficacy of Epinastine-containing products.

References

  • El-Didamony, A. M., & Hafeez, B. N. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 5(12), 1334-1342.

  • ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Retrieved from [Link]

  • Sravani, S., & Kumar, P. (2014). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 438-442.

  • Ghisleni, D. D. M., Steppe, M., & Schapoval, E. E. S. (2007). Development and Validation of Liquid Chromatographic and Ultraviolet Derivative Spectrophotometric Methods for Determination of Epinastine Hydrochloride in Coated Tablets. Journal of AOAC International, 90(5), 1266–1271.

  • ProQuest. (n.d.). Reverse Phase High Performance Liquid Chromatography for Validation of Epinastine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A VALIDATED HPLC METHOD FOR SEPARATION AND DETERMINATION OF EPINASTINE HYDROCHLORIDE ENANTIOMERS. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Liquid Chromatographic and Ultraviolet Derivative Spectrophotometric Methods for Determination of Epinastine Hydrochloride in Coated Tablets | Request PDF. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). ASSAY OF EPINASTINE IN BULK AND ITS PHARMACEUTICAL FORMULATIONS BY EXTRACTIVE SPECTROPHOTOMETRY. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Retrieved from [Link]

  • IMSEAR Repository. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. Retrieved from [Link]

  • IJIRT. (n.d.). HPTLC Methods to Assay Active Ingredients in Pharmaceutical Formulations. Retrieved from [Link]

  • Eurofins USA. (n.d.). The Science Behind an HPTLC Test. Retrieved from [Link]

  • MDPI. (n.d.). High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method's Greenness and Blueness. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for Epinastine Analysis

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Epinastine, a potent and selective H1-receptor antagonist, is a widely used a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Epinastine, a potent and selective H1-receptor antagonist, is a widely used antihistamine for which reliable analytical methods are crucial for both quality control in manufacturing and pharmacokinetic studies in clinical research.[1] This guide provides an in-depth, objective comparison of two of the most prevalent analytical techniques for Epinastine analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions about which methodology best suits their specific analytical needs. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and trustworthiness.[2][3][4][5][6]

The Rationale for Method Comparison: Sensitivity vs. Ubiquity

The choice between LC-MS and HPLC-UV for Epinastine analysis often hinges on a trade-off between sensitivity and accessibility. LC-MS/MS is renowned for its exceptional sensitivity and selectivity, making it the gold standard for bioanalysis where analyte concentrations can be exceedingly low.[7][8][9] Conversely, HPLC with UV detection is a robust, cost-effective, and widely available technique, often sufficient for the analysis of bulk drug substances and pharmaceutical formulations where the analyte is present in higher concentrations.[10][11][12]

A direct comparison of these two methods for Epinastine quantification in human plasma revealed that a UPLC-MS/MS method had a lower limit of quantitation (LLOQ) of 0.02 ng/mL, whereas an HPLC-UV method had an LLOQ of 1 ng/mL.[7] This significant difference in sensitivity underscores the importance of selecting the appropriate technique based on the expected concentration range of Epinastine in the sample matrix.

dot

Caption: Key factors influencing the choice between LC-MS and HPLC-UV.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, both an LC-MS/MS and an HPLC-UV method were developed and validated for the analysis of Epinastine. The validation was performed in accordance with ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[3][4][5][6]

HPLC-UV Method Protocol

This method is suitable for the quantification of Epinastine in bulk drug and pharmaceutical formulations.

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is a common choice.[11]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.1 M ammonium acetate or 0.01 M KH2PO4, is effective.[10][11] For example, a mobile phase of acetonitrile: 0.1 M ammonium acetate buffer (40:60 v/v) can be used.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection Wavelength: Epinastine exhibits UV absorbance at approximately 254-262 nm.[10][11]

  • Internal Standard: Methyl paraben can be used as an internal standard to improve precision.[10]

  • Sample Preparation: A stock solution of Epinastine hydrochloride is prepared in a suitable solvent like methanol. Working standards and samples are then prepared by diluting the stock solution with the mobile phase.

LC-MS/MS Method Protocol

This method is designed for high-sensitivity analysis, particularly for pharmacokinetic studies in biological matrices like plasma.

  • Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A core-shell C18 column (e.g., KINETEX C18, 50 x 2.1 mm, 1.7 µm) can provide excellent peak shape and resolution for rapid analysis.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[7]

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is typical for UPLC-MS/MS.[7]

  • Mass Spectrometric Detection: Detection is performed in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Epinastine and an internal standard (e.g., Bambuterol) would be monitored.[7]

  • Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction step is necessary to remove matrix components.[7]

dot

Caption: Generalized workflows for HPLC-UV and LC-MS/MS analysis.

Performance Data: A Quantitative Comparison

The validation of both methods yielded the following comparative performance data, which is crucial for selecting the appropriate method for a given application.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity Range 1 - 100 µg/mL0.02 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) ~0.3 ng/mL~0.007 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL0.02 ng/mL
Accuracy (% Recovery) 95.15 - 110.23%93.93 - 114.47%
Precision (%RSD) < 12.52%< 8.23%
Sample Volume 500 µL (plasma)100 µL (plasma)
Run Time 15 min5 min

Data synthesized from a comparative study on Epinastine analysis in human plasma.[7]

Discussion of Validation Parameters: Strengths and Limitations

Specificity: The HPLC-UV method demonstrates good specificity for the analysis of Epinastine in bulk drug and simple formulations. However, in complex matrices like plasma, co-eluting endogenous components can interfere with the analyte peak. The LC-MS/MS method, by monitoring specific precursor-to-product ion transitions, offers superior specificity and is less susceptible to matrix effects.[7] This is a critical advantage in bioanalysis.

Sensitivity (LOD/LOQ): As the data clearly indicates, the LC-MS/MS method is significantly more sensitive than the HPLC-UV method.[7] The LLOQ of 0.02 ng/mL for the LC-MS/MS method allows for the accurate determination of Epinastine concentrations at later time points in pharmacokinetic studies, which would not be possible with the HPLC-UV method.

Linearity and Range: Both methods exhibit excellent linearity over their respective concentration ranges. The wider dynamic range of the LC-MS/MS method is advantageous for studies where Epinastine concentrations may vary significantly.

Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision within the criteria set by regulatory guidelines (typically ±15% for accuracy and <15% RSD for precision).[2][13] The use of an internal standard in both methods is crucial for achieving high precision by correcting for variations in sample preparation and instrument response.

Robustness: The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. HPLC-UV methods are generally considered very robust. For both methods, robustness should be evaluated by slightly varying parameters such as mobile phase composition, pH, flow rate, and column temperature to ensure the method's reliability in routine use.

Throughput: The shorter run time of the UPLC-MS/MS method (5 minutes vs. 15 minutes for HPLC-UV) allows for higher sample throughput, which is a significant advantage in large-scale studies.[7]

Conclusion: Selecting the Fit-for-Purpose Method

The cross-validation of LC-MS and HPLC-UV methods for the analysis of Epinastine reveals that both techniques are valid and reliable when applied to the appropriate context.

  • HPLC-UV is a cost-effective, robust, and widely accessible method that is perfectly suited for the quality control of Epinastine in bulk drug substances and pharmaceutical dosage forms, where analyte concentrations are relatively high.

  • LC-MS/MS is the superior choice for bioanalytical applications, such as pharmacokinetic studies, due to its significantly higher sensitivity, specificity, and throughput.[7] It allows for the use of smaller sample volumes and can accurately quantify low concentrations of Epinastine in complex biological matrices.

Ultimately, the selection of the analytical method should be guided by the specific requirements of the study, including the nature of the sample, the expected concentration range of the analyte, and the available resources. This guide provides the foundational data and rationale to empower researchers to make that critical decision with confidence.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][2][13]

  • El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369. [Link][10][14]

  • ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6]

  • ICH Harmonised Guideline. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][15]

  • Jeong, J., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(3), 691. [Link][7]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link][16][17]

  • Rao, B. M., & Sankar, D. G. (2011). A validated stability-indicating HPLC assay method for Epinastine HCl in bulk drug. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 258-261. [Link][11]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link][3]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link][4]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link][18]

  • ICH Q2(R1) Validation of analytical procedures: Text and methodology. (1995). European Medicines Agency. [Link][5]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link][19]

Sources

Comparative

A Guide to Determining the Limit of Detection and Quantification for 9-Oxo Epinastine in Pharmaceutical Analysis

This guide provides a comprehensive framework for determining the limit of detection (LOD) and limit of quantification (LOQ) of 9-Oxo Epinastine, a critical metabolite of the antihistamine Epinastine. In drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the limit of detection (LOD) and limit of quantification (LOQ) of 9-Oxo Epinastine, a critical metabolite of the antihistamine Epinastine. In drug development and quality control, establishing robust and sensitive analytical methods is paramount for ensuring product safety and efficacy. This document offers a detailed, scientifically grounded protocol using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), compares it with alternative methods, and provides the rationale behind the experimental design, adhering to international regulatory standards.

The Critical Role of Sensitive Quantification for 9-Oxo Epinastine

9-Oxo Epinastine is a metabolite of Epinastine, an antiallergic drug.[1] While Epinastine is the active pharmaceutical ingredient (API), monitoring its metabolites is crucial for understanding the drug's pharmacokinetic profile, ensuring safety, and detecting impurities.[2] The concentration of metabolites in biological matrices or in the final drug product can be exceedingly low. Therefore, highly sensitive analytical methods are required to accurately detect and quantify these trace amounts. This guide focuses on establishing the LOD and LOQ, which define the lower limits of an analytical method's capabilities.

Foundational Concepts: LOD and LOQ

The International Council for Harmonisation (ICH) provides clear definitions for LOD and LOQ, which are fundamental to method validation.[3][4]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[5] It is the point at which a signal can be distinguished from the background noise.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[5] This is the minimum level at which the analytical method can provide reliable quantitative results.

Recommended Analytical Approach: UPLC-MS/MS

For the trace-level quantification of 9-Oxo Epinastine, UPLC-MS/MS is the method of choice due to its superior sensitivity and selectivity compared to other techniques like HPLC-UV.[6][7] The coupling of UPLC, which provides high-resolution chromatographic separation, with tandem mass spectrometry, which offers highly specific and sensitive detection, allows for the confident identification and quantification of analytes at very low concentrations, even in complex matrices.[7]

Experimental Workflow for LOD and LOQ Determination

The determination of LOD and LOQ is a systematic process that involves several key steps, as outlined in the workflow diagram below. This process is designed to be a self-validating system, ensuring the trustworthiness of the results.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Verification prep_standards Prepare 9-Oxo Epinastine Stock and Working Solutions spike_samples Spike Blanks at Low Concentrations prep_standards->spike_samples prep_blanks Prepare Blank Matrix Samples prep_blanks->spike_samples uplc_msms Analyze Samples using Validated UPLC-MS/MS Method spike_samples->uplc_msms acquire_data Acquire Signal and Noise Data uplc_msms->acquire_data calc_sn Calculate Signal-to-Noise Ratio (S/N) acquire_data->calc_sn calc_sd Alternatively, use Standard Deviation of Response and Slope acquire_data->calc_sd determine_lod_loq Determine LOD (S/N ≈ 3:1) and LOQ (S/N ≈ 10:1) calc_sn->determine_lod_loq calc_sd->determine_lod_loq verify Verify LOD/LOQ with Spiked Samples determine_lod_loq->verify

Caption: Workflow for determining LOD and LOQ of 9-Oxo Epinastine.

Detailed Experimental Protocol: UPLC-MS/MS Method for 9-Oxo Epinastine

This protocol is based on established methods for the parent compound, Epinastine, and its other metabolites.[1][8]

1. Materials and Reagents:

  • 9-Oxo Epinastine HCl Reference Standard[9]

  • Epinastine-d4 (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (for bioanalytical applications) or appropriate blank matrix

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions (Hypothetical):

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-Oxo Epinastine: m/z 264.1 → 193.1 (Quantifier), 264.1 → 247.1 (Qualifier)

    • Epinastine-d4 (IS): m/z 254.2 → 193.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 25 µL of internal standard working solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the UPLC-MS/MS system.

Determining LOD and LOQ: A Step-by-Step Guide

The ICH Q2(R1) guideline outlines several approaches for determining LOD and LOQ.[4] The signal-to-noise ratio method is particularly suitable for chromatographic techniques like UPLC-MS/MS that exhibit baseline noise.[10]

1. Preparation of Spiked Samples:

  • Prepare a series of calibration standards of 9-Oxo Epinastine in the chosen matrix at concentrations approaching the expected limit of detection. A typical range might be from 0.01 ng/mL to 1 ng/mL.

  • Prepare at least six blank samples (matrix without the analyte).

2. Analysis:

  • Inject the blank samples to determine the background noise level.

  • Inject the low-concentration spiked samples.

3. Calculation:

  • Signal-to-Noise (S/N) Ratio:

    • The signal (S) is the peak height of the 9-Oxo Epinastine peak.

    • The noise (N) is determined by measuring the standard deviation of the baseline signal over a region close to the analyte peak.

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.[10]

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.[10]

  • Standard Deviation of the Response and the Slope:

    • This method can also be used and is based on the standard deviation of the y-intercepts of multiple calibration curves or the standard deviation of blank sample responses.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.[4]

4. Verification:

  • The determined LOD and LOQ should be experimentally verified by analyzing a sufficient number of samples spiked at these concentrations to ensure that the detection and quantification are reliable. For the LOQ, the precision and accuracy should be within acceptable limits (typically ±15-20%).[6]

Performance Comparison: UPLC-MS/MS vs. HPLC-UV

The choice of analytical technique significantly impacts the achievable sensitivity. Here is a comparison of the expected performance of UPLC-MS/MS with a more conventional HPLC-UV method.

ParameterUPLC-MS/MS (Simulated Data)HPLC-UV (Typical Performance)Rationale for Difference
Selectivity Very HighModerate to LowMS/MS detects specific mass-to-charge ratios, minimizing interference from matrix components.[7] UV detection is less specific.
LOD ~0.05 ng/mL~10-50 ng/mLMass spectrometry is inherently more sensitive than UV-Vis absorption for many compounds.[6]
LOQ ~0.15 ng/mL~50-150 ng/mLThe higher sensitivity and selectivity of MS/MS allow for reliable quantification at much lower levels.[6]
Run Time 3-5 minutes10-20 minutesUPLC uses smaller particles and higher pressures, leading to faster separations without sacrificing resolution.
Matrix Effects Can be significant but manageable with an internal standardLess prone to signal suppression/enhancementIon suppression in the ESI source is a known phenomenon in LC-MS that must be addressed during method development.

Note: The data for UPLC-MS/MS is simulated based on typical performance for similar analytes. The HPLC-UV data is based on general performance characteristics for small molecules.

Logic Diagram for Method Selection

The decision to use a particular analytical technique should be based on the specific requirements of the analysis.

Method_Selection start Analysis Requirement? trace_quant Trace Quantification (<10 ng/mL)? start->trace_quant uplc_msms Use UPLC-MS/MS trace_quant->uplc_msms Yes hplc_uv Consider HPLC-UV trace_quant->hplc_uv No high_throughput High Throughput Needed? high_throughput->uplc_msms Yes high_throughput->hplc_uv No uplc_msms->high_throughput

Caption: Decision tree for analytical method selection.

Conclusion

This guide provides a robust and scientifically sound framework for determining the LOD and LOQ of 9-Oxo Epinastine. By leveraging the high sensitivity and selectivity of UPLC-MS/MS and adhering to the principles outlined by the ICH, researchers and drug development professionals can establish reliable analytical methods suitable for regulatory submission and quality control. The provided protocols and comparative data underscore the importance of selecting the appropriate analytical technique to meet the specific demands of pharmaceutical analysis, ensuring that even trace levels of metabolites can be accurately and precisely quantified.

References

  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Pharmaceuticals, 13(10), 309. [Link]

  • Pharma Validation. (2025). ICH Q2 Guidance on Reporting LOD and LOQ Values. [Link]

  • BioPharm International. (2021). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical Chromatography, 34(9), e4848. [Link]

  • Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2020). Stabilities of epinastine under various conditions of UPLC-MS/MS and HPLC-UV quantification methods. ResearchGate. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Growth Hub. (2022, July 7). ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria [Video]. YouTube. [Link]

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • El-Didamony, A. M., Moustafa, A. A., & Abo-El-Abass, S. A. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(7), 1864-1873. [Link]

  • El-Didamony, A. M., Moustafa, A. A., & Abo-El-Abass, S. A. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(7), 1864-1873. [Link]

  • Patel, K. D., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 1-11. [Link]

  • BioPharma Services Inc. (n.d.). BA Method Validation: Active Metabolites. [Link]

  • Kumar, P., & Sangeetha, D. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 52-60. [Link]

  • Jeong, S. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Pharmaceuticals, 13(10), 309. [Link]

  • El-Didamony, A. M., Moustafa, A. A., & Abo-El-Abass, S. A. (2014). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. [Link]

  • Ahirrao, R. A., & Sonawane, S. S. (2019). Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Validation

A Comparative Guide to Robustness Testing for the Analytical Method of 9-Oxo Epinastine

Introduction In the landscape of pharmaceutical analysis, the assurance of a method's reliability is paramount. This guide delves into the critical process of robustness testing for the analytical quantification of 9-Oxo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical analysis, the assurance of a method's reliability is paramount. This guide delves into the critical process of robustness testing for the analytical quantification of 9-Oxo Epinastine, a principal metabolite and potential degradant of the second-generation antihistamine, Epinastine.[1][2] The presence and quantity of such related substances are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, the analytical method employed for its measurement must be not only accurate and precise but also resilient to the minor variations that are inherent in routine laboratory work.

This document provides an in-depth, experience-driven perspective on designing and executing a robust robustness study for a High-Performance Liquid Chromatography (HPLC) method tailored for 9-Oxo Epinastine. We will compare this workhorse methodology with higher-sensitivity alternatives and provide a self-validating experimental protocol. The core objective is to move beyond a simple checklist approach and explain the scientific rationale behind each step, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

The "Why": Deconstructing the Principle of Robustness

Before embarking on experimental design, it is crucial to understand the foundational concept of robustness. The ICH defines robustness as the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage and is a key predictor of its success upon transfer to different laboratories, instruments, or analysts.[5] It is distinct from intermediate precision, which evaluates variations over a longer term within the same lab, and ruggedness, which often encompasses inter-laboratory trials.[6]

The ultimate goal of robustness testing is to proactively identify which operational parameters are critical to the method's performance and to establish appropriate system suitability criteria to ensure the method remains valid every time it is run. A failure in robustness testing is not a failure of the method itself, but rather an opportunity to understand its limitations and improve it before it is implemented in a regulated environment.

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2) cluster_life Method Lifecycle DEV Initial Method Development & Optimization SPEC Specificity (Forced Degradation) DEV->SPEC LIN Linearity & Range ACC Accuracy PREC Precision (Repeatability & Intermediate) LOQ LOD / LOQ ROBUST Robustness Testing LIN->ROBUST Identifies Critical Parameters to Test ACC->ROBUST Identifies Critical Parameters to Test PREC->ROBUST Identifies Critical Parameters to Test TRANS Method Transfer ROBUST->TRANS Ensures Successful Transfer LOQ->ROBUST Identifies Critical Parameters to Test ROUTINE Routine Use & Monitoring TRANS->ROUTINE

Figure 1: Robustness testing within the analytical method lifecycle.

Methodology Comparison: Selecting the Right Tool for the Job

While this guide focuses on RP-HPLC with UV detection, a comprehensive understanding of alternative methodologies is essential for making informed decisions during method development. The choice of analytical technique is fundamentally tied to the method's intended purpose, whether it's for release testing, stability studies, or pharmacokinetic analysis.

Methodology Principle Advantages for 9-Oxo Epinastine Limitations Typical Application
RP-HPLC with UV Detection Chromatographic separation based on polarity, detection via UV absorbance.Cost-effective, widely available, robust, and provides sufficient resolution and sensitivity for quality control.[7]Lower sensitivity compared to MS; potential for co-elution with unknown impurities.Routine QC, release testing, stability studies.
UPLC-MS/MS Separation using smaller particle columns for higher efficiency, coupled with highly sensitive and specific mass detection.Significantly higher sensitivity (up to 50x greater than HPLC-UV) and specificity.[8] Ideal for trace-level quantification and peak identity confirmation.[9]Higher equipment cost and operational complexity; potential for matrix effects.Bioanalytical studies (pharmacokinetics), genotoxic impurity analysis, reference standard characterization.
Spectrophotometry (e.g., Difference) Measures absorbance of light at specific wavelengths.Very simple, rapid, and inexpensive.Lacks specificity; cannot distinguish between Epinastine, 9-Oxo Epinastine, and other structurally similar impurities or degradants.[10][11]Not suitable for impurity analysis; may be used for simple assays of the bulk drug substance where impurities are negligible.

For the routine quality control and stability testing of 9-Oxo Epinastine as an impurity in a drug product, RP-HPLC-UV represents the most balanced and appropriate choice, providing a self-validating system that is both reliable and practical for its intended purpose.

Experimental Protocol: A Robustness Study for an RP-HPLC Method

This section outlines a detailed, step-by-step protocol for conducting a robustness study. The foundation of this study is a well-defined baseline analytical method.

Part 1: Baseline Analytical Method Protocol

This hypothetical method is based on typical conditions reported for Epinastine and related compounds.[7][10]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer: Acetonitrile (70:30 v/v). The aqueous phase is adjusted to pH 5.0 with dilute phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A test solution containing Epinastine and a spiked level of 9-Oxo Epinastine (e.g., at the specification limit) is prepared in the mobile phase. A resolution solution, often derived from a forced degradation study (e.g., mild acid hydrolysis), is used to ensure the most critical pair of peaks can be resolved.[12][13]

Part 2: Identifying Critical Parameters and Defining Variations

The selection of parameters to test is not arbitrary; it is based on chromatographic principles and experience.[5] The variations should be small but deliberate, reflecting the types of fluctuations expected during routine use.

Parameter Nominal Value Variation (-1 Level) Variation (+1 Level) Scientific Rationale for Selection
Mobile Phase pH5.04.85.2Affects the ionization state of the basic amine functions in Epinastine and 9-Oxo Epinastine, which can significantly alter retention time and peak shape.
% Acetonitrile30%28%32%As the strong eluting solvent, its concentration is a primary driver of retention time and resolution. Small changes can shift peaks considerably.[7]
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/minDirectly impacts retention times, peak heights, and column pressure. While modern pumps are precise, this tests for systemic variations.[14]
Column Temp.30°C25°C35°CInfluences mobile phase viscosity and mass transfer kinetics, affecting retention times, peak efficiency, and selectivity.
Wavelength254 nm252 nm256 nmTests the sensitivity of the quantitative result to small drifts in the detector's monochromator, especially if measured on a steep part of the UV spectrum.
Part 3: Experimental Design - OFAT vs. DoE

A common but inefficient approach is the "One Factor at a Time" (OFAT) method. A much more powerful and efficient alternative is a Design of Experiments (DoE) approach, such as a fractional factorial design, which can assess the impact of multiple factors and their interactions in a minimal number of runs.

G cluster_ofat OFAT Workflow cluster_doe DoE Workflow N1 Nominal Conditions P1_low Vary pH (Low) N1->P1_low P1_high Vary pH (High) N1->P1_high P2_low Vary %ACN (Low) N1->P2_low P2_high Vary %ACN (High) N1->P2_high P3_low Vary Flow (Low) N1->P3_low P3_high Vary Flow (High) N1->P3_high ETC ...etc. N1->ETC D1 Run 1 (pH-, ACN-, Flow+) D2 Run 2 (pH+, ACN-, Flow-) D3 Run 3 (pH-, ACN+, Flow-) D4 Run 4 (pH+, ACN+, Flow+) ETC2 ...etc. (8-16 runs total) OFAT_exp OFAT: - Many runs (1 + 2*factors) - Misses interactions between factors DOE_exp DoE: - Fewer runs - Detects interactions - More powerful data

Sources

Comparative

A Comparative Guide to the Specificity of Stability-Indicating Methods for Epinastine Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance like Epinastine Hydrochloride is not merely a procedural step but a cornerstone of pharmaceutical quality and pa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance like Epinastine Hydrochloride is not merely a procedural step but a cornerstone of pharmaceutical quality and patient safety. Epinastine, a direct H1-receptor antagonist and mast cell stabilizer, is primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic efficacy is contingent on its structural integrity. This guide provides an in-depth comparison of stability-indicating analytical methods, focusing on the critical parameter of specificity, and is grounded in established regulatory principles and empirical data.

The objective of any stability-indicating method is to provide an unambiguous assessment of a drug's purity and stability over time. According to the International Council for Harmonisation (ICH) guidelines, a stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.[2] This guide will dissect the methodologies that achieve this for Epinastine, offering a comparative analysis of published High-Performance Liquid Chromatography (HPLC) methods.

The Imperative of Specificity in Epinastine Analysis

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2] For a stability study, this means the method must be able to separate the intact Epinastine peak from any peaks corresponding to molecules formed under stress conditions. Without this resolving power, a simple decrease in the main peak area could be misleading, and the formation of potentially toxic degradants could go undetected.

The process of proving specificity is intrinsically linked to forced degradation studies, also known as stress testing. In these studies, the drug substance is subjected to harsh conditions—acidic and basic hydrolysis, oxidation, heat, and light—to intentionally generate degradation products.[3][4] A truly stability-indicating method will successfully resolve the Epinastine peak from all degradant peaks generated during these studies.[5]

Logical Workflow for Method Development and Validation

The development of a robust, stability-indicating method is a systematic process. It begins with initial parameter optimization and culminates in a comprehensive validation that confirms its suitability for its intended purpose. The self-validating nature of this workflow ensures that the final method is reliable and trustworthy.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity Confirmation (Forced Degradation) cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Full Method Validation (ICH Q2(R1)) MD1 Selection of Initial Conditions (Column, Mobile Phase, Detector) MD2 System Suitability Testing (Tailing Factor, Plate Count) MD1->MD2 FD_Start Subject Epinastine to Stress: Acid, Base, Oxidation, Thermal, Photolytic MD2->FD_Start FD_Analysis Analyze Stressed Samples using Developed Method FD_Start->FD_Analysis FD_Eval Evaluate Peak Purity & Resolution (e.g., using PDA Detector) FD_Analysis->FD_Eval Opt Adjust Method Parameters (e.g., Mobile Phase Ratio, pH) if Resolution is Inadequate FD_Eval->Opt Resolution < 1.5 Val Validate for: Linearity, Accuracy, Precision, LOD, LOQ, Robustness FD_Eval->Val Resolution ≥ 1.5 Opt->MD1 Re-optimize

Caption: Workflow for Stability-Indicating Method Development and Validation.

Comparative Analysis of Chromatographic Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the stability testing of Epinastine Hydrochloride.[1] The choice of stationary phase, mobile phase composition, and detector wavelength are critical variables that dictate the method's specificity. Below is a comparison of several published methods.

Parameter Method 1 [3][6]Method 2 [5]Method 3 [1]
Stationary Phase (Column) Kromasil C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 0.01 M KH2PO4 (pH 5.2 with H3PO4) and Acetonitrile (ACN)Aqueous: 3.8g Sodium Pentanesulfonate Monohydrate + 4.0g KH2PO4 in 1L H2O (pH 4.5) Organic: ACN:Methanol (4:1 v/v) Ratio: Aqueous:Organic (60:40 v/v)Acetonitrile and 0.1 M Ammonium Acetate buffer (40:60 v/v)
Flow Rate Gradient (Not specified in abstract)1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm220 nmNot specified
Retention Time (Epinastine) Not specified~3.5 minNot specified
Expert Insights on Method Selection:
  • Column Chemistry: The universal choice of a C18 stationary phase highlights its versatility and effectiveness in retaining Epinastine, a moderately polar molecule. The slight variations in column length (150 mm vs. 250 mm) will influence run time and resolution, with longer columns generally providing better separation at the cost of longer analysis times.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. Methods often employ a phosphate buffer to maintain a pH between 4.5 and 5.2.[3] This is a deliberate choice to ensure the consistent ionization state of Epinastine and any potential degradation products, which is crucial for reproducible retention times and peak shapes.

  • Organic Modifier: Acetonitrile is commonly used due to its low viscosity and UV transparency. The ratio of the aqueous buffer to the organic modifier is adjusted to achieve the desired retention time and resolution. Method 2's use of an ion-pairing agent (Sodium Pentanesulfonate) is a strategic choice to improve the retention and peak shape of the basic Epinastine molecule on the C18 column.[5]

  • Detection Wavelength: The selection of 220 nm or 254 nm is based on the UV absorbance maxima of Epinastine, ensuring high sensitivity.[3] A photodiode array (PDA) detector is highly recommended during method development as it can assess peak purity, providing an additional layer of confidence in the method's specificity.

Proving Specificity: A Closer Look at Forced Degradation

The true test of a stability-indicating method lies in its performance with stressed samples. Epinastine has been shown to degrade under various conditions, and a validated method must be able to separate the intact drug from all resulting degradants.[3][7]

Summary of Epinastine Degradation Behavior
Stress Condition Typical Reagents & Conditions Observed Degradation Reference
Acid Hydrolysis 0.1 N HCl at 60°CSignificant degradation observed.[1][3]
Base Hydrolysis 0.02 N NaOH at 60°CSignificant degradation observed.[1][3]
Oxidative Degradation 30% H₂O₂ at Room TemperatureSignificant degradation observed.[1][3]
Thermal Degradation Dry heat at 60°CNegligible to minor degradation.[1][3]
Photolytic Degradation Exposure to UV radiationSome degradation observed, particularly in acidic solutions.[1][8]

The literature consistently shows that Epinastine is susceptible to degradation under acidic, basic, and oxidative stress, while being relatively stable to heat.[3][7] One study identified that a key degradation pathway involves the opening of the imidazole ring to form an amide group.[9] The ability of an HPLC method to resolve the parent Epinastine from these chemically distinct degradants is the ultimate proof of its specificity.

G cluster_0 Forced Degradation Conditions cluster_1 Resulting Mixture cluster_2 Chromatographic Separation (Specificity Demonstrated) Stress Acid (HCl) Base (NaOH) Oxidative (H₂O₂) Thermal Photolytic Mixture Intact Epinastine Degradant 1 Degradant 2 ... Degradant N Stress->Mixture Epinastine Epinastine Peak (Well-resolved) Mixture:p0->Epinastine Degradants Degradant Peaks (Separated from Epinastine & each other) Mixture:p1->Degradants Mixture:p2->Degradants Mixture:pN->Degradants

Caption: Demonstrating Specificity via Forced Degradation and HPLC.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a representative example synthesized from published, validated methods.[5] It is intended as a guide and should be fully validated in the user's laboratory for their specific application, as per ICH Q2(R1) guidelines.[10][11]

Objective: To quantify Epinastine Hydrochloride and separate it from potential degradation products.

1. Materials and Reagents:

  • Epinastine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Sodium Pentanesulfonate Monohydrate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Ultrapure Water

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV or PDA detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Aqueous Phase (A): Dissolve 3.8 g of Sodium Pentanesulfonate Monohydrate and 4.0 g of Potassium Dihydrogen Orthophosphate in 1000 mL of water. Adjust pH to 4.5 with orthophosphoric acid.

    • Organic Phase (B): Mix Acetonitrile and Methanol in a 4:1 v/v ratio.

    • Elution: Isocratic, using a mixture of Aqueous Phase (A) and Organic Phase (B) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: 220 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Epinastine HCl Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (from Ophthalmic Solution): Transfer a volume of the ophthalmic solution equivalent to a known amount of Epinastine HCl into a volumetric flask and dilute with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).

4. Validation Procedure (Abbreviated per ICH Q2(R1)):

  • System Suitability: Inject the standard solution six times. The %RSD for the peak area should be ≤ 2.0%, the theoretical plates > 2000, and the tailing factor ≤ 2.0.

  • Specificity: Perform forced degradation as outlined in Section 3. Analyze the stressed samples. The method is specific if the Epinastine peak is resolved from all degradation peaks (resolution > 1.5) and the peak is spectrally pure (if using a PDA detector).

  • Linearity: Prepare a series of at least five concentrations (e.g., 2-200 µg/mL).[5] Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of Epinastine HCl at three levels (e.g., 80%, 100%, 120%).[3][4] The mean recovery should be within 98.0-102.0%.

  • Precision (Repeatability): Analyze six replicate samples at 100% of the test concentration. The %RSD should be ≤ 2.0%.

Conclusion

The development and validation of a stability-indicating method for Epinastine Hydrochloride is a rigorous but essential process for ensuring pharmaceutical quality. The specificity of the method, proven through comprehensive forced degradation studies, is the most critical parameter. While several validated RP-HPLC methods exist, they share common principles: the use of a C18 column and a buffered mobile phase to achieve effective separation. By understanding the causal relationships between chromatographic variables and employing a systematic validation approach as outlined by ICH guidelines, researchers can confidently develop and implement robust methods that guarantee the accurate assessment of Epinastine's stability and purity.

References

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (2016). ResearchGate. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmacy and Technology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. IMSEAR Repository. [Link]

  • Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. [Link]

  • A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. ResearchGate. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Bangladesh Journals Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. ResearchGate. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH. [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. [Link]

Sources

Validation

A Guide to Inter-laboratory Comparison of 9-Oxo Epinastine Hydrochloride Analysis: Ensuring Analytical Consistency in Drug Development

In the landscape of pharmaceutical development, the consistent and accurate analysis of drug metabolites is paramount. 9-Oxo Epinastine Hydrochloride, a key metabolite of the antihistamine Epinastine, serves as a critica...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistent and accurate analysis of drug metabolites is paramount. 9-Oxo Epinastine Hydrochloride, a key metabolite of the antihistamine Epinastine, serves as a critical analyte in pharmacokinetic and safety studies. Ensuring that different laboratories can produce comparable and reliable data for this compound is not just a matter of good practice; it is a foundational requirement for regulatory submission and clinical confidence.

This guide provides an in-depth look at a hypothetical inter-laboratory comparison study for the analysis of 9-Oxo Epinastine Hydrochloride. It is designed for researchers, scientists, and drug development professionals to offer a framework for establishing analytical congruency across multiple testing sites. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and discuss the interpretation of comparative data, all while adhering to the principles of scientific integrity and regulatory expectations.

The Imperative for Inter-laboratory Comparison

Inter-laboratory comparison, often conducted as a proficiency test, is a vital component of a robust quality management system in the pharmaceutical industry.[1] Its primary objective is to assess the performance of individual laboratories in carrying out specific analytical methods and to identify any systematic or random errors that may exist between them. For a metabolite like 9-Oxo Epinastine Hydrochloride, consistent quantification is crucial for:

  • Accurate Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Epinastine relies on precise measurement of its metabolites.

  • Toxicology and Safety Assessment: Intersubject and inter-study variability in metabolite levels can have significant safety implications.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust validation of analytical methods, and inter-laboratory comparisons provide strong evidence of a method's reproducibility.[2][3][4][5]

Designing the Inter-laboratory Study: A Hypothetical Framework

This guide outlines a proficiency testing scheme involving a coordinating laboratory and several participating laboratories. The coordinating laboratory is responsible for the preparation and distribution of homogenous and stable test samples containing known concentrations of 9-Oxo Epinastine Hydrochloride.

Diagram: Workflow of the Inter-laboratory Comparison Study

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, 3...n) cluster_2 Data Analysis & Reporting A Preparation of Homogenous 9-Oxo Epinastine HCl Samples B Characterization & Assignment of Reference Values A->B C Distribution of Blinded Samples to Participants B->C D Sample Receipt & Storage C->D E Analysis using Standardized Analytical Method D->E F Data Reporting to Coordinating Laboratory E->F G Statistical Analysis of Results (e.g., Z-Score Calculation) F->G H Issuance of Performance Report G->H I Identification of Discrepancies & Corrective Action Recommendations H->I

Caption: Workflow of the inter-laboratory comparison study.

Proposed Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Given the need for high sensitivity and selectivity in biological matrices, a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is proposed for the quantification of 9-Oxo Epinastine Hydrochloride. This choice is informed by established methods for the parent drug, Epinastine, and its other metabolites.[6]

Rationale for Method Selection:
  • Specificity: HPLC provides excellent separation of the analyte from endogenous matrix components and other potential metabolites of Epinastine.[7][8]

  • Sensitivity: Tandem mass spectrometry (MS/MS) offers low limits of detection (LOD) and quantification (LOQ), which are essential for accurately measuring metabolite concentrations in biological fluids.

  • Robustness: HPLC-MS/MS methods are generally robust and can be reliably transferred between laboratories.

Experimental Protocol

The following protocol is a recommended starting point for the analysis of 9-Oxo Epinastine Hydrochloride in human plasma.

1. Materials and Reagents:

  • 9-Oxo Epinastine Hydrochloride reference standard (purity >98%)[9][10][11][12]

  • Epinastine-d4 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from potential interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9-Oxo Epinastine: Precursor ion > Product ion (to be determined during method development)

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Diagram: Analytical Workflow

G A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution in Mobile Phase E->F G HPLC-MS/MS Analysis F->G H Data Quantification G->H

Caption: Analytical workflow for 9-Oxo Epinastine Hydrochloride.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, the coordinating laboratory will perform a statistical analysis to assess inter-laboratory performance.

Statistical Evaluation: The Z-Score

A widely accepted method for evaluating performance in proficiency testing is the calculation of the Z-score.[13][14][15][16][17] The Z-score provides a standardized measure of a laboratory's deviation from the assigned reference value.

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned reference value determined by the coordinating laboratory.

  • σ is the standard deviation for proficiency assessment, which can be a predetermined value or calculated from the participants' results.

Interpretation of Z-Scores:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

Hypothetical Inter-laboratory Comparison Data

The following table presents hypothetical results from five laboratories participating in the proficiency test for a sample with an assigned reference value of 10.0 ng/mL for 9-Oxo Epinastine Hydrochloride.

LaboratoryReported Concentration (ng/mL)Z-ScorePerformance
Lab 19.8-0.2Satisfactory
Lab 211.51.5Satisfactory
Lab 38.2-1.8Satisfactory
Lab 412.62.6Questionable
Lab 57.1-2.9Questionable

Assuming a standard deviation for proficiency assessment (σ) of 1.0 ng/mL.

Addressing Discrepancies and Ensuring Method Robustness

The results of the inter-laboratory comparison are not merely for scoring but are a tool for continuous improvement. Laboratories with questionable or unsatisfactory Z-scores should conduct a thorough investigation to identify the root cause of the deviation. Potential sources of error include:

  • Sample Handling and Storage: Inconsistencies in storage conditions or sample preparation.

  • Instrument Calibration: Drifts in instrument performance or improper calibration.

  • Analyst Technique: Variations in pipetting, extraction, or data processing.

  • Reagent Quality: Use of expired or improperly prepared reagents.

The robustness of the analytical method should also be assessed by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, flow rate) to evaluate its capacity to remain unaffected.[18]

Conclusion

The inter-laboratory comparison of 9-Oxo Epinastine Hydrochloride analysis is a critical exercise to ensure data integrity and consistency across different testing facilities. By employing a robust and validated analytical method, such as the proposed HPLC-MS/MS protocol, and by rigorously evaluating performance through statistical tools like Z-scores, the pharmaceutical industry can build a strong foundation of reliable data to support drug development and ensure patient safety. This guide provides a comprehensive framework for undertaking such a comparison, emphasizing the importance of scientific rationale, meticulous execution, and a commitment to continuous improvement.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306710, 9-Oxo Epinastine Hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]

  • Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

  • Takahashi, H., et al. (1997). Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. Research communications in molecular pathology and pharmacology. [Link]

  • Unknown. (n.d.). Statistical Process of Results and Laboratory Proficiency Evaluation of Proficiency Testing. [Link]

  • Quality Pathshala. (2023). Z-score application in Testing Laboratory. [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 9-Oxo Epinastine Hydrochloride. [Link]

  • Yarita, T., et al. (2002). Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. British journal of clinical pharmacology. [Link]

  • Quasimeme. (n.d.). Evaluation of the z-score assessment used by Quasimeme. [Link]

  • Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of today (Barcelona, Spain : 1998). [Link]

  • Thompson, M. (2016). z-Scores and other scores in chemical proficiency testing - Their meanings, and some common misconceptions. Accreditation and Quality Assurance. [Link]

  • Jeong, S. H., et al. (2020). Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Biomedical chromatography. [Link]

  • Tasaka, K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

  • BioPharm International. (2015). Equivalence Testing for Comparability. [Link]

  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

Sources

Comparative

A Comparative Guide to the-Stress-Stability of Epinastine and its Metabolite, 9-Oxo Epinastine

For researchers and professionals in drug development, a comprehensive understanding of a drug substance's stability is paramount. Forced degradation, or stress testing, provides critical insights into the intrinsic stab...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of a drug substance's stability is paramount. Forced degradation, or stress testing, provides critical insights into the intrinsic stability of a molecule, its potential degradation pathways, and is a foundational requirement for developing stability-indicating analytical methods.[1] This guide offers an in-depth comparison of the stability profiles of Epinastine, a potent H1 antihistamine, and its primary metabolite, 9-Oxo Epinastine, under various stress conditions as stipulated by international guidelines.[1][2]

Molecular Overview: Epinastine and 9-Oxo Epinastine

Epinastine is a second-generation antihistamine distinguished by its dibenzo[c,f]imidazo[1,5-a]azepine structure. Its primary oxidative metabolite is 9-Oxo Epinastine, which is formed by the oxidation of the methylene bridge in the azepine ring.[3][4] Understanding this structural relationship is key to predicting and interpreting their respective stabilities. 9-Oxo Epinastine is also known to be a decomposition product of Epinastine.[3]

  • Epinastine: A robust molecule, but the tricyclic system and imidazole ring present potential sites for degradation.

  • 9-Oxo Epinastine: The introduction of a ketone group (oxo-) can significantly alter the electronic properties and steric accessibility of the molecule, potentially influencing its susceptibility to nucleophilic or electrophilic attack under stress conditions.

The Rationale for Forced Degradation Studies

Forced degradation studies are a regulatory necessity and a scientific tool.[1] As outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to:[2][5]

  • Identify Degradation Pathways: Determine how the molecule breaks down under harsh conditions.

  • Elucidate Degradant Structures: Characterize the chemical nature of the impurities and degradation products.

  • Develop Stability-Indicating Methods: Ensure the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[6]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the development of a stable drug product.[1]

A typical forced degradation study aims for a target degradation of 5-20% of the active ingredient to ensure that the degradation products are detectable and the pathways can be adequately studied without completely destroying the molecule.[2][7]

Experimental Design: A Head-to-Head Comparison

This section outlines a comprehensive protocol for comparing the stability of Epinastine and 9-Oxo Epinastine.

3.1. Materials and Reagents

  • Epinastine Hydrochloride Reference Standard

  • 9-Oxo Epinastine Hydrochloride Reference Standard[8][9][10]

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Water (HPLC Grade)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector.

  • pH meter

  • Photostability chamber

  • Forced-air oven

3.3. Experimental Workflow

The overall workflow for the comparative stress testing is depicted below.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solutions (Epinastine & 9-Oxo Epinastine) prep_samples Aliquot for each Stress Condition prep_stock->prep_samples acid Acidic (0.1N HCl, 70°C) base Basic (0.1N NaOH, 70°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (80°C, Solid & Solution) photo Photolytic (ICH Q1B) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify Degradation (% Remaining API) hplc->data end Final Report data->end Compare Stability Profiles

Caption: Experimental workflow for comparative stress testing.

3.4. Stress Condition Protocols

For each condition, parallel experiments must be conducted on Epinastine and 9-Oxo Epinastine solutions (e.g., at 100 µg/mL).

  • Acidic Hydrolysis: Mix the sample solution with 0.1 N HCl and heat at 70°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Mix the sample solution with 0.1 N NaOH and heat at 70°C. Withdraw aliquots at timed intervals, cool, and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Monitor at various time points.

  • Thermal Degradation: Expose both solid-state samples and solutions to heat (e.g., 80°C) in a calibrated oven.

  • Photolytic Degradation: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3.5. Stability-Indicating HPLC Method

A robust HPLC method is critical for separating the parent compounds from any degradation products.

  • Column: C18, 150 x 4.6 mm, 5 µm[11]

  • Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate buffer.[12] A gradient elution may be necessary to resolve all peaks.

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: UV detection at an appropriate wavelength (e.g., 262 nm).[12]

  • Internal Standard: An internal standard, such as methylparaben, can be used to improve quantitative accuracy.[12]

Results and Discussion: A Comparative Analysis

While direct comparative stability data for 9-Oxo Epinastine is not extensively published, we can extrapolate a likely stability profile based on existing data for Epinastine and the chemical nature of the 9-Oxo structure. Studies have shown that Epinastine is relatively stable, with degradation generally below 14% under various pH conditions at elevated temperatures.[13] It shows moderate sensitivity to strongly acidic and alkaline conditions and is less stable under acidic conditions when exposed to UV/Vis light.[11][14]

The expected results are summarized in the table below, which should be populated with experimental data.

Stress ConditionEpinastine (% Degradation)9-Oxo Epinastine (% Degradation)Postulated Rationale for Difference
Acidic (0.1 N HCl, 70°C) ~10-15%Potentially HigherThe keto group in 9-Oxo Epinastine might activate adjacent bonds, making the ring system more susceptible to acid-catalyzed hydrolysis.
Basic (0.1 N NaOH, 70°C) ~10-15%Potentially Similar or HigherEpinastine's degradation in alkaline conditions involves the opening of the imidazole ring.[13] The oxo- group's influence here is less predictable without experimental data.
Oxidative (3% H₂O₂) ModeratePotentially LowerEpinastine is susceptible to oxidation at the methylene bridge. Since 9-Oxo Epinastine is already the oxidized product at this position, it is expected to be more stable against further oxidation at this site.
Thermal (80°C) LowLowBoth molecules are expected to be relatively stable in solid form. Solution stability would depend on the solvent and pH.
Photolytic (ICH Q1B) ModeratePotentially HigherThe introduction of a carbonyl chromophore in 9-Oxo Epinastine could increase its molar absorptivity in the UV range, potentially making it more susceptible to photodegradation. Epinastine itself is more photolabile in acidic conditions.
Conceptual Degradation Relationship

The relationship between Epinastine and 9-Oxo Epinastine within a stress-testing paradigm can be visualized as follows.

G Epinastine Epinastine (Parent Drug) OxoEpinastine 9-Oxo Epinastine (Metabolite / Degradant) Epinastine->OxoEpinastine Oxidative Stress OtherDeg Other Degradation Products Epinastine->OtherDeg Hydrolytic, Photolytic Stress OxoEpinastine->OtherDeg Hydrolytic, Photolytic Stress

Caption: Epinastine degradation pathways under stress.

Conclusion

This guide provides a framework for the systematic comparison of the stability of Epinastine and its metabolite, 9-Oxo Epinastine. Based on chemical principles, 9-Oxo Epinastine is predicted to exhibit greater stability towards oxidative stress but potentially increased lability under photolytic and certain hydrolytic conditions compared to the parent Epinastine molecule. The execution of the described experimental protocols is essential to validate these hypotheses and to build a comprehensive stability profile, which is a cornerstone of robust drug development and regulatory submission.

References

  • ICH Q1A(R2) Expectations for Compliance. (2025, November 5). Vertex AI Search.
  • Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. PubMed.
  • Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed.
  • Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate.
  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research.
  • Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. MDPI.
  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI.
  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH.
  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.
  • Summary of forced degradation results. ResearchGate.
  • 9-Oxo Epinastine Hydrochloride. Alentris Research Pvt. Ltd.
  • 9-Oxo Epinastine Hydrochloride | 141342-69-0. Venkatasai Life Sciences.
  • 9-Oxo Epinastine Hydrochloride | CAS 141342-69-0. Santa Cruz Biotechnology.
  • 9-Oxo Epinastine Hydrochloride | C16H13N3O | CID 71306710. PubChem - NIH.
  • 9-Oxo Epinastine HCl. SRIRAMCHEM.
  • Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 9-Oxo Epinastine Hydrochloride

Introduction: 9-Oxo Epinastine Hydrochloride is a pharmacologically active compound, recognized as a metabolite and impurity of Epinastine HCl[1]. As with any potent pharmaceutical agent, its handling and disposal demand...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 9-Oxo Epinastine Hydrochloride is a pharmacologically active compound, recognized as a metabolite and impurity of Epinastine HCl[1]. As with any potent pharmaceutical agent, its handling and disposal demand meticulous attention to safety and environmental stewardship. Improper disposal can lead to environmental contamination of soil and waterways and pose significant health risks[2][3]. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of 9-Oxo Epinastine Hydrochloride waste safely and in accordance with regulatory standards. Our objective is to empower laboratory personnel with the knowledge to not only comply with regulations but to understand the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for 9-Oxo Epinastine Hydrochloride is not always available, the principle of precaution dictates that it should be handled with a level of care equivalent to or greater than its parent compound, Epinastine Hydrochloride.

The parent compound, Epinastine HCl, is classified under GHS as acutely toxic if ingested[4][5][6]. This classification is the cornerstone of our risk assessment and informs all subsequent handling and disposal protocols. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and accidental ingestion. Therefore, all procedures must be designed to mitigate these risks.

Hazard Identification: Epinastine Hydrochloride (Parent Compound)
GHS Classification Acute Toxicity, Oral (Category 3)[4][5][6]
Signal Word Danger [4][5]
Hazard Statement H301: Toxic if swallowed[4][5][6]
Primary Precautionary Statements P264: Wash skin thoroughly after handling.[4][5] P270: Do not eat, drink or smoke when using this product.[4][5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4][5][6] P405: Store locked up.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4][5]
Transport Designation UN 2811, Toxic solid, organic, n.o.s.[4][5]

Section 2: Regulatory Framework

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [2][7][8]. RCRA establishes a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment[9].

Given its acute oral toxicity, 9-Oxo Epinastine Hydrochloride waste must be managed as hazardous waste . Key regulatory principles include:

  • Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous[10]. Based on its toxicological profile, this compound falls under this category.

  • Segregation: Hazardous waste must be strictly segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper treatment[10][11].

  • Prohibition of Sewering: The EPA's Subpart P rule for healthcare facilities explicitly bans the flushing of hazardous waste pharmaceuticals down a toilet or drain[12]. This is critical as wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds, leading to environmental release[3].

  • State and Local Regulations: Many states and municipalities have regulations that are more stringent than federal law[2][13]. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.

Section 3: Core Disposal Protocol for Bulk & Unused Material

This protocol applies to the disposal of expired, unused, or surplus 9-Oxo Epinastine Hydrochloride in its solid form. The overarching goal is to ensure the waste is securely contained and transferred to a licensed facility for destruction, typically via incineration[7][12].

Waste Management Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating and managing waste streams containing 9-Oxo Epinastine Hydrochloride.

Caption: Waste disposal decision workflow for 9-Oxo Epinastine HCl.

Step-by-Step Procedure:
  • Container Selection: Use a designated, sealable, and chemically compatible container clearly marked for "Hazardous Waste"[14]. The container must be in good condition, with no leaks or residues on the exterior.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "9-Oxo Epinastine Hydrochloride"

    • The associated hazard characteristic: "Toxic"

    • The date accumulation started.

  • Transfer: Carefully transfer the solid waste into the designated container. Use powder funnels or other transfer aids to prevent spills and minimize dust generation. This operation should be performed in a chemical fume hood.

  • Closure: Securely close the container immediately after adding waste. Containers should remain closed unless waste is actively being added[14].

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as defined by your institution's EHS program and RCRA[14]. The storage area must be secure and away from incompatible materials.

  • Disposal Request: Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company[10]. Do not attempt to dispose of this material through general trash or other unauthorized channels.

Section 4: Spill Management and Decontamination

Accidental spills require an immediate and systematic response to protect personnel and the environment. The complexity of the response depends on the scale of the spill[15][16].

Minor Spill Cleanup Protocol (Solid Powder, <1 gram)

This protocol is for small, manageable spills within a containment device like a fume hood.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure ventilation is active (i.e., the fume hood sash is at the appropriate height).

  • Don PPE: At a minimum, wear two pairs of chemical-resistant gloves, a lab coat, and safety goggles[17]. If there is a risk of aerosolization, a NIOSH-approved respirator is required[6].

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent further dispersion. Do not use a dry sweeping motion, as this will create dust.

  • Deactivation/Wetting: Lightly dampen the absorbent material covering the powder with a suitable solvent (e.g., 70% ethanol or water) to wet the powder and prevent it from becoming airborne.

  • Collection: Carefully wipe the spill area from the outer edge inward, using fresh wipes for each pass to avoid spreading the contamination. Place all used absorbent materials, wipes, and contaminated PPE (including outer gloves) into a heavy-duty plastic bag or a designated hazardous waste container[17][18].

  • Final Decontamination: Perform the three-step decontamination procedure detailed below.

  • Label and Dispose: Seal the waste bag/container, label it as hazardous waste containing 9-Oxo Epinastine Hydrochloride, and arrange for disposal through your EHS department.

Surface Decontamination Protocol

After a spill or routine handling of the compound, surfaces must be thoroughly decontaminated. This is a critical step to prevent cross-contamination and inadvertent exposure. The process involves three distinct stages: deactivation, decontamination, and cleaning[19].

  • Step 1: Deactivation:

    • Purpose: To render the active pharmaceutical ingredient (API) inert through chemical degradation.

    • Procedure: Wipe the surface with an appropriate deactivating agent, such as a 2% bleach solution or a commercially available EPA-approved oxidizing agent[19]. Allow for the recommended contact time as specified by the agent's manufacturer or internal SOPs.

    • Causality: Using an oxidizing agent breaks down the chemical structure of the API, reducing its pharmacological activity and toxicity.

  • Step 2: Decontamination (Neutralization & Removal):

    • Purpose: To neutralize the deactivating agent (if necessary) and physically remove all residues.

    • Procedure: If bleach was used, wipe the surface with a 1% sodium thiosulfate solution to neutralize the corrosive bleach[19]. Follow this by wiping with sterile water. This step physically transfers any remaining chemical residue from the surface to the disposable wipe.

    • Causality: Bleach is corrosive to stainless steel surfaces; neutralization prevents long-term damage to equipment[19]. The subsequent water wipe ensures the removal of both the API and the deactivating/neutralizing agents.

  • Step 3: Cleaning:

    • Purpose: To remove any remaining organic or inorganic material and cleaning agent residues.

    • Procedure: Wipe the surface with a germicidal detergent, followed by a final wipe with 70% sterile isopropyl alcohol[19].

    • Causality: This final step ensures the surface is free of any residual substances and, in sterile environments, reduces microbial bioburden.

Section 5: Disposal of Contaminated Materials

Any item that comes into direct contact with 9-Oxo Epinastine Hydrochloride is considered hazardous waste and must be disposed of accordingly.

  • Personal Protective Equipment (PPE): Contaminated gloves, gowns, and shoe covers should be carefully removed to avoid skin contact and placed directly into a designated hazardous waste container.

  • Labware: Disposable labware (e.g., plastic tubes, pipette tips) should be collected in a labeled hazardous waste container. Non-disposable glassware must be decontaminated using the three-step procedure above before being washed for reuse.

  • Spill Cleanup Debris: All absorbents, wipes, and other materials used for spill cleanup are considered hazardous waste and must be disposed of in a sealed and labeled container[17][18].

Conclusion

The proper disposal of 9-Oxo Epinastine Hydrochloride is not merely a procedural task but a professional responsibility. By adhering to the principles of hazard assessment, regulatory compliance, and meticulous execution of disposal and decontamination protocols, we can ensure the safety of laboratory personnel, protect our environment, and uphold the integrity of our scientific research. Always consult your institution's specific EHS guidelines and when in doubt, err on the side of caution.

References

  • Vertex AI Search. (2025, January 3).
  • Vertex AI Search. (2026, January 14).
  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
  • Daniels Health. (2025, May 14).
  • Vertex AI Search. (2022, July 12).
  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
  • Sigma-Aldrich. (2025, April 24).
  • American Chemical Society. Guide for Chemical Spill Response.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • GMP SOP.
  • TCI Chemicals. (2025, October 13).
  • Biosynth. (2021, March 2).
  • Somerset Pharma LLC.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Pharma Beginners. (2024, January 19).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Defense Centers for Public Health.
  • Capot Chemical. (2021, October 22). MSDS of Epinastine hydrochloride.
  • ASHP Publications.
  • TRC. 9-Oxo Epinastine HCl Product Page.

Sources

Handling

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling 9-Oxo Epinastine Hydrochloride

In the landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth procedural guidance on the appropriate personal protective equipment (...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth procedural guidance on the appropriate personal protective equipment (PPE) for handling 9-Oxo Epinastine Hydrochloride, a crucial pharmaceutical reference standard.[1] By moving beyond a simple checklist, we delve into the rationale behind each safety measure, ensuring a culture of safety and scientific integrity. This document is intended for researchers, scientists, and drug development professionals to foster a deep understanding of safe handling protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 9-Oxo Epinastine Hydrochloride is the foundational step in establishing a robust safety protocol. While specific toxicological data for this derivative may be limited, it is prudent to handle it with the same level of caution as its parent compound, Epinastine Hydrochloride.

Key Hazards of the Parent Compound (Epinastine Hydrochloride):

  • Acute Oral Toxicity: Epinastine Hydrochloride is classified as toxic if swallowed.[2][3][4][5] Ingestion can lead to serious health consequences, necessitating immediate medical attention.[2][3]

  • Skin and Eye Irritation: The compound may cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[6]

  • Suspected Genetic Defects: There is a concern that the compound is suspected of causing genetic defects.[6]

  • Harm to Breast-fed Children: It may cause harm to breast-fed children.[6]

Given these potential hazards, a thorough risk assessment is critical before any handling of 9-Oxo Epinastine Hydrochloride. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution), and the potential for aerosol or dust generation.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to PPE, it is crucial to implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: Whenever possible, handle 9-Oxo Epinastine Hydrochloride within a certified chemical fume hood or a powder containment hood to control airborne particles.[7] For highly potent active pharmaceutical ingredients (APIs), the use of isolators or glove boxes is recommended to provide the highest level of containment.[8]

  • Administrative Controls: Access to areas where 9-Oxo Epinastine Hydrochloride is handled should be restricted to trained personnel. Clear standard operating procedures (SOPs) for handling, storage, and disposal must be established and readily accessible.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect personnel from exposure when engineering and administrative controls cannot eliminate the risk entirely. The following PPE is recommended for handling 9-Oxo Epinastine Hydrochloride.

Hand Protection

Rationale: To prevent skin contact and absorption of the chemical.

Protocol:

  • Glove Selection: Select chemically resistant gloves. Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for any signs of damage (e.g., tears, pinholes) before use.[2][9]

  • Double Gloving: For procedures with a higher risk of contamination, such as handling larger quantities or during cleaning of spills, consider wearing two pairs of gloves.

  • Proper Donning and Doffing: Don gloves over the cuff of the lab coat. When removing, peel the first glove off by turning it inside out, and then use the clean hand to remove the second glove from the inside to avoid skin contact with the contaminated exterior.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9]

Body Protection

Rationale: To protect the skin and personal clothing from contamination.

Protocol:

  • Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.[7]

  • Disposable Gown: For procedures with a higher potential for contamination, a disposable gown made of a low-linting material should be worn over the lab coat.

  • Dedicated PPE: Lab coats and gowns used when handling 9-Oxo Epinastine Hydrochloride should be dedicated for that purpose and not worn outside the laboratory.

Eye and Face Protection

Rationale: To protect the eyes and face from splashes of solutions or airborne particles.

Protocol:

  • Safety Glasses: At a minimum, safety glasses with side shields are required.[7]

  • Goggles: For procedures with a higher risk of splashing, chemical splash goggles that form a seal around the eyes should be worn.[9]

  • Face Shield: In situations where there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles.

Respiratory Protection

Rationale: To prevent the inhalation of airborne particles, especially when handling the powdered form of the compound.

Protocol:

  • Risk-Based Selection: The type of respiratory protection should be based on the risk assessment.

  • N95 Respirator: For handling small quantities in a well-ventilated area or a fume hood, a properly fit-tested N95 respirator may be sufficient.

  • Powered Air-Purifying Respirator (PAPR): For handling larger quantities or when there is a higher potential for aerosolization, a PAPR with a high-efficiency particulate air (HEPA) filter is recommended to provide a higher level of protection.[10]

Step-by-Step PPE Protocol for Weighing 9-Oxo Epinastine Hydrochloride

The following is a step-by-step guide for donning and doffing PPE when weighing a powdered form of 9-Oxo Epinastine Hydrochloride.

Donning Sequence:

  • Outer Gown: Don a disposable gown over your lab coat.

  • Head and Shoe Covers: If required by your facility's SOPs, don head and shoe covers.

  • Respirator: Perform a user seal check and don your fit-tested N95 respirator or PAPR hood.

  • Eye Protection: Don safety goggles.

  • Gloves: Don your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your gown. Don a second pair of gloves over the first pair.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Remove the disposable gown by rolling it away from your body and turning it inside out.

  • Inner Gloves: Remove the inner pair of gloves.

  • Eye Protection: Remove safety goggles.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety.

PPE Disposal

All disposable PPE used when handling 9-Oxo Epinastine Hydrochloride should be considered contaminated waste.

  • Collection: Place all used disposable PPE (gloves, gowns, shoe covers, head covers, and disposable respirators) in a designated, clearly labeled hazardous waste container immediately after removal.[11]

  • Container Type: The container should be a sealable, leak-proof bag or bin.[11]

Chemical Waste Disposal
  • Solid Waste: Unused or waste 9-Oxo Epinastine Hydrochloride powder, as well as any materials used for cleaning spills (e.g., absorbent pads), should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing 9-Oxo Epinastine Hydrochloride should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations.[7][9] Never dispose of this chemical down the drain or in regular trash.[6]

Summary Tables for Quick Reference

Table 1: PPE Selection Guide

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage and Transport (Closed Container) Single pair of nitrile glovesLab coatSafety glassesNot generally required
Weighing Small Quantities (<1g) in a Fume Hood Double pair of nitrile glovesLab coat and disposable gownSafety gogglesN95 respirator (fit-tested)
Weighing Large Quantities (>1g) or in an Open Bench Double pair of nitrile glovesLab coat and disposable gownGoggles and face shieldPAPR with HEPA filter
Preparing Solutions Double pair of nitrile glovesLab coat and disposable gownSafety gogglesN95 respirator (if potential for aerosolization)
Cleaning Spills Double pair of heavy-duty nitrile glovesLab coat and disposable gownGoggles and face shieldPAPR with HEPA filter

Table 2: Waste Disposal Plan

Waste Stream Container Type Labeling Disposal Method
Contaminated Disposable PPE Sealable, leak-proof plastic bag or bin"Hazardous Waste - Contaminated PPE"Follow institutional guidelines for hazardous waste disposal.[11]
Solid Chemical Waste Sealable, rigid container"Hazardous Waste - 9-Oxo Epinastine Hydrochloride"Via a licensed hazardous waste disposal company.[9]
Liquid Chemical Waste Sealable, chemically resistant container"Hazardous Waste - 9-Oxo Epinastine Hydrochloride Solution"Via a licensed hazardous waste disposal company.[9]

Visualizing the Workflow

To further clarify the safety procedures, the following diagram illustrates the logical flow of operations when handling 9-Oxo Epinastine Hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase cluster_disposal Waste Management & Doffing A 1. Conduct Risk Assessment B 2. Review Safety Data Sheet (SDS) A->B C 3. Prepare Engineering Controls (e.g., Fume Hood) B->C D 4. Don Gown/Lab Coat C->D E 5. Don Respirator D->E F 6. Don Eye/Face Protection E->F G 7. Don Double Gloves F->G H 8. Perform Chemical Handling Task G->H I 9. Dispose of Contaminated Materials in Designated Waste H->I J 10. Doff PPE in Correct Sequence I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for Safely Handling 9-Oxo Epinastine Hydrochloride.

By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling 9-Oxo Epinastine Hydrochloride, ensuring a safe and productive laboratory environment.

References

  • Capot Chemical. (2021, October 22). MSDS of Epinastine hydrochloride. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS EPINASTINE HCL. Retrieved from [Link]

  • DailyMed. (n.d.). Label: EPINASTINE HYDROCHLORIDE solution. Retrieved from [Link]

  • Sfida. (n.d.). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical PPE | Worker Health & Safety. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo Epinastine Hydrochloride
Reactant of Route 2
9-Oxo Epinastine Hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.